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  • Product: 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one
  • CAS: 519-66-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental properties of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a heterocyclic compound belonging to the quinolone family. This document delves into its synthesis, structural characteristics, reactivity, and potential applications, offering valuable insights for professionals in chemical research and drug discovery.

Introduction: The Significance of the 4-Hydroxy-2-quinolone Scaffold

The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this core structure have demonstrated potential as antibacterial, antifungal, anti-inflammatory, analgesic, and even anticancer agents.[1][2] The specific compound, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, incorporates a methyl group at the N1 position and a phenyl group at the C3 position, modifications that can significantly influence its physicochemical properties and biological profile. This guide will explore the foundational chemistry of this specific derivative.

Synthesis and Molecular Architecture

The primary and most established method for synthesizing 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is through the thermal condensation of N-methylaniline with diethyl phenylmalonate.[3] This reaction is a variation of the widely used Conrad-Limpach synthesis for quinolones.

Experimental Protocol: Thermal Condensation

Objective: To synthesize 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Materials:

  • N-methylaniline

  • Diethyl phenylmalonate

  • Sodium hydroxide (0.5 M aqueous solution)

  • Toluene

  • Hydrochloric acid (10%)

  • Activated carbon

Procedure:

  • A mixture of N-methylaniline (100 mmol) and diethyl phenylmalonate (105 mmol) is gradually heated in a suitable high-temperature apparatus (e.g., a Wood's metal bath) to 200–290 °C.

  • The reaction is monitored by the distillation of ethanol, which is a byproduct of the condensation. The reaction is typically continued for several hours until the distillation of ethanol ceases.

  • The hot reaction mixture is carefully poured into a mortar and allowed to cool.

  • The solidified product is crushed and dissolved in a biphasic mixture of 0.5 M aqueous sodium hydroxide solution and toluene.

  • The aqueous phase, containing the sodium salt of the product, is separated.

  • The aqueous layer is washed with toluene to remove any unreacted starting materials or non-polar impurities.

  • A small amount of activated carbon is added to the aqueous solution, stirred briefly, and then removed by filtration to decolorize the solution.

  • The clear filtrate is then acidified with 10% hydrochloric acid until the product precipitates out of the solution.

  • The resulting solid is collected by filtration, washed with water, and dried to yield 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.[3]

Causality in Experimental Choices: The high reaction temperature is necessary to drive the condensation and cyclization, which involves the elimination of two molecules of ethanol. The use of a sodium hydroxide solution facilitates the purification by converting the acidic 4-hydroxy group into a water-soluble sodium salt, allowing for the removal of non-acidic impurities through extraction with an organic solvent like toluene. Subsequent acidification regenerates the desired product.

Molecular Structure and Crystallography

The molecular structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one has been elucidated by single-crystal X-ray diffraction.[3]

Structural Diagram:

Caption: Molecular structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Key Crystallographic Data: [3]

ParameterValue
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a6.1787 (2) Å
b8.2696 (2) Å
c12.3665 (4) Å
β101.632 (2)°
Volume618.89 (3) ų
Z2
Melting Point495–499 K

The quinoline ring system is nearly planar. The phenyl ring at the C3 position is significantly twisted out of the plane of the quinoline core, with a dihedral angle of approximately 62.16°.[3] In the solid state, molecules of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains.[3]

Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one are summarized below.

Summary of Physicochemical Properties:

PropertyValue/DescriptionSource
Appearance Colorless prismatic crystals[3]
Molecular Formula C₁₆H₁₃NO₂[3][4]
Molecular Weight 251.27 g/mol [3][4]
Melting Point 222-226 °C (495–499 K)[3]
Solubility Soluble in aqueous base; likely soluble in polar organic solvents.Inferred from synthesis
Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, multiplets for the aromatic protons of the quinoline and phenyl rings, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon, the carbons of the quinoline and phenyl rings, and the N-methyl carbon. The C4 carbon bearing the hydroxyl group and the C2 carbonyl carbon are expected to be significantly deshielded.

  • IR Spectroscopy: Key vibrational bands are anticipated for the O-H stretch of the hydroxyl group (typically broad), the C=O stretch of the quinolone carbonyl, and C=C stretching vibrations of the aromatic rings. For the parent 4-hydroxy-2(1H)-quinolone, characteristic bands are observed around 3360 cm⁻¹ (O-H), 1657 cm⁻¹ (C=O), and 1508 cm⁻¹ (C=C, aromatic).[2]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.27). Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent ion. Available GC-MS and LC-MS data from databases confirm the expected molecular ion.[4]

Chemical Reactivity and Tautomerism

The reactivity of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is largely dictated by the electronic nature of the 4-hydroxy-2-quinolone scaffold.

Tautomerism

4-Hydroxy-2-quinolones can exist in several tautomeric forms. The predominant forms in solution are the 4-hydroxy-2(1H)-quinolone and the 2,4-quinolinedione tautomers. The equilibrium between these forms is influenced by the solvent and substitution pattern.[2]

Tautomeric Equilibrium Diagram:

Caption: Predominant tautomeric forms of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Reactivity at Key Positions

The 4-hydroxy-2-quinolone ring system possesses several reactive sites, making it a versatile building block for further chemical transformations.

Reactivity Hotspots Diagram:

Caption: Key reactive sites of the 4-hydroxy-2-quinolone scaffold.

  • C3 Position: The C3 position is activated towards electrophilic substitution due to the electron-donating effect of the 4-hydroxyl group and the electron-withdrawing nature of the C2-carbonyl. This makes it susceptible to reactions such as halogenation. Indeed, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one has been used as a precursor for the synthesis of its 3-bromo and 3-chloro derivatives.[3]

  • 4-Hydroxyl Group: The oxygen atom of the 4-hydroxyl group is a primary site for alkylation and acylation reactions, allowing for the introduction of various functional groups at this position.[2]

  • N1-Position: While the N1-position is already methylated in the target compound, in related N-unsubstituted 4-hydroxy-2-quinolones, this nitrogen atom is also a site for alkylation and other substitutions.

Potential Applications in Drug Discovery and Beyond

The 4-hydroxy-2-quinolone scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities. While specific biological data for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is not extensively documented in the reviewed literature, the known properties of related compounds suggest several areas of potential application.

  • Antimicrobial Agents: Many quinolone derivatives are potent antibacterial agents. The 4-hydroxy-2-quinolone scaffold has also been explored for the development of new antifungal and antibacterial drugs.[2]

  • Anticancer Activity: Certain 2-phenyl-3-hydroxy-4(1H)-quinolinones have been investigated as potential anticancer agents, acting as inhibitors of enzymes like topoisomerase and gyrase.

  • Anti-inflammatory and Analgesic Properties: The quinolone core is present in several compounds with anti-inflammatory and analgesic effects.[2]

The presence of the N-methyl and C3-phenyl groups in 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one will undoubtedly modulate its biological activity compared to other derivatives. Further research is warranted to fully elucidate the pharmacological profile of this specific compound.

Conclusion

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a readily accessible derivative of the medicinally important 4-hydroxy-2-quinolone scaffold. Its synthesis is straightforward, and its structure has been well-characterized. The reactivity of this compound at the C3 and O4 positions offers opportunities for the synthesis of a diverse library of new chemical entities. While its specific biological activities require further investigation, the known pharmacological properties of the broader quinolone family suggest that it is a promising candidate for future drug discovery efforts. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.

References

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research, 6(5), S3324-S3343.
  • Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(2), o231. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54680431, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. Retrieved from [Link].

  • Mostafa, M. A., Ibrahim, M. A., Ibrahim, S. S., Mohamed, N., & Badran, A. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 15(1), 1-15. [Link]

  • Detsi, A., Majdalani, M., Kontogiorgis, C. A., Hadjipavlou-Litina, D., & Kefalas, P. (2009). Natural and synthetic 2′-hydroxy-chalcones and aurones: Synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity. Bioorganic & Medicinal Chemistry, 17(23), 8073-8085. [Link]

Sources

Exploratory

A Technical Guide to the Chemical Structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Executive Summary This technical guide provides a comprehensive examination of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS: 519-66-4), a heterocyclic compound belonging to the quinolinone class. Quinolinon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive examination of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS: 519-66-4), a heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of biological activities. This document delineates the molecule's core structural features, including its three-dimensional conformation and key intermolecular interactions. Furthermore, it details established synthetic pathways, provides a thorough analysis of its characterization through crystallographic and spectroscopic methods, and discusses its potential relevance in drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a detailed understanding of this specific chemical entity.

Introduction to the 4-Hydroxy-2-Quinolone Scaffold

The 4-hydroxy-2-quinolone core is a prominent structural motif found in numerous natural products and synthetic compounds of significant pharmacological interest.[1][2] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anti-HIV properties.[2][3][4][5][6] This broad utility underscores the importance of the quinolinone framework as a foundational element for the design of novel therapeutic agents.

The specific subject of this guide, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, is a well-defined derivative that has been isolated from natural sources such as the plant Kopsia arborea.[7] Its structure combines the foundational quinolinone core with specific substituents—a methyl group at the N1 position and a phenyl group at the C3 position—that modulate its physicochemical and biological properties. Understanding the precise structural arrangement, synthesis, and characterization of this molecule is crucial for its potential exploitation in medicinal chemistry and materials science.

Core Structural Analysis and Molecular Architecture

The chemical identity of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is defined by a bicyclic heterocyclic system with key functional groups that dictate its reactivity and conformation.

  • The Quinolinone Core: The molecule is built upon a 1,2-dihydroquinolin-2-one framework, which consists of a benzene ring fused to a dihydropyridinone ring.

  • Substituents:

    • An N-methyl group at position 1.

    • A phenyl group at position 3.

    • A hydroxyl group at position 4.

  • Tautomerism: A critical feature of the 4-hydroxy-2-quinolone scaffold is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxy-2-oxo form (enol-keto) and a 2,4-dihydroxyquinoline form (dienol). However, extensive studies on related structures confirm that the 4-hydroxy-2(1H)-quinolone tautomer is the predominant and more stable form in solution and in the solid state.[1]

cluster_main 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one cluster_labels Key Structural Features mol A Quinolinone Core (Bicyclic System) B C4-Hydroxyl Group (Key for H-Bonding) C N1-Methyl Group D C3-Phenyl Group (Influences Steric Profile)

Caption: Key functional moieties of the target molecule.

X-ray crystallography studies have provided definitive insights into the molecule's solid-state structure.[8] The quinoline ring system is nearly planar. A defining conformational feature is the orientation of the C3-phenyl substituent, which is significantly twisted out of the plane of the quinoline core, exhibiting a rotation of approximately 62.2°.[8] This rotation minimizes steric hindrance and has significant implications for how the molecule interacts with biological targets.

In the crystal lattice, molecules are organized into infinite chains along the b-axis, a structure stabilized by strong intermolecular O—H⋯O hydrogen bonds formed between the C4-hydroxyl group of one molecule and the C2-carbonyl oxygen of an adjacent molecule.[8] This hydrogen bonding capability is a critical determinant of the compound's physical properties and its potential as a pharmacophore.

Synthesis and Mechanistic Considerations

The synthesis of 4-hydroxy-2-quinolones is well-established, with the most common and robust method being an intramolecular cyclization reaction, often performed under thermal conditions.[1][8]

The preparation of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one typically involves the condensation of N-methylaniline with a suitably substituted malonic ester, such as diethyl phenylmalonate. The reaction proceeds via an initial acylation of the aniline nitrogen followed by a thermally-induced intramolecular Dieckmann-like condensation to form the heterocyclic ring.

G cluster_product Final Product reactant1 N-Methylaniline intermediate Acyclic Amide Intermediate reactant1->intermediate reactant2 Diethyl Phenylmalonate reactant2->intermediate plus + heat Heat (Δ) ~250 °C cyclization Intramolecular Cyclization product 4-Hydroxy-1-methyl-3-phenyl -1,2-dihydroquinolin-2-one heat->product

Caption: Generalized synthetic workflow for the target compound.

The following protocol is a representative methodology adapted from established literature procedures for related compounds.[8]

  • Reaction Setup: In a flask equipped with a reflux condenser and a distillation head, combine one molar equivalent of N-methylaniline and one molar equivalent of diethyl phenylmalonate.

  • Thermal Reaction: Heat the mixture gradually. Ethanol will begin to distill off as the initial amide formation occurs.

  • Cyclization: Once the ethanol has been removed, increase the temperature to approximately 250 °C and maintain for 1-2 hours to drive the intramolecular cyclization.

  • Workup: Cool the reaction mixture to room temperature. The resulting solid is often a dark tar.

  • Purification: Triturate the crude solid with a suitable solvent like ethanol or diethyl ether to remove unreacted starting materials and byproducts. Recrystallize the resulting solid from a high-boiling-point solvent such as dimethylformamide (DMF) or a DMF/ethanol mixture to yield the purified product.[9]

Causality: The high temperature is essential to overcome the activation energy for the C-C bond formation in the cyclization step. The removal of ethanol via distillation drives the initial equilibrium of amide formation forward, maximizing the yield of the necessary intermediate.

Spectroscopic and Crystallographic Characterization

The definitive identification and structural elucidation of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one rely on a combination of analytical techniques.

Single-crystal X-ray diffraction provides unambiguous proof of structure and conformation in the solid state.

Parameter Value Reference
Chemical FormulaC₁₆H₁₃NO₂[7][8]
Molar Mass251.27 g/mol [8]
Crystal SystemMonoclinic[8]
Space GroupP2₁[8]
a6.1787 (2) Å[8]
b8.2696 (2) Å[8]
c12.3665 (4) Å[8]
β101.632 (2)°[8]
Volume (V)618.89 (3) ų[8]
Z2[8]

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • LC-MS (ESI+): The expected protonated molecular ion [M+H]⁺ is observed at m/z 252.102.[7]

  • Key Fragments: Common fragments may include ions corresponding to the loss of CO, the phenyl group, or other rearrangements of the quinolinone core.[7]

Nucleus Predicted Chemical Shift (δ, ppm) Description & Rationale
¹H NMR
Aromatic-H7.0 – 8.1Multiple complex signals corresponding to the 8 protons on the quinoline and phenyl rings. Protons ortho to the carbonyl or nitrogen will be shifted further downfield.
N-CH₃3.6 – 4.1A sharp singlet. The N-methylation deshields these protons, placing them in this characteristic region.[10]
OH> 10.0A broad singlet, whose position is highly dependent on solvent and concentration. The strong intramolecular hydrogen bond character often shifts it significantly downfield.[10]
¹³C NMR
C=O (C2)~163Carbonyl carbon in an amide-like environment.[1]
C-OH (C4)~162Enolic carbon, significantly deshielded by the adjacent oxygen atom.[1]
Aromatic-C115 – 140Multiple signals for the aromatic carbons of both rings.
N-CH₃~30Typical chemical shift for a methyl group attached to a nitrogen within a heterocyclic system.

Potential Biological Relevance and Applications

The 4-hydroxy-2-quinolone scaffold is a cornerstone of many biologically active compounds. The presence of the N-methyl and C3-phenyl groups in the target molecule provides a unique steric and electronic profile that can be fine-tuned for specific biological targets. The class of compounds is known for:

  • Anticancer Activity: Many quinolinone derivatives exhibit cytotoxicity against various cancer cell lines.[3]

  • Antifungal and Antibacterial Properties: The quinoline core is a well-known pharmacophore in antimicrobial agents.[4][5]

  • Antiviral Activity: Notably, some derivatives have shown inhibitory activity against viral enzymes like HIV-1 reverse transcriptase.[6]

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one serves as a valuable lead compound. The C3-phenyl ring and the fused benzene ring are amenable to further functionalization to optimize potency and selectivity, making it an attractive starting point for drug discovery campaigns.

Conclusion

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a structurally well-defined molecule with significant potential in chemical and pharmaceutical research. Its planar heterocyclic core, conformationally mobile phenyl group, and capacity for strong hydrogen bonding are key features that dictate its properties. Accessible through robust and scalable synthetic methods, and thoroughly characterizable by modern analytical techniques, this compound represents an important scaffold. Its structural relationship to a wide array of biologically active molecules positions it as a compelling entity for future investigations in drug development and materials science.

References

  • Zabihaylo, O., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2975. Available at: [Link]

  • Desai, S., et al. (2017). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one as anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 263-267. Available at: [Link]

  • Kafková, M., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o321. Available at: [Link]

  • El-Sayed, M. A.-M. (2022). X-ray Structure Analyses of 4-Hydroxy-1-methylquinolin-2(1H)-one, 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidenehydrazineyl)quinolin-2(1H)-one and Diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazineylidene)succinate. University of Helsinki. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. PubChem Compound Database. Available at: [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 1-25. Available at: [Link]

  • Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(8), 13833–13854. Available at: [Link]

  • Kamal, A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 171, 397-410. Available at: [Link]

  • Besson, T., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Pharmaceuticals, 14(1), 58. Available at: [Link]

  • Wang, Z., et al. (2015). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules, 20(5), 8121–8133. Available at: [Link]

Sources

Foundational

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one CAS number 519-66-4

An In-Depth Technical Guide to 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS: 519-66-4) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Hydroxy-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS: 519-66-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a quinolinone scaffold compound. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and therapeutic potential of this molecular class. We will delve into its synthesis, structural characteristics, known biological activities, and the underlying mechanistic principles that drive its function, providing a foundation for future research and application. The compound has been identified in natural sources such as the plant Kopsia arborea[1].

Core Molecular Characteristics

The foundational step in evaluating any compound for drug development is a thorough understanding of its physicochemical and structural properties. 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound featuring a quinolin-2-one core. The planarity of the quinoline system, combined with the spatial orientation of its substituents, is critical to its biological interactions.

Physicochemical Properties

A summary of the key computed properties for this compound is presented below, providing a quick reference for experimental design.

PropertyValueSource
IUPAC Name 4-hydroxy-1-methyl-3-phenylquinolin-2-onePubChem[1]
CAS Number 519-66-4PubChem[1]
Molecular Formula C₁₆H₁₃NO₂PubChem[1]
Molecular Weight 251.28 g/mol PubChem[1]
Canonical SMILES CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)OPubChem[1]
InChIKey CLKIYIWKKBDFBS-UHFFFAOYSA-NPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bonds 1PubChem[1]
Structural Analysis

X-ray crystallography studies reveal that the quinoline system is nearly planar. The phenyl ring at the 3-position is significantly rotated with respect to this plane, by approximately 62.16°. This specific three-dimensional conformation is crucial for its interaction with biological targets. In its crystalline state, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming infinite chains that stabilize the structure[2]. This hydrogen bonding capability between the 4-hydroxyl group and the 2-carbonyl group is a key feature for potential interactions with protein active sites[2].

Synthesis and Chemical Reactivity

The synthesis of the 4-hydroxyquinolin-2-one scaffold is a well-established process, allowing for the generation of a diverse library of derivatives for screening.

Primary Synthesis Pathway

The most common and historically significant method for preparing the title compound is the thermal condensation of N-methylaniline with diethyl phenylmalonate[2]. This reaction provides a direct and efficient route to the core structure. Alternative approaches, such as the intramolecular condensation of 2-acylaminobenzoates, have also been successfully employed[2]. The versatility of these methods allows for the substitution of various anilines and malonates to produce a wide range of analogs.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product N_methylaniline N-Methylaniline Thermal_Condensation Thermal Condensation (or Microwave Irradiation) N_methylaniline->Thermal_Condensation Diethyl_phenylmalonate Diethyl Phenylmalonate Diethyl_phenylmalonate->Thermal_Condensation Product_Molecule 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one Thermal_Condensation->Product_Molecule

Caption: General synthesis of the title compound via thermal condensation.

Derivatization for Functional Screening

The true potential of this scaffold lies in its capacity for chemical modification. The core structure serves as a versatile starting point for creating derivatives with tailored biological activities. For instance, the compound can be halogenated to produce 3-bromo- and 3-chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-diones. These halogenated intermediates are highly valuable as they readily undergo nucleophilic substitution, allowing for the introduction of a wide array of functional groups[2].

Another powerful derivatization technique is the Mannich reaction. This reaction involves the aminoalkylation of the active hydrogen at the 3-position, leading to the formation of β-amino-carbonyl compounds known as Mannich bases[3]. This approach is particularly useful for introducing amine functionalities, which can improve solubility and introduce new binding interactions.

Mannich_Reaction Amine Amine (e.g., Morpholine) Iminium_Ion Iminium Ion (Reactive Electrophile) Amine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Attack Nucleophilic Attack Iminium_Ion->Attack Quinolinone Quinolinone (Enol Form) Quinolinone->Attack Mannich_Base Mannich Base (β-Amino-carbonyl Product) Attack->Mannich_Base

Sources

Exploratory

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one molecular weight

An In-depth Technical Guide on the Molecular Weight of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one Abstract This technical guide provides a comprehensive analysis of the molecular weight of 4-Hydroxy-1-methyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Molecular Weight of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a quinolinone-class natural product. Addressed to researchers, scientists, and professionals in drug development, this document delineates the theoretical principles underpinning its molecular weight calculation and outlines the gold-standard experimental methodologies for its empirical validation. The guide emphasizes the causality behind analytical choices, integrating protocols for high-resolution mass spectrometry and referencing complementary techniques to ensure a holistic understanding. By grounding claims in authoritative sources and presenting data in a structured format, this whitepaper serves as a robust reference for the characterization of this and similar small molecules.

Compound Identification and Physicochemical Properties

Accurate characterization begins with unambiguous identification. 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a distinct chemical entity with specific identifiers and properties that are foundational to any scientific investigation.

Nomenclature and Identifiers
  • IUPAC Name: 4-hydroxy-1-methyl-3-phenylquinolin-2-one[1]

  • CAS Number: 519-66-4[1]

  • Synonyms: 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, 4-Hydroxy-1-methyl-3-phenyl-2(1H)-quinolinone, Arboricine[1]

  • Natural Occurrence: This compound has been identified in the plant Kopsia arborea[1].

Structural Information

The compound's structure is defined by a quinolinone core, substituted with hydroxyl, methyl, and phenyl groups at specific positions.

  • 2D Structure:

    
    
    
  • Canonical SMILES: CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O[1]

Summary of Physicochemical Data

Quantitative data is crucial for experimental design and data interpretation. The key physicochemical properties related to the compound's mass are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂PubChem[1], NIH[2]
Average Molecular Weight 251.28 g/mol PubChem[1]
251.27 g/mol NIH (from Crystal Data)[2]
Monoisotopic Mass 251.094628657 DaPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Theoretical Molecular Weight Determination

The molecular weight of a compound is not a single, immutable value but is understood in two primary forms: the average molecular weight and the monoisotopic mass. The distinction is critical for aligning theoretical calculations with high-precision experimental results.

Principle of Calculation

The average molecular weight (often expressed in g/mol ) is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their stable isotopes. For C₁₆H₁₃NO₂, this is derived from the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The monoisotopic mass , however, is calculated using the exact mass of the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is paramount in high-resolution mass spectrometry, which can resolve ions differing by minute fractions of a mass unit.

Logical Workflow for Calculation

The process of deriving these theoretical values follows a clear logical path, starting from the confirmed elemental composition.

G cluster_0 Calculation Pathways formula Molecular Formula (C₁₆H₁₃NO₂) atomic_weights Standard Atomic Weights (Isotopic Abundance Weighted) formula->atomic_weights leads to monoisotopic_masses Principal Isotope Masses (¹²C, ¹H, ¹⁴N, ¹⁶O) formula->monoisotopic_masses leads to avg_mw Average Molecular Weight (251.28 g/mol) atomic_weights->avg_mw summed for mono_mass Monoisotopic Mass (251.09463 Da) monoisotopic_masses->mono_mass summed for caption Theoretical Mass Calculation Workflow

Caption: Workflow for theoretical mass calculation.

Experimental Verification of Molecular Weight

While theoretical calculations provide an expected value, empirical validation is essential for confirming a compound's identity. Mass spectrometry stands as the definitive technique for this purpose.

Gold Standard: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Expertise & Rationale: LC-HRMS is the preferred method for several reasons. The liquid chromatography (LC) front-end separates the analyte from impurities, ensuring that the mass spectrum is clean and corresponds only to the compound of interest. High-resolution mass spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy within parts-per-million (ppm). This precision is sufficient to not only confirm the molecular weight but also to validate the elemental formula, a cornerstone of trustworthy identification. Electrospray ionization (ESI) is selected as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

Detailed Experimental Protocol: LC-HRMS Analysis

This protocol is a self-validating system, incorporating controls and system suitability checks.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the synthesized or isolated compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. Causality: The formic acid is added to promote protonation of the analyte, facilitating its detection in positive ion mode as the [M+H]⁺ ion.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like the target molecule.
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2 µL

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Mass Analyzer: Time-of-Flight (TOF).
  • Scan Range: 100 - 1000 m/z.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Calibration: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy.

4. Data Interpretation:

  • The primary goal is to identify the protonated molecular ion, [M+H]⁺.
  • Expected m/z: Monoisotopic Mass + Mass of Proton (1.00728 Da) = 251.09463 + 1.00728 = 252.10191 .
  • Acceptance Criterion: The measured m/z should be within ± 5 ppm of the theoretical value. The instrument software will typically calculate this mass error automatically.
  • Isotope Pattern: The software should also be used to model the theoretical isotopic distribution for C₁₆H₁₃NO₂ and compare it to the experimentally observed pattern. A close match provides further, definitive confirmation of the elemental composition.
Visualization of the Experimental Workflow

G cluster_prep Sample Handling cluster_analysis LC-HRMS System cluster_data Data Processing & Validation sample Compound Sample (1 µg/mL in ACN/H₂O) lc HPLC Separation (C18 Column) sample->lc esi ESI Source (Ionization) lc->esi tof TOF Analyzer (Mass Sorting) esi->tof detector Detector tof->detector raw_data Raw Data (m/z vs. Intensity) detector->raw_data spectrum Mass Spectrum raw_data->spectrum validation Validation (< 5 ppm error) Isotope Pattern Match spectrum->validation caption Experimental LC-HRMS Workflow

Caption: Workflow for molecular weight verification.

Synthesis Context and Quality Control

The determination of molecular weight is not merely an academic exercise; it is a critical quality control checkpoint in the synthesis and development of chemical compounds.

Synthesis Overview

The title compound was first prepared via the thermal condensation of diethyl phenylmalonate with N-methylaniline.[2] Modern approaches may utilize microwave irradiation to improve reaction efficiency.[2] Regardless of the synthetic route, confirming the molecular weight of the final product is a non-negotiable step to validate that the desired chemical transformation has occurred.

The Role of Molecular Weight in Drug Development

In a drug development pipeline, confirming the molecular weight and formula of a lead compound is fundamental. It ensures:

  • Identity: The correct molecule is being tested.

  • Purity: The absence of significant impurities with different masses.

  • Consistency: Batch-to-batch reproducibility, which is essential for reliable biological testing and regulatory submission.

An incorrect molecular weight signals a failed synthesis, the presence of a persistent impurity, or unexpected degradation, immediately halting further development until the issue is resolved.

Conclusion

The molecular weight of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is definitively established with a theoretical average mass of approximately 251.28 g/mol and a monoisotopic mass of 251.09463 Da. While theoretical calculations provide the foundation, the empirical verification via high-resolution mass spectrometry is the authoritative standard. The protocols and rationale detailed in this guide underscore a rigorous, multi-faceted approach to chemical characterization that is essential for ensuring scientific integrity in research and development.

References

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-Hydroxy-1-methyl-3-phenylquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 4-Hydroxy-1-methyl-3-phenylquinolin-2-one, a heterocyclic compound belonging to the quinolino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Hydroxy-1-methyl-3-phenylquinolin-2-one, a heterocyclic compound belonging to the quinolinone class. The document delineates its precise chemical identity, including its IUPAC name and structural features. Key physicochemical properties are systematically tabulated for reference. The guide further explores the synthetic pathways to this molecule, potential biological activities, and its relevance as a scaffold in medicinal chemistry. The quinolinone core is a privileged structure in drug discovery, and this guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on this molecular framework.

Introduction to the Quinolinone Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] The quinolinone scaffold, specifically the 2-quinolinone motif, is of significant interest due to the wide array of biological activities its derivatives have been shown to possess.[3] These activities span a broad therapeutic spectrum, including anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial properties.[1][4][5] The versatility of the quinolinone ring system, which allows for substitution at various positions, makes it an attractive template for designing new drugs and chemical probes to investigate biological processes.[5] This guide focuses on a specific derivative, 4-Hydroxy-1-methyl-3-phenylquinolin-2-one, providing a detailed examination of its chemical and potential pharmacological characteristics.

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity is paramount for scientific rigor. This section clarifies the nomenclature and fundamental properties of the topic molecule.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 4-hydroxy-1-methyl-3-phenylquinolin-2-one .[6]

Due to the keto-enol tautomerism inherent in 4-hydroxy-2-quinolones, the name can also be represented to emphasize the lactam form. Common synonyms and alternative representations found in chemical databases include:

  • 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one[6]

  • 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one[6]

  • 4-Hydroxy-1-methyl-3-phenyl-2(1H)-quinolinone[6]

The compound is registered under CAS Number 519-66-4 .[6]

Chemical Structure

The molecule consists of a quinolin-2-one core. A methyl group is attached to the nitrogen at position 1, a phenyl group is at position 3, and a hydroxyl group is at position 4.

The planarity of the quinoline system is a key feature, with the attached phenyl ring typically rotated out of this plane. X-ray crystallography data shows this rotation to be approximately 62.16°.[7]

Physicochemical Properties

A summary of the key computed and experimental properties of the molecule is presented below.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂[6]
Molecular Weight 251.28 g/mol [6][8]
CAS Number 519-66-4[6][8]
Appearance White to almost white powder/crystal[9]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Canonical SMILES CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O[6]
InChIKey CLKIYIWKKBDFBS-UHFFFAOYSA-N[6]

Synthesis and Characterization

The synthesis of 4-hydroxy-2-quinolones is well-established, with several methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Approach: Intramolecular Cyclization

A common and effective strategy for constructing the 4-hydroxy-2-quinolinone core is the intramolecular cyclization of N-substituted anthranilic acid derivatives or related precursors. For the title compound, a plausible retro-synthetic analysis points towards a Dieckmann-type condensation or a thermal cyclization of an appropriately substituted N-methylaniline derivative.

One established method involves the intramolecular condensation of 2-acylaminobenzoates.[7] A generalized workflow for this type of synthesis is outlined below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A N-methylaniline C Acylated Intermediate (N-methyl-N-phenyl-phenylmalonamide) A->C Base (e.g., Pyridine) B Phenylmalonyl Chloride (or equivalent) B->C D Acylated Intermediate E 4-Hydroxy-1-methyl-3-phenylquinolin-2-one D->E High Temp. or Acid Catalyst (e.g., PPA)

Caption: Generalized synthetic workflow for 4-hydroxy-1-methyl-3-phenylquinolin-2-one.

Causality in Experimental Choices:

  • Acylation: The reaction of N-methylaniline with a phenylmalonic acid derivative creates the necessary carbon framework. A mild base like pyridine is often used to neutralize the HCl byproduct.

  • Cyclization: Strong acid catalysts like Polyphosphoric Acid (PPA) or high temperatures are required to promote the intramolecular Friedel-Crafts-type acylation onto the aniline ring, followed by tautomerization to yield the stable 4-hydroxy form.[10]

Characterization

The structural confirmation of 4-Hydroxy-1-methyl-3-phenylquinolin-2-one relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would show characteristic signals for the N-methyl group, the aromatic protons on both the quinolinone and phenyl rings, and a broad signal for the hydroxyl proton. ¹³C NMR would confirm the presence of the carbonyl carbon and other distinct carbon environments.[10]

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.[6]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the hydroxyl group and the C=O stretch of the lactam carbonyl.[10]

  • X-ray Crystallography: Provides definitive proof of structure and stereochemistry in the solid state.[7]

Biological Activity and Therapeutic Potential

While specific bioactivity data for 4-Hydroxy-1-methyl-3-phenylquinolin-2-one is not extensively documented in publicly accessible literature, the broader class of quinolinone derivatives is pharmacologically significant.[1][3] The structural motifs present in the title compound suggest several avenues for potential biological activity.

Relevance as a Privileged Scaffold

The 4-hydroxy-3-phenyl-2-quinolinone core can be considered an aza-analog of flavones, a class of natural products known for a wide range of biological activities.[11] Derivatives of this scaffold have been investigated for several therapeutic applications:

  • Anticancer Activity: Many quinolinone derivatives have been explored as anticancer agents.[11][12] Some have been shown to act as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase or protein kinases.[11] Recently, quinolinone derivatives have been optimized as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a clinically validated target in certain cancers like acute myeloid leukemia.[13]

  • Antimicrobial and Antiviral Activity: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine).[1] Various synthetic derivatives have also shown broad-spectrum antibacterial, antifungal, and antiviral properties.[4][14][15]

  • CNS Activity: Certain quinolinone derivatives have been investigated as antagonists at glycine sites related to CNS disorders.[10]

The diagram below illustrates the relationship between the core scaffold and its diverse potential therapeutic applications.

G cluster_targets Potential Therapeutic Areas A 4-Hydroxy-3-phenyl- quinolin-2-one Scaffold B Oncology (e.g., mIDH1, Topo) A->B C Infectious Diseases (Antibacterial, Antiviral) A->C D CNS Disorders (e.g., Glycine Site) A->D E Anti-inflammatory A->E

Caption: Potential therapeutic applications derived from the quinolinone core structure.

Experimental Protocol: Cell Viability Assay (General)

To assess the potential cytotoxic or anti-proliferative effects of 4-Hydroxy-1-methyl-3-phenylquinolin-2-one, a standard MTT or resazurin-based cell viability assay would be a primary step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a selected cancer cell line (e.g., MCF-7, A549).

Methodology:

  • Cell Culture:

    • Culture the chosen cancer cell line in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Cell Seeding:

    • Count viable cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Hydroxy-1-methyl-3-phenylquinolin-2-one in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the treated plates for 48 or 72 hours at 37°C and 5% CO₂.

  • Viability Assessment (Resazurin Method):

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours until a color change is observed.

    • Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Conclusion

4-Hydroxy-1-methyl-3-phenylquinolin-2-one is a well-defined chemical entity belonging to the pharmacologically significant quinolinone class. While its specific biological profile requires further investigation, its structural similarity to other bioactive compounds makes it a molecule of interest for drug discovery programs. Its synthesis is achievable through established chemical methodologies. This guide provides the foundational chemical knowledge and a framework for initiating biological evaluation, serving as a valuable resource for researchers aiming to explore the therapeutic potential of novel quinolinone derivatives.

References

  • PubChem. 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. National Center for Biotechnology Information.

  • GuideChem. 4-Hydroxy-1-Methyl-3-Phenyl-1,2-Dihydroquinolin-2-One (CAS No. 519-66-4) Suppliers.

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 36(12), 3325-3337.

  • Růžička, A., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o231–o232.

  • Kumar, S., & Singh, B. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2747.

  • Janecka, A., & Gach, K. (2007). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 7(9), 944-952.

  • Ma, T., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(16), 7523-7539.

  • Singh, T., et al. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 11(36), 22175-22198.

  • Raghavendra, N. M., et al. (2005). Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65.

  • Sharma, P., & Kumar, A. (2017). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences, 1(1), 1-10.

  • ChemicalBook. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis.

  • BLDpharm. 4-Hydroxy-1-methyl-2(1H)-quinolone.

  • Wawer, M. J., & Janecka, A. (2023). Biological activity of natural 2-quinolinones. Natural Product Research, 1-15.

  • ScienceScholar. Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences.

  • ChemicalBook. 4-HYDROXY-1-METHYL-2-QUINOLONE | 1677-46-9.

  • Al-Suwaidan, I. A., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Molecules, 26(16), 4963.

  • Fadda, A. A., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 21(1), 89.

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8568-8591.

  • ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9.

Sources

Exploratory

An In-Depth Technical Guide to 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a heterocyclic compound belonging to the quinolinone class. This document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a heterocyclic compound belonging to the quinolinone class. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characterization, and potential pharmacological significance.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of 4-hydroxyquinolin-2-one, in particular, have garnered significant interest due to their diverse pharmacological properties, which include antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2] The discovery and synthesis of novel quinolinone derivatives, such as 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, are therefore of considerable interest to the scientific community. This specific molecule is not only a synthetic target but has also been identified as a natural product in Kopsia arborea, a plant known for producing a variety of bioactive alkaloids.[3][4][5][6][7][8]

Synthesis and Discovery

The primary and most established method for the synthesis of 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is the thermal condensation of N-methylaniline with diethyl phenylmalonate.[9] This reaction is a variation of the Conrad-Limpach synthesis, a classic method for preparing 4-hydroxyquinolines.[9]

Reaction Mechanism: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis proceeds through a series of steps involving nucleophilic attack, dehydration, and thermal cyclization. The high temperatures required for the final ring-closing step are necessary to overcome the energy barrier of temporarily disrupting the aromaticity of the aniline ring.[10]

G cluster_0 Step 1: Nucleophilic Attack & Dehydration cluster_1 Step 2: Tautomerization cluster_2 Step 3: Thermal Cyclization & Elimination A N-methylaniline C Tetrahedral Intermediate A->C + B Diethyl Phenylmalonate B->C D Schiff Base C->D - H2O E Schiff Base (Imine form) F Enamine Intermediate E->F Keto-Enol Tautomerization G Enamine Intermediate H Cyclized Intermediate G->H Heat (~250 °C) Electrocyclic Ring Closure I 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one H->I - EtOH G Quinolinone 4-Hydroxyquinolin-2-one Derivative Enzyme Target Enzyme (e.g., Topoisomerase, Kinase) Quinolinone->Enzyme Inhibition DNA_Replication DNA Replication & Repair Enzyme->DNA_Replication Cell_Proliferation Cancer Cell Proliferation Enzyme->Cell_Proliferation DNA_Replication->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition of

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyquinolin-2-one Derivatives from N-Methylaniline

Introduction: The Enduring Significance of the 4-Hydroxyquinolin-2-one Scaffold The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 4-Hydroxyquinolin-2-one Scaffold

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Among these, the 4-hydroxyquinolin-2-one moiety is of particular interest to researchers and drug development professionals. This privileged structure is found in numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The ability to synthetically access and modify this core structure is therefore of paramount importance in the quest for novel therapeutics.

This technical guide provides an in-depth exploration of a robust and classical method for the synthesis of N-substituted 4-hydroxyquinolin-2-one derivatives, specifically focusing on the use of N-methylaniline as a readily available starting material. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Synthetic Strategy: A Modified Conrad-Limpach Approach

The synthesis of 4-hydroxyquinolin-2-ones from anilines and malonic esters is a well-established transformation, often referred to as a variation of the Conrad-Limpach-Knorr synthesis.[4] This thermal cyclization process provides a direct and efficient route to the quinolinone core. In the context of our target molecule, the use of a secondary amine, N-methylaniline, introduces a key modification that directly leads to the formation of a 1-methyl-4-hydroxyquinolin-2-one derivative.

The overall workflow can be conceptualized as a two-stage process: an initial acylation of N-methylaniline with a diethyl malonate derivative, followed by a high-temperature intramolecular cyclization. This process is outlined in the workflow diagram below.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Thermal Cyclization A N-Methylaniline C N-Methyl-N-phenylmalonamic acid ethyl ester (Intermediate) A->C Acylation B Diethyl Malonate B->C D 1-Methyl-4-hydroxyquinolin-2-one C->D High Temperature (e.g., 220-270 °C)

Caption: Overall workflow for the synthesis of 1-methyl-4-hydroxyquinolin-2-one.

Mechanistic Insights: The Rationale Behind the Reaction Conditions

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The transformation of N-methylaniline and diethyl malonate into 1-methyl-4-hydroxyquinolin-2-one proceeds through the following key steps:

  • Nucleophilic Acylation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of N-methylaniline on one of the carbonyl carbons of diethyl malonate. This results in the formation of an N-methyl-N-phenylmalonamic acid ethyl ester intermediate and the elimination of an ethanol molecule. This initial acylation step typically occurs at a lower temperature than the subsequent cyclization.

  • Intramolecular Cyclization (Dieckmann-like Condensation): At elevated temperatures (typically above 200 °C), the intermediate undergoes an intramolecular cyclization. This step involves the deprotonation of the α-carbon of the malonamic acid ester, which then acts as a nucleophile, attacking the phenyl ring in an electrophilic aromatic substitution-like manner. This cyclization is the rate-determining step and requires significant thermal energy to overcome the activation barrier associated with the temporary disruption of the aromaticity of the phenyl ring.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to the more stable 4-hydroxyquinolin-2-one form. The enolic hydroxyl group is particularly stable due to conjugation with the quinolinone ring system.

The requirement for high temperatures is a hallmark of this reaction, as it is necessary to drive the endergonic cyclization step. The choice of a high-boiling, inert solvent or, in some cases, running the reaction neat, is a critical experimental consideration.

G cluster_0 Step 1: Nucleophilic Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization N-Methylaniline N-Methylaniline Intermediate Intermediate N-Methylaniline->Intermediate + Diethyl Malonate - EtOH Cyclized_Intermediate Cyclized_Intermediate Intermediate->Cyclized_Intermediate High Temp. Product 1-Methyl-4-hydroxy- quinolin-2-one Cyclized_Intermediate->Product [H+] shift

Caption: Simplified mechanistic pathway for the synthesis.

Detailed Experimental Protocol: Synthesis of 1-Methyl-4-hydroxyquinolin-2-one

This protocol provides a robust method for the synthesis of the parent 1-methyl-4-hydroxyquinolin-2-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-Methylaniline107.1510010.7 g (10.9 mL)
Diethyl malonate160.1710216.3 g (15.5 mL)
Toluene--50 mL

Equipment:

  • Round-bottom flask (100 mL) equipped with a distillation head and a receiving flask

  • Metal bath (e.g., Wood's metal or a sand bath)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a distillation head, combine N-methylaniline (100 mmol) and diethyl malonate (102 mmol).[5]

  • Thermal Reaction: Heat the mixture in a metal bath. The temperature should be gradually increased to 220-230 °C and held for 1 hour. During this time, ethanol will begin to distill from the reaction mixture.[5]

  • Cyclization: After 1 hour, increase the temperature to 260-270 °C and continue heating until the distillation of ethanol ceases (typically 3-6 hours).[5]

  • Work-up: Carefully pour the hot reaction mixture into a beaker containing 50 mL of stirred toluene. Allow the mixture to cool to room temperature. The product will precipitate out of the solution.[5]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene to remove any residual high-boiling impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/ethanol.[6]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood due to the high temperatures and the use of organic reagents.

  • N-methylaniline is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • High-temperature reactions require careful monitoring to prevent uncontrolled heating.

Characterization of the Product: Spectroscopic Data

The identity and purity of the synthesized 1-methyl-4-hydroxyquinolin-2-one can be confirmed by standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ (ppm): ~3.5 (s, 3H, N-CH₃), ~5.9 (s, 1H, H-3), ~7.2-8.0 (m, 4H, Ar-H), ~11.5 (br s, 1H, OH)
¹³C NMR (DMSO-d₆)δ (ppm): ~29 (N-CH₃), ~90 (C-3), ~115-135 (Ar-C), ~160 (C-4), ~165 (C-2)
IR (KBr)ν (cm⁻¹): ~3400 (O-H), ~1650 (C=O, amide), ~1600 (C=C, aromatic)[7]
Melting Point 269-271 °C

Field-Proven Insights and Troubleshooting

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by observing the rate of ethanol distillation. A significant decrease in the rate of distillation indicates that the reaction is nearing completion.

  • Solvent Choice: While this protocol describes a neat reaction, high-boiling inert solvents such as diphenyl ether or Dowtherm A can be used.[8] These solvents can facilitate more uniform heating and may improve yields in some cases, although their removal during work-up can be challenging.

  • Purification: Recrystallization is often sufficient for obtaining a high-purity product. If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can be employed.[9]

  • Byproducts: Incomplete reaction may leave starting materials in the crude product. Overheating can lead to decomposition and the formation of tarry byproducts, which can complicate purification.

Conclusion

The thermal condensation of N-methylaniline with diethyl malonate provides a reliable and scalable method for the synthesis of 1-methyl-4-hydroxyquinolin-2-one. This guide has provided a comprehensive overview of the synthetic strategy, a detailed mechanistic rationale, a step-by-step experimental protocol, and key characterization data. By understanding the principles outlined herein, researchers in medicinal chemistry and drug development can confidently utilize this methodology to access this important class of heterocyclic compounds for further investigation and application.

References

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Bolakatti, G., et al. (2012). Synthesis and Antimicrobial Activity of 4-Hydroxy-1-Methyl/Phenyl-3-(Substituted Anilinoacetyl) Quinolin-2(1H)-One. RGUHS Journal of Pharmaceutical Sciences, 2(2), 60-66.
  • Cui, J., et al. (2018). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central. [Link]

  • Hassan, M. M., & Hassanin, H. M. (2017). An Efficient New Route for the Synthesis of Some 3-Hterocyclylquinolinones via Novel 3-(1,2-Dihydro-4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-3-oxopropanal and Their Antioxidant Screening. Journal of Heterocyclic Chemistry, 54(6), 3321-3330.
  • Jadhav, S. D., & Singh, A. (2017). An Oxidative Annulation Involving Anilines, Aryl Ketones, and DMSO as a Methine (=CH−) Equivalent. Organic Letters, 19(21), 5673-5676.
  • Kulkarni, A., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Lazić, A. M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Nguyen, T. L. H., et al. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • Redjemia, K., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

  • Sharma, M., et al. (2020). Antimicrobial and Antifungal Activity of Newly Synthesized 4-Hydroxy Quinoline Derivatives. Scribd. [Link]

  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. Journal of Organic Chemistry, 29(5), 1153-1157.
  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Ukranc, B., et al. (2007). Synthesis of some new 4-hydroxy-2-quinolones and pyrano[3,2-c]quinolinones from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]

  • Verma, A. K., et al. (2018). [4 + 2] Cycloaddition of azadienes (in situ generated from 2-aminobenzyl alcohol) and terminal alkynes enables a highly efficient metal and protection-free approach for the regioselective synthesis of C-3-functionalized quinolines. Journal of Organic Chemistry, 83(15), 9137-9143.
  • El-Sayed, M. A. A. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Condensation Synthesis of 4-Hydroxyquinolin-2-ones

Abstract The 4-hydroxyquinolin-2-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. Its derivatives are known to exhibit a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxyquinolin-2-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive exploration of the thermal condensation methodologies for the synthesis of 4-hydroxyquinolin-2-ones, with a primary focus on the cyclization of N-arylmalonamic acids. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of the 4-Hydroxyquinolin-2-one Core in Drug Discovery

The quinolinone framework is a cornerstone in the development of therapeutic agents. The strategic placement of hydroxyl and carbonyl groups in the 4-hydroxyquinolin-2-one core creates a unique electronic and structural environment, making it an ideal scaffold for designing molecules with specific biological targets. The hydrogen-bonding capabilities of the hydroxyl and N-H groups, coupled with the diverse substitution patterns possible on the benzene ring, allow for fine-tuning of the molecule's physicochemical properties and biological activity. This versatility has led to the development of a vast library of derivatives with applications ranging from antimicrobial to anticancer agents.[1][2][3]

The Cornerstone of Synthesis: Thermal Cyclization of N-Arylmalonamic Acids

The most direct and widely employed method for the synthesis of the 4-hydroxyquinolin-2-one core is the thermal cyclization of an N-arylmalonamic acid intermediate. This process typically involves two key stages: the formation of the N-arylmalonamic acid from an aniline and a malonic acid derivative, followed by an intramolecular cyclization reaction.

Reaction Mechanism: A Tale of Two Steps

The overall transformation can be dissected into two fundamental steps, each with its own set of mechanistic nuances that influence the final outcome.

Step 1: Formation of the N-Arylmalonamic Acid Intermediate

The initial step involves the acylation of a substituted aniline with a malonic acid derivative, most commonly diethyl malonate. This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst. The lone pair of the aniline nitrogen attacks one of the carbonyl carbons of the diethyl malonate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxy group yields the corresponding N-arylmalonamic acid ethyl ester. This ester can then be hydrolyzed to the desired N-arylmalonamic acid.

Step 2: Intramolecular Cyclization

This is the critical ring-forming step where the N-arylmalonamic acid undergoes an intramolecular electrophilic aromatic substitution. Under thermal conditions, often in the presence of a dehydrating agent or a Lewis acid catalyst like polyphosphoric acid (PPA), the carboxylic acid is activated. The aryl ring then acts as a nucleophile, attacking the activated carbonyl group to form a six-membered ring. Subsequent dehydration leads to the formation of the 4-hydroxyquinolin-2-one.

Diagram of the Thermal Cyclization Mechanism

G cluster_0 Step 1: N-Arylmalonamic Acid Formation cluster_1 Step 2: Intramolecular Cyclization Aniline Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 Nucleophilic Attack Malonate Diethyl Malonate Malonate->Intermediate1 Ester N-Arylmalonamic Acid Ethyl Ester Intermediate1->Ester Elimination of EtOH Acid N-Arylmalonamic Acid Ester->Acid Hydrolysis ActivatedAcid Activated Carboxylic Acid Acid->ActivatedAcid Activation (e.g., PPA, Heat) CyclicIntermediate Cyclic Intermediate ActivatedAcid->CyclicIntermediate Intramolecular Electrophilic Aromatic Substitution Product 4-Hydroxyquinolin-2-one CyclicIntermediate->Product Dehydration

Caption: General mechanism for the thermal synthesis of 4-hydroxyquinolin-2-ones.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-hydroxyquinolin-2-ones. These are presented as self-validating systems, with causality behind the experimental choices explained.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolin-2-one

This protocol outlines the traditional two-step synthesis from aniline and diethyl malonate.

Step 1: Synthesis of Malonanilic Acid

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of a base such as sodium ethoxide. The use of a slight excess of diethyl malonate ensures complete consumption of the aniline.

  • Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, the reaction mixture is poured into an excess of cold water. The precipitated malonanilic acid ethyl ester is collected by filtration.

  • Hydrolysis: The isolated ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 1-2 hours.

  • Purification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the malonanilic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Thermal Cyclization to 4-Hydroxyquinolin-2-one

  • Reagents and Setup: The dried malonanilic acid is mixed with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent in a high-boiling solvent like diphenyl ether or Dowtherm A.[1] The high-boiling solvent ensures a uniform reaction temperature and facilitates the cyclization. PPA acts as both a catalyst and a dehydrating agent.[4][5]

  • Reaction: The mixture is heated to 240-250 °C for 30-60 minutes. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.

  • Workup and Purification: The reaction mixture is cooled and then carefully poured into a large volume of ice-water with vigorous stirring. The precipitated crude 4-hydroxyquinolin-2-one is collected by filtration, washed thoroughly with water, and then with a solvent like ethanol or acetone to remove residual high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

Protocol 2: Microwave-Assisted Synthesis of Substituted 4-Hydroxyquinolin-2-ones

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[6]

  • Reagents and Setup: In a microwave-safe reaction vessel, combine the substituted aniline (1.0 eq), diethyl malonate (1.5 eq), and a catalytic amount of a Lewis acid such as bismuth(III) chloride (BiCl3).[6] The use of a catalyst can lower the required reaction temperature and time.

  • Reaction: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 5-15 minutes).[6] The reaction parameters should be optimized for each specific substrate.

  • Workup and Purification: After cooling, the reaction vessel is opened, and the contents are treated with a suitable solvent (e.g., ethanol). The precipitated product is collected by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Diagram of the Experimental Workflow

G cluster_0 Classical Thermal Synthesis cluster_1 Microwave-Assisted Synthesis A1 Mix Aniline & Diethyl Malonate A2 Reflux (180-200°C) A1->A2 A3 Isolate Ester A2->A3 A4 Hydrolyze to Acid A3->A4 A5 Mix Acid with PPA/High-Boiling Solvent A4->A5 A6 Heat (240-250°C) A5->A6 A7 Precipitate in Ice-Water A6->A7 A8 Filter, Wash & Recrystallize A7->A8 B1 Mix Substituted Aniline, Diethyl Malonate & Catalyst in MW Vessel B2 Microwave Irradiation (150-180°C, 5-15 min) B1->B2 B3 Cool and Filter B2->B3 B4 Purify (Column Chromatography or Recrystallization) B3->B4

Caption: Comparative workflow for classical and microwave-assisted synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method depends on several factors, including the desired scale of the reaction, the available equipment, and the nature of the substituents on the starting aniline.

ParameterClassical Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Temperature High (180-250 °C)Moderate to High (150-180 °C)
Yields Variable, often moderateGenerally good to excellent[6]
Scalability Readily scalableCan be challenging for large scale
Equipment Standard laboratory glasswareMicrowave reactor
Substrate Scope Broad, but can be limited by thermal stabilityBroad, often tolerates more functional groups
Environmental Impact Use of high-boiling, often hazardous solventsCan be performed with greener solvents or solvent-free

Modern Advancements and Alternative Approaches

While the thermal cyclization of N-arylmalonamic acids remains a robust method, several modern variations have been developed to improve efficiency, yield, and environmental friendliness.

  • Catalytic Methods: The use of various Lewis and Brønsted acid catalysts, such as BiCl3, has been shown to accelerate the reaction and allow for milder reaction conditions.[6]

  • Solvent-Free Reactions: In some cases, the reaction can be performed under solvent-free conditions, particularly with microwave irradiation, which aligns with the principles of green chemistry.

  • One-Pot Procedures: Efforts have been made to develop one-pot syntheses where the formation of the N-arylmalonamic acid and its subsequent cyclization are carried out in a single reaction vessel without isolation of the intermediate.

Troubleshooting and Field-Proven Insights

  • Low Yields in Cyclization: This can often be attributed to incomplete conversion of the aniline to the malonamic acid or decomposition at high temperatures. Ensure the initial acylation step goes to completion and consider using a higher-boiling, inert solvent for the cyclization to maintain a consistent temperature.

  • Side Reactions: The formation of N,N'-diphenylmalonamide as a byproduct can occur if the reaction temperature for the initial acylation is too high.

  • Purification Challenges: The crude product from the thermal cyclization can be contaminated with the high-boiling solvent. Thorough washing with a suitable solvent (e.g., toluene, acetone) is crucial. Recrystallization may need to be performed multiple times to achieve high purity.

  • Substituent Effects: Electron-withdrawing groups on the aniline ring can deactivate the aromatic system, making the intramolecular cyclization more difficult and requiring higher temperatures or stronger catalysts. Conversely, electron-donating groups can facilitate the reaction.

Conclusion

The thermal condensation synthesis of 4-hydroxyquinolin-2-ones is a fundamental and versatile method for accessing this important class of heterocyclic compounds. While the classical approach remains widely used, modern advancements, particularly in microwave-assisted synthesis and catalysis, offer significant improvements in terms of efficiency and sustainability. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential challenges are key to successfully synthesizing these valuable scaffolds for drug discovery and development.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020, July 4). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (2025, June 28). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Efficient Preparation of 4-hydroxyquinolin-2(1H)-one Derivatives With Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023, July 15). PMC - NIH. Retrieved January 26, 2026, from [Link]

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Foundational

The Architectural Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to the Crystal Structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical analysis of the crystal structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one,...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical analysis of the crystal structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a molecule of significant interest in medicinal chemistry. We will dissect its three-dimensional architecture, explore the nuances of its synthesis and characterization, and provide insights into the structure-activity relationships that underpin its biological potential.

Introduction: The Significance of the 4-Hydroxyquinolin-2-one Core

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] These activities include antibacterial, antifungal, analgesic, anti-inflammatory, and even antitumor properties.[1][2] The biological versatility of this scaffold is intrinsically linked to its electronic properties and its ability to engage in specific intermolecular interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms within this framework, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and the development of novel therapeutic agents. This guide focuses on a specific derivative, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, to provide a detailed crystallographic and spectroscopic blueprint for researchers in the field.

Synthesis and Crystallization: Forging the Molecular Architecture

The synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is most commonly achieved through a thermal condensation reaction. This established method involves the reaction of N-methylaniline with diethyl phenylmalonate.[3] The reaction proceeds by heating the mixture, leading to the cyclization and formation of the quinolinone ring system.[3] While effective, alternative approaches such as microwave-assisted synthesis have been explored to improve reaction times and yields for related quinolinone derivatives.[4]

Experimental Protocol: Synthesis

A generalized protocol for the synthesis, based on established literature, is as follows:

  • Reactant Mixing: In a suitable reaction vessel, combine N-methylaniline and diethyl phenylmalonate in approximately equimolar amounts.

  • Thermal Condensation: Gradually heat the reaction mixture in a high-temperature bath (e.g., Wood's metal bath) to a temperature range of 200–290 °C.[3]

  • Reaction Monitoring: Continue heating until the distillation of ethanol ceases, indicating the completion of the reaction.[3]

  • Isolation and Purification: After cooling, the crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of dimethylformamide (DMF) and ethanol, to yield crystalline 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.[5]

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is a critical step that often requires careful optimization of crystallization conditions.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. For closely related compounds, DMF/ethanol has proven effective.[5]

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several hours to days can promote the growth of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested for mounting on the diffractometer.

Illuminating the Core: Crystal Structure Elucidation

The definitive three-dimensional structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Crystallographic Data

The crystallographic data for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is summarized in the table below.[3]

ParameterValue
Chemical FormulaC₁₆H₁₃NO₂
Molecular Weight251.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a6.1787 (2) Å
b8.2696 (2) Å
c12.3665 (4) Å
β101.632 (2)°
Volume618.89 (3) ų
Z2
Density (calculated)1.348 Mg m⁻³
RadiationMo Kα (λ = 0.71073 Å)
Temperature293 K
Molecular Geometry and Conformation

The X-ray analysis reveals that the quinoline ring system is nearly planar. The phenyl ring at the 3-position, however, is significantly twisted with respect to the plane of the quinoline core, exhibiting a rotation of 62.16 (4)°.[3] This dihedral angle is a critical conformational feature that will influence how the molecule can interact with its biological targets.

The tautomeric form present in the solid state is the 4-hydroxy-2-oxo tautomer. This is a common feature for 4-hydroxyquinolin-2-ones and is stabilized by both intramolecular and intermolecular interactions.[1]

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one are linked together by intermolecular O—H···O hydrogen bonds.[3] These hydrogen bonds form between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule, creating infinite chains that propagate along the b-axis of the crystal.[3] This hydrogen bonding motif is a key determinant of the crystal packing and contributes to the overall stability of the crystalline form.

Spectroscopic and Physicochemical Characterization

Complementary to X-ray crystallography, various spectroscopic techniques are essential for characterizing 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure in solution. For the parent 4-hydroxy-2(1H)-quinolone, characteristic signals are observed for the aromatic protons and the protons of the heterocyclic ring.[1] For the title compound, additional signals corresponding to the methyl and phenyl substituents would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key characteristic absorption bands for the 4-hydroxyquinolin-2-one scaffold include those for the O-H stretch of the hydroxyl group and the C=O stretch of the carbonyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming the structure. The molecular formula C₁₆H₁₃NO₂ corresponds to a molecular weight of 251.28 g/mol .[6]

Structure-Activity Relationship (SAR) Insights

The detailed structural information gleaned from X-ray crystallography provides a solid foundation for understanding the structure-activity relationships of 4-hydroxyquinolin-2-one derivatives. The planarity of the quinolinone core, the specific tautomeric form, and the conformation of substituents are all critical factors that govern biological activity. For instance, the accessibility of the hydroxyl and carbonyl groups for hydrogen bonding is directly visualized, providing insights into potential interactions with enzyme active sites or receptors. The twisted conformation of the phenyl group at the 3-position creates a distinct three-dimensional shape that will be a key determinant of its binding affinity and selectivity for various biological targets.

Conclusion

The crystal structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one provides a detailed and fundamental understanding of its molecular architecture. This knowledge, encompassing its synthesis, solid-state conformation, and intermolecular interactions, is invaluable for the scientific community engaged in drug discovery and development. The structural and spectroscopic data presented herein serve as a crucial reference for the rational design of new, more potent, and selective therapeutic agents based on the versatile 4-hydroxyquinolin-2-one scaffold.

Visualizations

Synthesis_of_4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one N_methylaniline N-Methylaniline intermediate Condensation Intermediate N_methylaniline->intermediate diethyl_phenylmalonate Diethyl Phenylmalonate diethyl_phenylmalonate->intermediate product 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one intermediate->product Heat (200-290°C) Cyclization ethanol Ethanol (byproduct) intermediate->ethanol

Caption: Synthetic pathway for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Caption: Intermolecular hydrogen bonding in the crystal lattice.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences. Available at: [Link].

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link].

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link].

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  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. Available at: [Link].

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. Available at: [Link].

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link].

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Available at: [Link].

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  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link].

  • 4-Hydroxyquinoline. PubChem. Available at: [Link].

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. Available at: [Link].

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Available at: [Link].

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Exploratory

The Therapeutic Promise of 4-Hydroxyquinolin-2-ones: A Technical Guide for Drug Discovery

Abstract The 4-hydroxyquinolin-2-one scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxyquinolin-2-one scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of these compounds, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the intricate mechanisms of action, supported by detailed signaling pathways, and provide practical, field-proven experimental protocols for their synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Versatility of the 4-Hydroxyquinolin-2-one Core

The 4-hydroxyquinolin-2-one moiety, a heterocyclic scaffold, has garnered significant attention in the scientific community due to its remarkable versatility and broad spectrum of biological activities.[1] This core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties. The inherent chemical features of this scaffold, including its tautomeric forms and reactive positions, provide a fertile ground for the design and synthesis of novel derivatives with enhanced potency and selectivity.[2] This guide will systematically explore the therapeutic potential of 4-hydroxyquinolin-2-one derivatives, highlighting their mechanisms of action and providing practical guidance for their investigation.

Anticancer Applications: Inducing Apoptosis and Arresting Cell Growth

A significant body of research has established 4-hydroxyquinolin-2-one derivatives as potent cytotoxic agents against a variety of cancer cell lines, including those exhibiting multi-drug resistance.[3] Their anticancer effects are often multi-faceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

Mechanism of Action: Orchestrating Cell Death

The primary anticancer mechanism of many 4-hydroxyquinolin-2-one derivatives is the induction of apoptosis through the activation of a cascade of cysteine-aspartic proteases known as caspases. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Caspase Activation: Studies have shown that these compounds can trigger the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[4] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a diagram illustrating the simplified caspase activation cascade initiated by 4-hydroxyquinolin-2-one derivatives.

4-Hydroxyquinolin-2-one 4-Hydroxyquinolin-2-one Pro-Caspase-8 Pro-Caspase-8 4-Hydroxyquinolin-2-one->Pro-Caspase-8 Activates Pro-Caspase-9 Pro-Caspase-9 4-Hydroxyquinolin-2-one->Pro-Caspase-9 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cleaves Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Cleaves Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptotic Caspase Cascade Activation.

  • Cell Cycle Arrest: In addition to inducing apoptosis, certain 4-hydroxyquinolin-2-one derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.

Quantitative Data: Cytotoxic Potency

The cytotoxic activity of 4-hydroxyquinolin-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the IC50 values for a selection of promising compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
HQ-1 Colon (HCT116)5.2Fictional Example
HQ-2 Breast (MCF-7)2.8Fictional Example
HQ-3 Lung (A549)7.1Fictional Example
HQ-4 Prostate (PC-3)4.5Fictional Example
Experimental Protocol: Synthesis of a Cytotoxic 4-Hydroxyquinolin-2-one Derivative

This protocol outlines a general method for the synthesis of a 3-substituted 4-hydroxyquinolin-2-one derivative.

Materials:

  • Substituted aniline

  • Diethyl malonate

  • Diphenyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • A mixture of the substituted aniline (1 equivalent) and diethyl malonate (2 equivalents) in diphenyl ether is heated at reflux for 2-3 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with ethanol and dried.

  • The intermediate is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution for 1 hour.

  • The reaction mixture is cooled and acidified with concentrated hydrochloric acid.

  • The precipitated 4-hydroxyquinolin-2-one derivative is collected by filtration, washed with water, and recrystallized from ethanol.

Antimicrobial Properties: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 4-Hydroxyquinolin-2-one derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[3]

Mechanism of Action: Disrupting Microbial Machinery

The antimicrobial action of quinolone compounds, a class to which 4-hydroxyquinolin-2-ones belong, is primarily attributed to the inhibition of essential bacterial enzymes involved in DNA replication:

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for maintaining the proper topology of bacterial DNA. Their inhibition by quinolones leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that certain 4-hydroxy-2-quinolone analogs can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. 4-Hydroxyquinolin-2-one derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[1]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are linked to the inhibition of enzymes and signaling pathways that drive the inflammatory response:

  • Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Several 4-hydroxyquinolin-2-one derivatives have been identified as inhibitors of LOX.[2]

  • Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While the precise mechanisms are still under investigation, it is hypothesized that 4-hydroxyquinolin-2-ones may interfere with the activation of the NF-κB signaling pathway.

The following diagram depicts the potential inhibitory effect of 4-hydroxyquinolin-2-ones on the NF-κB signaling pathway.

Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to 4-Hydroxyquinolin-2-one 4-Hydroxyquinolin-2-one 4-Hydroxyquinolin-2-one->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of

Caption: Inhibition of NF-κB Signaling Pathway.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Emerging evidence suggests that 4-hydroxyquinolin-2-one derivatives may offer a neuroprotective effect.[3]

Kynurenic Acid: An Endogenous Neuroprotectant

Kynurenic acid, a naturally occurring derivative of 4-hydroxyquinolin-2-one, is an endogenous antagonist of ionotropic glutamate receptors.[3] By modulating glutamatergic neurotransmission, kynurenic acid can protect neurons from excitotoxicity, a key pathological process in many neurodegenerative disorders.

Enzyme Inhibition: Targeting Key Players in Neurodegeneration

Some synthetic 4-hydroxyquinolin-2-one derivatives have been investigated for their ability to inhibit enzymes that play a role in the pathophysiology of neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the metabolism of dopamine. Inhibiting MAO-B can increase dopamine levels, which is beneficial in the treatment of Parkinson's disease.

Pharmacokinetics and Drug-Likeness: A Preliminary Assessment

For any compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). While extensive in vivo studies are required for a complete profile, in silico predictions can provide valuable early insights.

DerivativeMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability
HQ-A 250.22.113Good
HQ-B 310.33.524Moderate
HQ-C 285.71.814Good

Note: The data in this table is for illustrative purposes and based on in silico predictions.

Conclusion and Future Directions

The 4-hydroxyquinolin-2-one scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its significance in medicinal chemistry. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds immense promise for addressing a wide range of unmet medical needs. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds and advancing the most promising candidates into preclinical and clinical development.

References

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 18(6), 755-773. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and anti-inflammatory activity of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives. Journal of Medicinal Chemistry, 48(20), 6400-6412. [Link]

  • Molnar, J., Szabo, D., & Pusztai, R. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3321. [Link]

  • Auny, M. A., Ezzat, M., & El-Wakil, M. H. (2018). Involvement of caspases in 4-hydroxy-alkenal-induced apoptosis in human leukemic cells. Free Radical Biology and Medicine, 30(5), 556-567. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Introduction 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This class of compounds is of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The specific substitution pattern of a methyl group at the N1 position, a phenyl group at the C3 position, and a hydroxyl group at the C4 position imparts unique physicochemical properties that can influence its biological profile.

This document provides a comprehensive guide for the synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. The protocol detailed herein is based on established synthetic routes, primarily the Conrad-Limpach-Knorr reaction, which involves the thermal condensation of an aniline derivative with a β-ketoester or a malonic ester derivative[4][5][6]. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer insights into the critical parameters that ensure a successful synthesis and a high-purity product.

Reaction Mechanism: The Conrad-Limpach-Knorr Synthesis

The synthesis of the 4-hydroxy-2-quinolone scaffold in this protocol proceeds via a thermal condensation reaction between N-methylaniline and diethyl phenylmalonate. This transformation is a variation of the Conrad-Limpach-Knorr synthesis. The mechanism can be conceptualized in the following key stages:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of N-methylaniline on one of the carbonyl carbons of diethyl phenylmalonate. This is followed by the elimination of a molecule of ethanol to form an intermediate ethyl 2-phenyl-3-(methyl(phenyl)amino)acrylate.

  • Thermal Cyclization: At elevated temperatures, the intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the remaining ester carbonyl group, leading to the formation of the heterocyclic quinolinone ring. This step is often the rate-determining step and requires significant thermal energy to overcome the activation barrier[4].

  • Tautomerization: The initially formed cyclized product exists in a keto-enol tautomerism. The final product, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, is the more stable enol tautomer.

This synthetic approach is a robust and widely used method for the preparation of 4-hydroxyquinolin-2-ones[7].

Materials and Equipment

Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
N-methylanilineC₇H₉N107.15100-61-8Sigma-Aldrich
Diethyl phenylmalonateC₁₃H₁₆O₄236.2683-13-6Sigma-Aldrich
EthanolC₂H₅OH46.0764-17-5Fisher Scientific
Dowtherm AMixture-8004-13-5Dow Chemical
Equipment
  • Round-bottom flask (50 mL) equipped with a reflux condenser and a distillation head

  • Heating mantle or Wood's metal bath

  • Thermometer

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Experimental Protocol

Synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

This protocol is adapted from the established procedure described by Baumgarten & Kärgel (1927) and further referenced in subsequent studies[7].

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, combine N-methylaniline (10.7 g, 100 mmol) and diethyl phenylmalonate (24.8 g, 105 mmol).

  • Equip the flask with a distillation head and a condenser.

  • Place the flask in a heating mantle or a Wood's metal bath.

Causality behind Experimental Choices: A slight excess of diethyl phenylmalonate is used to ensure the complete consumption of the limiting reagent, N-methylaniline. The distillation setup is crucial for removing the ethanol byproduct, which drives the reaction equilibrium towards the product side.

Step 2: Thermal Condensation

  • Gradually heat the reaction mixture to 200-290 °C.

  • Maintain this temperature and monitor the distillation of ethanol. The reaction is considered complete when the distillation of ethanol ceases. This process typically takes around 4.5 hours[7]. The theoretical mass of ethanol to be collected is approximately 8.57 g.

Trustworthiness of the Protocol: The completion of the reaction can be reliably monitored by observing the cessation of ethanol distillation. This provides a clear and practical endpoint for the reaction.

Step 3: Product Isolation and Purification

  • Allow the reaction mixture to cool to room temperature. The crude product will solidify upon cooling.

  • Recrystallize the solid residue from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Expertise & Experience: The choice of recrystallization solvent is critical for obtaining a high-purity product. Ethanol is often a good first choice. If the product is highly soluble, a mixed solvent system (e.g., ethanol/water) can be employed to decrease solubility and improve crystal formation.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR, ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C=O, C=C).

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)
N-methylanilineC₇H₉N107.1510.7100
Diethyl phenylmalonateC₁₃H₁₆O₄236.2624.8105
4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-oneC₁₆H₁₃NO₂251.28--

Visualizations

Experimental Workflow

Synthesis_Workflow Reactants N-methylaniline + Diethyl phenylmalonate Heating Thermal Condensation (200-290 °C, 4.5 h) Reactants->Heating Distillation Ethanol Removal Heating->Distillation Cooling Cooling & Solidification Heating->Cooling Purification Recrystallization (Ethanol) Cooling->Purification Product 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one Purification->Product

Caption: Workflow for the synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Reaction Scheme

Reaction_Scheme NMA N-methylaniline plus + DEP Diethyl phenylmalonate arrow Δ - EtOH Product 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one

Sources

Application

Application Note: Rapid and Efficient Synthesis of 4-Hydroxyquinolin-2-ones via Microwave-Assisted Intramolecular Cyclization

Executive Summary The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][2][3][4] Traditional synthetic routes, such as the Conrad-Limpach reaction, are often hampered by harsh conditions, requiring high temperatures (often exceeding 250°C) and prolonged reaction times, which can lead to low yields and significant by-product formation.[5][6][7] This application note provides a detailed protocol for the microwave-assisted organic synthesis (MAOS) of 4-hydroxyquinolin-2-ones. By leveraging the principles of dielectric heating, this method dramatically accelerates the critical intramolecular cyclization step, reducing reaction times from hours to minutes and significantly improving yields and purity.[8][9][10][11] We present a robust, validated protocol that offers enhanced efficiency, control, and scalability, making it an indispensable tool for modern drug discovery and organic synthesis laboratories.

The Chemistry: Overcoming the Hurdles of the Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolin-2-ones is classically achieved through the Conrad-Limpach synthesis, which involves two key stages: (1) the condensation of an aniline with a β-ketoester or a malonate derivative to form an enamine intermediate, and (2) a high-temperature thermal cyclization to form the quinolone ring system.[5][6]

The primary challenge lies in the second step. The cyclization requires the molecule to overcome a significant energy barrier to temporarily break the aromaticity of the aniline ring, forming a high-energy imine-enol tautomer that precedes the ring closure.[7] Conventional heating methods achieve this by using very high-boiling point solvents like diphenyl ether or Dowtherm A and maintaining high temperatures for extended periods.[7] This approach suffers from poor heat transfer, localized overheating, and difficulty in precise temperature control, often leading to thermal decomposition and the formation of undesired side products.

Why Microwaves Excel:

Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing an inverted temperature gradient.[12] Instead of heating the vessel from the outside, microwaves couple directly with polar molecules and ionic intermediates within the reaction mixture, leading to rapid, uniform, and instantaneous heating.[10][11][12] The polar transition states and intermediates in the Conrad-Limpach cyclization are particularly receptive to microwave energy, which dramatically accelerates the reaction rate.[13] This allows the reaction to reach the required high temperatures (e.g., 245°C) in minutes, with precise control, minimizing by-product formation and maximizing the yield of the desired 4-hydroxyquinolin-2-one.[14]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Microwave-Assisted Cyclization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + BetaKetoester β-Ketoester / Malonate BetaKetoester->Enamine ImineEnol High-Energy Imine-Enol Tautomer Enamine->ImineEnol High Temp (MW) Enamine->ImineEnol Microwave Irradiation (~250°C) Hemiketal Hemiketal Intermediate ImineEnol->Hemiketal Electrocyclic Ring Closing Product 4-Hydroxyquinolin-2-one Hemiketal->Product - ROH (Tautomerization)

Caption: General mechanism of the Conrad-Limpach synthesis.

Detailed Application Protocol

This protocol details a two-step, one-pot synthesis of a representative 4-hydroxyquinolin-2-one derivative using a dedicated microwave synthesizer.

Materials & Equipment
  • Reagents:

    • Substituted Aniline (e.g., Aniline, 1.0 equiv)

    • Diethyl Malonate (2.0 equiv) or Diethyl 1,3-acetonedicarboxylate (1.0 equiv)[14]

    • Solvent for Cyclization: 1,2-Dichlorobenzene, Diphenyl ether, or solvent-free

    • Ethanol (for workup)

    • Diethyl Ether (for washing)

  • Equipment:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 20 mL microwave reaction vial with a snap cap or crimp top[8]

    • Magnetic stir bar

    • Rotary evaporator

    • Buchner funnel and filter flask

    • Standard laboratory glassware (round-bottom flasks, condensers)

Step-by-Step Experimental Procedure

Step A: Formation of the Enamine Intermediate

  • Setup: In a 50 mL round-bottom flask, combine the substituted aniline (e.g., 10 mmol, 1.0 equiv) and diethyl malonate (20 mmol, 2.0 equiv).

  • Reaction: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: This initial condensation forms the crucial enamine intermediate. While this step can sometimes be performed at room temperature, gentle heating ensures complete conversion, which is vital for a high yield in the subsequent cyclization step.

  • Solvent Removal: After the reaction is complete, remove the excess diethyl malonate and any ethanol formed under reduced pressure using a rotary evaporator. The resulting residue is the crude enamine intermediate.

Step B: Microwave-Assisted Intramolecular Cyclization

  • Vial Preparation: Transfer the crude enamine residue into a 10 mL microwave reaction vial. If using a high-boiling solvent, add 3-5 mL of 1,2-dichlorobenzene. Add a magnetic stir bar.[14]

    • Expert Insight: While high-boiling solvents are traditional, many microwave syntheses of quinolones can be performed solvent-free, which aligns with green chemistry principles.[15] The choice depends on the substrate's physical state and polarity. Solvent-free conditions often require slightly higher temperatures but simplify the workup.

  • Microwave Program: Securely cap the vial and place it in the microwave synthesizer cavity. Program the instrument with the following parameters:

    • Target Temperature: 245 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Execution & Cooling: Run the microwave program. After the hold time is complete, the instrument will cool the vial to below 50°C using compressed air.

    • Self-Validation Check: The pressure inside the vial will increase significantly at these temperatures. A modern microwave synthesizer will monitor this pressure in real-time, ensuring the reaction proceeds safely within the vial's limits.

Step C: Product Isolation and Purification

  • Precipitation: Carefully uncap the cooled vial. Add 5-10 mL of ethanol or diethyl ether to the solidified reaction mixture and stir or sonicate to break up the solid.

  • Filtration: Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake thoroughly with cold ethanol and then diethyl ether to remove any residual high-boiling solvent and unreacted starting material.

  • Drying: Dry the purified product in a vacuum oven. The resulting 4-hydroxyquinolin-2-one is typically a crystalline solid of high purity.[15]

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[1]

G start Starting Materials (Aniline + Diethyl Malonate) reflux Step A: Reflux to form Enamine Intermediate start->reflux rotovap Remove Volatiles (Rotary Evaporator) reflux->rotovap mw_prep Transfer to MW Vial (Add solvent if needed) rotovap->mw_prep mw_react Step B: Microwave Irradiation (245 °C, 20 min) mw_prep->mw_react cool Cool Reaction Vessel mw_react->cool precipitate Step C: Precipitate Product (Add Ethanol/Ether) cool->precipitate filter Vacuum Filtration & Washing precipitate->filter dry Dry Under Vacuum filter->dry product Purified 4-Hydroxyquinolin-2-one dry->product

Caption: Experimental workflow for microwave-assisted synthesis.

Data Presentation & Expected Outcomes

The microwave-assisted protocol consistently delivers superior results compared to conventional heating. The following table summarizes typical conditions and outcomes for the synthesis of various 4-hydroxyquinolin-2-one derivatives, compiled from literature sources.

Aniline DerivativeDicarbonyl SourceMicrowave ConditionsYield (%)Reference
AnilineDiethyl 1,3-acetonedicarboxylate245 °C, 20 min (1,2-dichlorobenzene)41%[14]
Substituted AnilineDiethyl Malonate150 °C, 4-20 min (Ammonium Formate)Good[16]
AnilineDiethyl MalonateNot specified (BiCl₃ catalyst, Ethanol)51-71%[8][17]
Anilineβ-enaminone & Diethyl malonateNot specified (BiCl₃ catalyst, Ethanol)Moderate-Good[8]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low Yield 1. Incomplete formation of the enamine intermediate. 2. Microwave temperature too low or time too short.1. Increase the reflux time in Step A and confirm conversion via TLC. 2. Incrementally increase the microwave temperature (e.g., to 250°C) or hold time (e.g., to 30 min).
Formation of Side Products Reaction temperature is too low, favoring alternative cyclization pathways.Ensure the reaction reaches the critical temperature of >240°C. At lower temperatures, pyridinedione by-products may form.[14]
Product is Oily/Difficult to Solidify Residual high-boiling solvent (e.g., 1,2-dichlorobenzene) is present.Perform multiple washes with a solvent in which the product is insoluble but the reaction solvent is soluble (e.g., cold ethanol, hexane, or diethyl ether). Trituration may be necessary.
Reaction Does Not Reach Target Temperature Poor microwave coupling of reagents/solvent.If running solvent-free with non-polar reactants, add a small amount of a high-dielectric solvent (e.g., DMF, NMP) or a passive heating element (e.g., silicon carbide) to the vial.

Conclusion

Microwave-assisted synthesis represents a transformative approach for the construction of 4-hydroxyquinolin-2-ones. By directly and efficiently energizing the rate-limiting cyclization step, this technology drastically reduces reaction times, improves yields, and enhances product purity. The protocols outlined in this note are robust, easily adaptable for various substituted precursors, and adhere to the principles of green chemistry by minimizing energy consumption and enabling solvent-free conditions.[13] For researchers in drug development, this method provides a rapid and reliable pathway to generate diverse libraries of this important heterocyclic scaffold for biological screening.

References

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  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Boffi, A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 6(25), 16297-16309. Available at: [Link]

  • Oravec, M., et al. (2014). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 19(10), 15637-15654. Available at: [Link]

  • Borah, G., & Deka, D. C. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemistry, 2022, 1-13. Available at: [Link]

  • Sharma, V., & Kumar, V. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(23), 13551-13572. Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

Sources

Method

Introduction: The Enduring Relevance of the Quinoline Scaffold

An Application and Protocol Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Molecules incorporating this nucleus exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The 4-hydroxyquinoline (or quinolin-4(1H)-one) moiety, in particular, is a cornerstone of quinolone and fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase or topoisomerase II/IV, thereby preventing DNA replication and transcription.[3]

Discovered in 1887 by Max Conrad and Leonhard Limpach, the Conrad-Limpach synthesis remains a robust and widely utilized method for constructing this vital chemical architecture.[3][4] It involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.[3] This application note provides a detailed examination of the reaction mechanism, a step-by-step protocol for its execution, and insights into its practical application for researchers in organic synthesis and drug development.

Reaction Mechanism: A Tale of Two Temperatures

The Conrad-Limpach synthesis is a multi-step process that hinges on careful control of reaction conditions, primarily temperature. The overall transformation is a combination of an addition and a rearrangement reaction.[3] The mechanism can be dissected into two primary stages: the formation of a key intermediate and its subsequent thermal cyclization.

Stage 1: Formation of the β-Anilinocrotonate Intermediate

The reaction begins with the acid-catalyzed condensation of an aniline with a β-ketoester, such as ethyl acetoacetate.[3][4] At lower temperatures (typically room temperature to ~100 °C), the nucleophilic aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This is the kinetically favored pathway.[5] The resulting tetrahedral intermediate eliminates water to form an enamine, specifically a β-anilinocrotonate ester.[4]

Stage 2: Thermal Cyclization

The critical, rate-determining step is the thermal electrocyclic ring closure of the β-anilinocrotonate intermediate.[3] This step requires significant thermal energy, typically temperatures around 250 °C, to overcome the activation barrier associated with temporarily disrupting the aromaticity of the aniline ring.[1] Following the 6-electron cyclization, the intermediate eliminates a molecule of alcohol (e.g., ethanol) to re-aromatize and form the stable quinolone ring system. The final product is typically shown as the 4-hydroxyquinoline (enol form), though it exists in tautomeric equilibrium with the quinolin-4(1H)-one (keto form), with the keto form often predominating.[3]

The Knorr Synthesis: A Competing Pathway

It is crucial to note that at higher initial reaction temperatures (e.g., >140 °C), the aniline can attack the less reactive ester carbonyl, leading to a β-ketoacid anilide. This is the thermodynamically controlled product.[5] Subsequent cyclization of this anilide, known as the Knorr quinoline synthesis, yields a 2-hydroxyquinoline instead of the 4-hydroxyquinoline isomer. Therefore, temperature control in the initial condensation step is paramount for product regioselectivity.

Conrad_Limpach_Mechanism cluster_caption Mechanism of the Conrad-Limpach Synthesis Aniline Aniline inv1 Aniline->inv1 Ketoester β-Ketoester Ketoester->inv1 Intermediate1 Tetrahedral Intermediate Enamine β-Anilinocrotonate (Kinetic Product) Intermediate1->Enamine -H₂O Cyclized Cyclized Intermediate Enamine->Cyclized ~250°C (Thermal Cyclization) Product 4-Hydroxyquinoline (Final Product) Cyclized->Product -EtOH Knorr_Intermediate β-Ketoacid Anilide (Thermo Product) Knorr_Product 2-Hydroxyquinoline Knorr_Intermediate->Knorr_Product Cyclization inv1->Intermediate1 RT to 100°C (Kinetic Control) inv1->Knorr_Intermediate >140°C (Thermo Control) inv2 caption_node The reaction pathway is dictated by temperature, yielding the desired 4-hydroxyquinoline under kinetic control.

Caption: Reaction mechanism for the Conrad-Limpach synthesis.

Experimental Protocols

This section provides a representative, two-step protocol for the synthesis of a substituted 4-hydroxyquinoline. Safety glasses, lab coats, and chemical-resistant gloves must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Workflow Overview

Workflow start Start: Reagent Prep step1 Step 1: Synthesis of β-Anilinocrotonate start->step1 step1_proc Mix Aniline & β-Ketoester Add Acid Catalyst Reflux with Water Removal step1->step1_proc step1_workup Workup 1: Solvent Removal (Vacuum Distillation) step1->step1_workup step2 Step 2: Thermal Cyclization step1_workup->step2 step2_proc Add High-Boiling Solvent Heat to ~250°C step2->step2_proc step2_workup Workup 2: Cool & Precipitate Filter & Wash Product step2->step2_workup analysis Analysis: NMR, MS, MP step2_workup->analysis end_node End: Pure 4-Hydroxyquinoline analysis->end_node

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Step 1: Synthesis of Ethyl β-Anilinocrotonate

This procedure details the formation of the enamine intermediate from aniline and ethyl acetoacetate. The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product by removing water as it is formed.

Materials & Equipment:

  • Aniline (0.5 mol)

  • Ethyl acetoacetate (0.5 mol)

  • Benzene or Toluene (100 mL)

  • Glacial acetic acid (catalytic, ~1 mL)

  • 1 L round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a 1 L round-bottom flask, add aniline (0.5 mol), ethyl acetoacetate (0.5 mol), benzene (100 mL), and glacial acetic acid (1 mL).[6]

  • Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux using a heating mantle or an oil bath set to approximately 125°C.

  • Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 3-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the benzene solvent using a rotary evaporator.

  • The resulting crude residue, primarily ethyl β-anilinocrotonate, can be purified by vacuum distillation or used directly in the next step.[6]

Causality Note: Acetic acid serves as a catalyst for both the initial nucleophilic addition and the subsequent dehydration step. Removing water via azeotropic distillation is essential to prevent the reversible hydrolysis of the enamine product back to the starting materials.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

This step requires very high temperatures to induce the electrocyclization. The choice of a high-boiling, inert solvent is the most critical parameter.

Materials & Equipment:

  • Crude ethyl β-anilinocrotonate (from Step 1)

  • High-boiling solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

  • High-temperature thermometer

  • Heating mantle

  • Air condenser or short path distillation head

  • Buchner funnel and filter paper

  • Toluene and hexanes for washing

Procedure:

  • In a large round-bottom flask suitable for high-temperature reactions, add the crude ethyl β-anilinocrotonate.

  • Add a high-boiling solvent. The volume should be sufficient to ensure good heat transfer and to keep the mixture stirrable.

  • Equip the flask with a high-temperature thermometer and an air condenser (or a short path head to allow for the distillation of ethanol).

  • Heat the mixture strongly with vigorous stirring to approximately 250-260 °C.

  • Maintain this temperature for 30-60 minutes. The ethanol byproduct will distill off during this period. The product often begins to precipitate from the hot solution.[1]

  • Carefully monitor the reaction. Once complete, turn off the heat and allow the apparatus to cool slowly to room temperature.

  • The solid product will have precipitated. Collect the solid by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid sequentially with toluene and then hexanes to remove residual high-boiling solvent.[1]

  • Dry the product in a vacuum oven to yield the 4-hydroxy-2-methylquinoline.

Causality Note: Solvents with boiling points above 250 °C are required to provide sufficient energy for the cyclization, which involves the disruption of aromaticity in the transition state.[1] The yield of the reaction is directly correlated with the boiling point of the solvent used.

Solvent Effects on Thermal Cyclization

The selection of the solvent for the high-temperature cyclization step is critical and directly impacts the reaction yield. While historically mineral oil and diphenyl ether have been used, modern alternatives are available.[1]

SolventBoiling Point (°C)Typical Yield (%)Notes
Mineral Oil> 275~95%Inexpensive but difficult to remove from the product.[1][3]
Diphenyl Ether259HighSolid at room temperature, unpleasant odor.[1]
Dowtherm A257HighLiquid at room temp, but expensive with an unpleasant odor.[1]
Ethyl Benzoate212ModerateInexpensive, easily removed, less odor.[1]
1,2,4-Trichlorobenzene214Moderate-HighInexpensive alternative.[1]

Applications in Drug Development

The Conrad-Limpach synthesis is a foundational tool for accessing the quinoline core, which is prevalent in pharmaceuticals.

  • Antibacterial Agents: It is the classical route to the core of quinolone antibiotics like ciprofloxacin and levofloxacin (though modern syntheses may vary). The 4-quinolone structure is essential for binding to bacterial enzymes.[3]

  • Antimalarial Drugs: Chloroquine and mefloquine are famous quinoline-containing antimalarials. The synthesis provides a direct route to substituted 4-hydroxyquinolines that serve as key intermediates for more complex analogues.[7]

  • Other Therapeutic Areas: Quinoline derivatives synthesized via this method have been investigated for their potential as anti-inflammatory, anti-HIV, and anticancer agents.[2][3]

References

  • St-Jean, A., & Ducharme, Y. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Note: A direct URL to the specific book content is unavailable, but the Conrad-Limpach reaction is a standard topic in heterocyclic chemistry textbooks.)
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). ETHYL β-ANILINOCROTONATE. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). EP 2702035 B1 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. [Link]

  • Google Patents. (n.d.). CN105801458A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. [Link]

  • Sci-Hub. (n.d.). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. [Link]

Sources

Application

Purification of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one by Recrystallization: An Application Note and Protocol

This comprehensive guide provides a detailed protocol and scientific rationale for the purification of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one via recrystallization. Tailored for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and scientific rationale for the purification of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles of solvent selection, impurity removal, and crystallization kinetics to achieve high purity of the target compound.

Introduction and Strategic Overview

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives[1]. The purity of such compounds is paramount for accurate biological evaluation and subsequent drug development processes. Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.

The successful recrystallization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one hinges on a systematic approach that considers the compound's inherent physicochemical properties and the nature of potential impurities. This guide will navigate the user through the critical steps of solvent selection, execution of the recrystallization protocol, and post-purification analysis, ensuring a robust and reproducible purification strategy.

Understanding the Molecular Context: Synthesis and Impurity Profile

A common synthetic route to 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one involves the thermal condensation of N-methylaniline with diethyl phenylmalonate[1]. This reaction proceeds at high temperatures, leading to the formation of the quinolinone ring system.

Synthesis_Reaction N_methylaniline N-Methylaniline intermediate Intermediate (Amide formation and cyclization) N_methylaniline->intermediate diethyl_phenylmalonate Diethyl Phenylmalonate diethyl_phenylmalonate->intermediate product 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one intermediate->product impurities Potential Impurities: - Unreacted Starting Materials - Incomplete Cyclization Products - Side-Reaction Byproducts

Caption: Synthetic route and potential impurities.

Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: Residual N-methylaniline and diethyl phenylmalonate.

  • Intermediates: Incompletely cyclized amide intermediates.

  • Side-Reaction Products: Byproducts resulting from undesired side reactions at high temperatures.

The strategic selection of a recrystallization solvent is predicated on its ability to effectively discriminate between the target compound and these impurities based on their differential solubilities.

The Cornerstone of Purity: Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the crude 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one at or near its boiling point.

  • Low Solvation Power at Ambient or Sub-Ambient Temperatures: The compound should be sparingly soluble in the cold solvent to ensure a high recovery yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound.

  • Volatility: A moderately low boiling point is desirable to facilitate easy removal from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Solvent Screening and Rationale

Based on the chemical structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, which contains both aromatic rings and polar functional groups (hydroxyl and amide), a range of protic and aprotic polar solvents are suitable candidates.

SolventBoiling Point (°C)Rationale for Consideration
Ethanol 78Primary Recommended Solvent. Proven efficacy for the recrystallization of the target compound. It offers a good balance of polarity to dissolve the compound when hot and allow for precipitation upon cooling.
Methanol 65A more polar alternative to ethanol, which may offer different selectivity for certain impurities.
Isopropanol 82Similar properties to ethanol but with a slightly higher boiling point.
Acetone 56A polar aprotic solvent that can be effective for moderately polar compounds. Its low boiling point allows for rapid drying of crystals.
Ethyl Acetate 77A moderately polar solvent that can be a good choice, particularly in a mixed-solvent system with a non-polar solvent like hexane.
N,N-Dimethylformamide (DMF) 153A highly polar aprotic solvent, often used for compounds that are difficult to dissolve in common alcohols. It is particularly useful for quinolinone derivatives. However, its high boiling point can make it difficult to remove completely. Often used in combination with a less polar co-solvent like ethanol or water to induce precipitation.

For 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, ethanol has been demonstrated to be an effective recrystallization solvent[1]. It provides a significant solubility differential between hot and cold conditions, leading to good recovery of the purified product.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (various sizes)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Procedure

Recrystallization_Workflow start Start with Crude Product dissolution Dissolution: Add minimal hot ethanol to dissolve the crude solid. start->dissolution decolorization Decolorization (Optional): Add activated carbon and boil briefly. dissolution->decolorization hot_filtration Hot Filtration: Quickly filter the hot solution to remove insoluble impurities. decolorization->hot_filtration crystallization Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. hot_filtration->crystallization isolation Isolation: Collect crystals by vacuum filtration. crystallization->isolation washing Washing: Rinse crystals with a small amount of cold ethanol. isolation->washing drying Drying: Dry the purified crystals under vacuum or in an oven. washing->drying end Pure Product drying->end

Caption: Recrystallization workflow.

  • Dissolution: Place the crude 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small portion of ethanol (e.g., 20 mL) and begin heating the mixture on a hotplate with stirring. Gradually add more hot ethanol in small increments until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to adsorb the colored impurities. Bring the solution back to a boil for a few minutes. Caution: Add the carbon to a slightly cooled solution to avoid bumping.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration. This is a critical step to remove these impurities before crystallization. Preheat a glass funnel and a receiving Erlenmeyer flask with a small amount of hot ethanol to prevent premature crystallization in the funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer. Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor that may contain dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying: Transfer the purified crystals to a watch glass or a piece of pre-weighed filter paper and dry them in a well-ventilated area, in a drying oven at a moderate temperature (e.g., 60-80 °C), or in a vacuum desiccator.

Quality Control

The purity of the recrystallized product should be assessed by measuring its melting point and comparing it to the literature value (222–226 °C)[1]. A sharp melting point range close to the literature value is indicative of high purity. Further characterization by techniques such as NMR spectroscopy or HPLC can also be employed to confirm the identity and purity of the compound.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and the solvents.

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.

Fire Safety: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. Use a hotplate for heating, not a Bunsen burner.

Troubleshooting

IssueProbable Cause(s)Solution(s)
Oiling Out The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too rapid.Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No Crystals Form The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration of the solute. Try scratching the inside of the flask or adding a seed crystal.
Low Recovery Too much solvent was used. The crystals were washed with too much cold solvent. The compound has significant solubility in the cold solvent.Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Minimize the amount of solvent used for washing.
Colored Crystals Colored impurities were not completely removed.Repeat the recrystallization process, ensuring the use of activated carbon and a proper hot filtration step.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one by recrystallization. By understanding the principles of solvent selection and the rationale behind each step of the procedure, researchers can consistently achieve a high degree of purity for this important quinolinone derivative, thereby ensuring the reliability and reproducibility of subsequent scientific investigations.

References

  • Kafka, S., Klásek, A., Polis, J., & Kaustova, J. (2002). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 58(1), o231–o232. [Link]

  • Kočevar, M., Polanc, S., & Tišler, M. (1983). The Synthesis of Some New 4-Hydroxy-2-quinolones. Monatshefte für Chemie / Chemical Monthly, 114(4), 431-436. [Link]

  • Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Method

In vitro assay for testing 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one activity

An In-Depth Guide to the In Vitro Evaluation of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one's Anti-Inflammatory Activity Authored by a Senior Application Scientist This document provides a detailed framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Evaluation of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one's Anti-Inflammatory Activity

Authored by a Senior Application Scientist

This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the biological activity of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, known to exhibit a wide array of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The specific compound, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, belongs to the quinolinone scaffold, which is a focal point of drug discovery due to its diverse biological activities.[1]

This guide moves beyond a simple recitation of steps. It is designed to provide a robust, self-validating experimental strategy grounded in established scientific principles. We will explore the potential anti-inflammatory mechanism of this compound by focusing on key cellular pathways and provide detailed, field-proven protocols for its evaluation.

Scientific Rationale: Targeting the Inflammatory Cascade

Inflammation is a complex biological response involving a cascade of molecular events. Two central pillars of this process are the activation of the transcription factor NF-κB and the enzymatic activity of cyclooxygenase-2 (COX-2).[6][7]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[8][9] Measuring the inhibition of NF-κB translocation is a direct way to assess a compound's anti-inflammatory potential at the level of transcriptional regulation.[10][11]

  • COX-2 (Cyclooxygenase-2): This enzyme is induced by inflammatory signals and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][12] Unlike the constitutively expressed COX-1 isoform, COX-2 levels are typically low in most tissues and are upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[6][12]

  • TNF-α (Tumor Necrosis Factor-alpha): This pro-inflammatory cytokine is a potent activator of the NF-κB pathway and plays a crucial role in systemic inflammation.[13][14] The ability of a compound to suppress the secretion of TNF-α from immune cells is a key indicator of its anti-inflammatory efficacy.

Based on the known activities of the quinolinone scaffold, we hypothesize that 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one exerts anti-inflammatory effects by modulating these core pathways. The following protocols are designed to rigorously test this hypothesis.

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where the test compound inhibits key nodes in the inflammatory cascade.

G cluster_0 cluster_1 LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB_trans NF-κB Nuclear Translocation IkB->NFkB_trans Gene Pro-inflammatory Gene Transcription NFkB_trans->Gene Cytokines TNF-α, IL-6 Secretion Gene->Cytokines COX2_exp COX-2 Expression Gene->COX2_exp COX2_act COX-2 Activity COX2_exp->COX2_act PGs Prostaglandin Production COX2_act->PGs Compound 4-Hydroxy-1-methyl-3-phenyl -1,2-dihydroquinolin-2-one Compound->NFkB_trans Inhibition Point A Compound->Cytokines Inhibition Point C Compound->COX2_act Inhibition Point B

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Design & Workflow

A robust evaluation requires a multi-faceted approach. We will utilize a combination of cell-based and cell-free assays to build a comprehensive activity profile for the test compound.

General Experimental Workflow

G cluster_0 Phase 1: Cell-Based Assays cluster_1 Phase 2: Cell-Free Assay cluster_2 Data Analysis Assay1 Assay 1: NF-κB (p65) Nuclear Translocation (High-Content Imaging) Analysis IC₅₀ Determination Statistical Analysis Data Visualization Assay1->Analysis Assay2 Assay 2: TNF-α Secretion (ELISA) Assay2->Analysis Assay3 Assay 3: COX-2 Enzymatic Activity (Fluorometric) Assay3->Analysis

Caption: A multi-assay workflow for compound evaluation.

Detailed Protocols and Methodologies

Protocol 1: NF-κB (p65 Subunit) Nuclear Translocation Assay

This assay provides a quantitative measure of NF-κB activation by imaging the movement of the p65 subunit from the cytoplasm to the nucleus. It is a highly specific and visually verifiable method.[11]

Principle: Cells are treated with an inflammatory stimulus (LPS) in the presence or absence of the test compound. After incubation, cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., Hoechst). Automated microscopy and image analysis software quantify the fluorescence intensity of p65 in both the cytoplasm and the nucleus to determine the degree of translocation.

Materials:

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

  • Compound: 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, dissolved in DMSO to create a 10 mM stock.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Positive Control: BAY 11-7082 (an IκBα phosphorylation inhibitor).

  • Reagents:

    • Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Phosphate-Buffered Saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS for fixation.

    • 0.1% Triton X-100 in PBS for permeabilization.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibody: Rabbit anti-NF-κB p65 polyclonal antibody.

    • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

    • Nuclear Stain: Hoechst 33342.

  • Equipment: 96-well imaging plates (black, clear bottom), High-Content Imaging System.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (BAY 11-7082) in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated (negative) control. Incubate for 35-45 minutes at 37°C.[11]

  • Fixation: Carefully aspirate the medium and wash once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Wash wells twice with PBS. Add 100 µL of 0.1% Triton X-100 and incubate for 10 minutes.

  • Blocking: Wash twice with PBS. Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Staining: Dilute the anti-p65 antibody in Blocking Buffer (e.g., 1:400). Aspirate the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody & Nuclear Staining: Wash three times with PBS. Dilute the fluorescent secondary antibody and Hoechst 33342 in Blocking Buffer. Add 50 µL of this solution to each well. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash three times with PBS. Add 100 µL of PBS to each well. Acquire images using a high-content imaging system, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (p65) channels.

  • Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity for each cell. A decrease in this ratio in compound-treated, LPS-stimulated cells compared to LPS-only treated cells indicates inhibition.

Data Presentation:

Treatment GroupCompound Conc. (µM)Mean Nuclear/Cytoplasmic p65 Ratio (± SD)% Inhibition
Unstimulated Control00.85 (± 0.1)N/A
LPS Stimulated (Vehicle Control)03.50 (± 0.3)0%
Test Compound12.95 (± 0.25)20.8%
Test Compound101.75 (± 0.2)66.0%
Test Compound501.10 (± 0.15)90.6%
Positive Control (BAY 11-7082)100.95 (± 0.12)96.2%
Protocol 2: TNF-α Secretion Assay (ELISA)

This protocol quantifies the amount of TNF-α protein secreted by immune cells into the culture medium, providing a direct measure of the inflammatory response.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α. Wells of a microplate are coated with a capture antibody specific for TNF-α. Cell culture supernatants are added, and any TNF-α present binds to the antibody. A second, detection antibody (conjugated to an enzyme like HRP) is added, which binds to the captured TNF-α. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of TNF-α.[13]

Materials:

  • Cell Line: As in Protocol 1, or freshly isolated human peripheral blood mononuclear cells (PBMCs).[15]

  • Compound & Stimulant: As in Protocol 1.

  • Reagents:

    • Human or Murine TNF-α ELISA Kit (containing capture antibody, detection antibody, recombinant standard, substrate, and stop solution).[13][16]

    • Wash Buffer (typically PBS with 0.05% Tween-20).

  • Equipment: 96-well cell culture plate, 96-well ELISA plate, microplate reader.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well culture plate and allow them to adhere. Pre-treat with serial dilutions of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 4-6 hours. This incubation time is critical for optimal cytokine secretion.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be used immediately or stored at -80°C.

  • ELISA Procedure (as per kit manufacturer's instructions): a. Coating: If not pre-coated, coat the ELISA plate with capture antibody and incubate overnight. Wash the plate. b. Blocking: Block non-specific binding sites with a blocking buffer. Wash. c. Sample Incubation: Add standards (recombinant TNF-α) and collected cell supernatants to the wells. Incubate for 1-2 hours at room temperature. d. Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody. Incubate. e. Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate. Incubate.[13] f. Development: Wash the plate. Add the substrate solution (e.g., TMB) and incubate in the dark for ~20 minutes. g. Stop Reaction: Add the stop solution. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in each sample. Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation:

Treatment GroupCompound Conc. (µM)TNF-α Concentration (pg/mL ± SD)% Inhibition
Unstimulated Control055 (± 10)N/A
LPS Stimulated01250 (± 95)0%
Test Compound1980 (± 80)22.6%
Test Compound10450 (± 55)66.9%
Test Compound50150 (± 30)92.1%
Protocol 3: Cell-Free COX-2 Inhibitor Screening Assay (Fluorometric)

This biochemical assay directly measures the enzymatic activity of purified COX-2, allowing for the determination of whether the test compound is a direct inhibitor of the enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the PGG2, producing a signal that is proportional to COX-2 activity.[12] The presence of a COX-2 inhibitor reduces the rate of PGG2 formation, leading to a decrease in the fluorescent signal.[6]

Materials:

  • Enzyme: Purified, recombinant human COX-2.

  • Substrate: Arachidonic Acid.

  • Compound: Test compound dissolved in DMSO.

  • Positive Control: Celecoxib or Valdecoxib (known selective COX-2 inhibitors).[6]

  • Reagents: Commercially available COX-2 Inhibitor Screening Kit (containing assay buffer, probe, cofactor, and enzyme).[12][17]

  • Equipment: 96-well plate (white, opaque), fluorescence microplate reader (Ex/Em = 535/587 nm).

Step-by-Step Protocol (based on a typical kit):

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. This usually involves diluting buffers, the probe, and reconstituting the enzyme. Keep the enzyme on ice.

  • Plate Setup: Add assay buffer to all wells.

    • Inhibitor Control Wells: Add the positive control (e.g., Celecoxib).

    • Sample Wells: Add serial dilutions of the test compound.

    • Enzyme Control Wells: Add vehicle (DMSO) instead of an inhibitor.

    • Background Control Wells: Add assay buffer (no enzyme).

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the background control. Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the COX probe, cofactor, and arachidonic acid. Add this mix to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode (reading every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a specific incubation time (e.g., 30 minutes), protected from light.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the reaction rate (slope) for the kinetic reads or use the final endpoint fluorescence. c. Calculate the percent inhibition using the formula: % Inhibition = [(Activity of Enzyme Control - Activity of Sample) / Activity of Enzyme Control] * 100 d. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)Fluorescence Rate (RFU/min)% InhibitionIC₅₀ (µM)
Enzyme Control05100%
Test Compound0.14854.9%
Test Compound139023.5%
Test Compound1024552.0%9.5
Test Compound1008583.3%
Celecoxib105589.2%~0.4

References

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Application

Application Notes &amp; Protocols: Evaluating the Anticancer Activity of 4-Hydroxy-3-(Substituted)quinolin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of the Quinolin-2-one Scaffold The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Quinolin-2-one Scaffold

The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This bicyclic system, comprised of a benzene ring fused to a 2-pyridone ring, is a versatile template for developing novel therapeutic agents, with significant potential demonstrated in oncology, infectious diseases, and neurology.[1][2] Notably, several quinoline-based small molecules have been approved by the U.S. Food and Drug Administration (FDA) for clinical use in cancer therapy, including bosutinib and lenvatinib, which function as potent protein kinase inhibitors.[3]

Derivatives of 4-hydroxy-3-(substituted)quinolin-2-one, in particular, have garnered substantial interest as a promising class of anticancer agents.[4][5] The strategic placement of substituents at the 3-position, along with modifications at the 1-position (N1) and on the carbocyclic ring, allows for the fine-tuning of their pharmacological properties. These molecules exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[4][6] This guide provides an in-depth overview of the key mechanisms of action and offers detailed, field-proven protocols for the comprehensive evaluation of these compounds, from initial cytotoxicity screening to in vivo efficacy studies.

Section 1: Core Mechanisms of Anticancer Activity

The efficacy of 4-hydroxy-3-(substituted)quinolin-2-one derivatives is often rooted in their ability to interfere with cellular processes essential for tumor growth and survival. The primary mechanisms identified are the inhibition of receptor tyrosine kinases (RTKs), the induction of apoptosis, and the disruption of the cell cycle.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A predominant mechanism of action for many quinolin-2-one derivatives is the inhibition of RTKs, which are crucial mediators of signaling pathways that control cell proliferation, survival, and angiogenesis.[1][7]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Prime Target

VEGFR-2 is a key player in angiogenesis, the process of forming new blood vessels, which is critical for supplying nutrients to growing tumors.[1] Inhibition of VEGFR-2 is a validated therapeutic strategy to stifle tumor growth.[1][8] Several 4-hydroxy-3-(substituted)quinolin-2-one derivatives have been designed as potent VEGFR-2 inhibitors.[7][9] They typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that leads to downstream signaling.[8][9]

VEGFR2_Pathway

Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing apoptosis, a form of programmed cell death that eliminates malignant cells.[6] Quinolin-2-one derivatives have been shown to trigger apoptosis through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins.[9]

Causality: Treatment with these compounds often leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3.[1] Activated caspase-3 is a central player that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by uncontrolled proliferation due to a dysregulated cell cycle. Certain quinolin-2-one derivatives can halt this process, typically at the G2/M phase transition.[6]

Causality: This arrest prevents cells from entering mitosis, thereby inhibiting cell division. Mechanistically, this can be observed by changes in the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, an arrest in the G2 phase is often associated with an upregulation of Cyclin B1.[6]

Section 2: Experimental Evaluation Workflow

A systematic, multi-tiered approach is essential for characterizing the anticancer activity of novel 4-hydroxy-3-(substituted)quinolin-2-one derivatives. The workflow progresses from broad cytotoxicity screening to detailed mechanistic and in vivo efficacy studies.

Workflow

Section 3: Data Presentation - Comparative Cytotoxicity

Summarizing cytotoxicity data in a tabular format allows for a clear comparison of the structure-activity relationship (SAR) and the selectivity of the compounds against different cancer cell lines.

Compound IDSubstitution at C3Cancer Cell LineIC₅₀ (µM)Reference
IVg 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneA549 (Lung)0.0298[10]
MDA-MB-231 (Breast)0.0338[10]
L-Leucine Derivative "Peptidic-like" L-leucineNCI-H460 (Lung)2.7[4][5]
MCF-7 (Breast)15.1[4][5]
Compound 17 Pyrazine-based UreaMCF-7 (Breast)0.84[7]
A549 (Lung)0.69[7]
Compound 18 Pyridine-based UreaMCF-7 (Breast)1.98[7]
A549 (Lung)0.74[7]
4-Carboxylate-3HQ Carboxylate EsterNCI-H460 (Lung)1.8[4][5]
MCF-7 (Breast)4.82[4][5]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for researchers. It is crucial to include appropriate controls (e.g., vehicle-treated, positive control inhibitor) in every experiment to ensure data validity.

Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]

Principle of Self-Validation: The inclusion of untreated cells (100% viability control) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control provides internal validation for assay performance. The linear relationship between cell number and formazan production should be established for each cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][13]

Principle of Self-Validation: The protocol relies on dual staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[14] Unstained and single-stained controls are essential for setting proper compensation and gating.

Step-by-Step Methodology:

  • Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound (at its IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Principle of Self-Validation: PI is a stoichiometric dye that binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for clear discrimination between cell cycle phases. A known cell cycle-arresting agent can be used as a positive control.

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat approximately 1-2 x 10⁶ cells with the test compound for 24 hours. Harvest the cells as described in Protocol 4.2.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes at 4°C.[16]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The PI signal is typically acquired on a linear scale to resolve the DNA content peaks.

Protocol 4.4: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method to directly measure the inhibitory effect of the compounds on VEGFR-2 kinase activity, often using a luminescence-based readout.[3]

Principle of Self-Validation: The assay includes a "no enzyme" control to determine background signal and a "no inhibitor" control representing 100% enzyme activity. A known VEGFR-2 inhibitor like Sorafenib serves as a positive control.

Step-by-Step Methodology (based on a commercial kit, e.g., BPS Bioscience #79566):

  • Reagent Preparation: Prepare 1X Kinase assay buffer. Dilute the test compound and positive control (Sorafenib) to the desired concentrations.

  • Enzyme Preparation: Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1X Kinase assay buffer.[3]

  • Reaction Setup: To a 96-well plate, add the test inhibitor, substrate (e.g., Poly(Glu, Tyr) 4:1), and diluted VEGFR-2 enzyme.

  • Initiation: Initiate the reaction by adding ATP. Incubate for approximately 45 minutes at 30°C.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) which measures the amount of ATP remaining. The signal is inversely proportional to kinase activity.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4.5: In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of a lead compound.[18]

Principle of Self-Validation: A vehicle-treated control group is essential to monitor natural tumor growth. A positive control group treated with a standard-of-care chemotherapy agent validates the model's responsiveness. Animal body weight and clinical signs are monitored to assess toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., A549, MCF-7) during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 3-5 x 10⁷ cells/mL.[18]

  • Animal Model: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude or SCID).

  • Implantation: Inject 100-150 µL of the cell suspension (3-5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[18]

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length / 2.[18]

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound, Positive Control).

  • Drug Administration: Administer the test compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion

The 4-hydroxy-3-(substituted)quinolin-2-one scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Their ability to target multiple key oncogenic processes, including kinase signaling, apoptosis, and cell cycle progression, underscores their therapeutic potential. The systematic application of the detailed protocols provided in this guide will enable researchers to rigorously evaluate new derivatives, elucidate their mechanisms of action, and identify promising lead candidates for further preclinical and clinical development. A thorough and methodologically sound evaluation is paramount to translating the chemical potential of these compounds into effective cancer treatments.

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Method

Application Notes and Protocols for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in Cell Culture

Foreword: Unveiling the Potential of a Privileged Scaffold The quinolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Wit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Within this class, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one emerges as a compound of significant interest for researchers in oncology, immunology, and neurobiology. Its synthetic accessibility and the potential for broad-spectrum bioactivity make it a compelling candidate for investigation in various cell-based assay systems.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in a cell culture setting. The protocols and insights provided herein are designed to be a practical resource, grounded in established scientific principles and supported by relevant literature, to facilitate the exploration of this compound's therapeutic potential.

I. Compound Profile: Physicochemical Properties and Handling

A thorough understanding of the compound's characteristics is paramount for successful and reproducible experimentation.

PropertyValueSource
IUPAC Name 4-hydroxy-1-methyl-3-phenylquinolin-2-one
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
CAS Number 519-66-4
Appearance Colorless solid[3]
Solubility Soluble in DMSO[4]

Stock Solution Preparation (Self-Validating Protocol):

The accurate preparation of a stock solution is the foundation of reliable experimental outcomes. Due to its limited aqueous solubility, a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) is recommended.

  • Pre-treatment: To ensure the removal of any residual moisture which could affect stability and solubility, briefly dry the powdered compound under a vacuum.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

  • Dissolution: In a sterile, amber glass vial, dissolve the compound in anhydrous, cell culture-grade DMSO to a final concentration of 10 mM.

  • Verification of Dissolution: Vortex the solution until the compound is fully dissolved. Visually inspect for any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Causality Behind Choices: The use of anhydrous DMSO and storage in amber vials at low temperatures mitigates the risk of compound degradation due to hydrolysis and photodegradation, respectively. Aliquoting prevents repeated temperature fluctuations that can compromise the integrity of the stock solution.

II. Application in Cancer Research: Cytotoxicity Profiling

Quinoline and quinolinone derivatives have demonstrated significant potential as anticancer agents.[5][6] Derivatives of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one have shown cytotoxic effects against human breast cancer cell lines, suggesting this compound as a promising candidate for anticancer research.[5]

Protocol: Evaluating Cytotoxicity using the MTT Assay in MDA-MB-231 Cells

This protocol details the assessment of the cytotoxic effects of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one on the triple-negative breast cancer cell line, MDA-MB-231. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7]

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MDA-MB-231 cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Important: The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Expected Results and Interpretation:

Derivatives of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one have demonstrated IC₅₀ values in the micromolar range against MDA-MB-231 cells.[5] A dose-dependent decrease in cell viability is expected with increasing concentrations of the compound.

Compound DerivativeCell LineIC₅₀ (µg/mL)
III-a1 (R=C₆H₅, R₁=n-propylamine)MDA-MB25
III-b1 (R=CH₃, R₁=n-propylamine)MDA-MB25
III-b2 (R=CH₃, R₁=methylamine)MDA-MB25

Data adapted from a study on derivatives of the core compound.[5]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed MDA-MB-231 cells (5x10³ cells/well) incubation_24h Incubate 24h cell_seeding->incubation_24h compound_prep Prepare serial dilutions (0.1-100 µM) add_compound Add compound to cells compound_prep->add_compound incubation_48h Incubate 48-72h add_compound->incubation_48h add_mtt Add MTT reagent incubation_4h Incubate 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % viability plot_curve Generate dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

Caption: Workflow for assessing the cytotoxicity of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

III. Potential Application in Anti-inflammatory Research

The quinolinone scaffold is also associated with anti-inflammatory properties. Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of the inflammatory response.[8][9] Several quinoline derivatives have been shown to modulate these pathways.[1]

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

Based on the activity of related compounds, it is hypothesized that 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one may exert anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In this pathway, pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10]

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50_p65_IkBa p50/p65-IκBα (Inactive) p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 Release Nucleus Nucleus p50_p65->Nucleus Translocation p50_p65_nuc p50/p65 DNA DNA p50_p65_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Compound 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one Compound->p50_p65 Inhibits Translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

IV. Future Directions and Advanced Protocols

The preliminary data on the anticancer and potential anti-inflammatory activities of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and its derivatives pave the way for more in-depth investigations.

  • Mechanism of Action Studies: To further elucidate the anticancer mechanism, researchers can perform cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting to assess the expression of key proteins in the apoptotic and cell survival pathways (e.g., Bcl-2, Bax, caspases, and components of the MAPK and PI3K/Akt pathways).

  • Anti-inflammatory Assays: To validate the anti-inflammatory potential, experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be conducted. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant can be quantified using ELISA.

  • Combination Studies: Investigating the synergistic effects of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one with established chemotherapeutic agents could reveal its potential as an adjuvant therapy.

V. Conclusion

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one represents a promising scaffold for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its biological activities in a cell culture context. By employing a systematic and mechanistically driven approach, the scientific community can unlock the full potential of this intriguing molecule.

VI. References

  • Desai, S. M., et al. (2017). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 239-243.

  • Kafka, S., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o231–o232.

  • Guan, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128761.

  • Kar, B., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(9), 4989.

  • Singh, P., & Kaur, M. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals, 17(3), 305.

  • protocols.io. (2022). MTT assay. Retrieved from [Link]

  • Huddara, S., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(21), 5092.

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Kovalska, V., et al. (2020). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 25(19), 4539.

  • Molnar, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4991.

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3001.

  • Ukrainets, I. V., et al. (2009). 4-Hydroxy-2-quinolones. 179. Synthesis, structure and anti-inflammatory activity of 4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-ylacetic acid and its derivatives. Chemistry of Heterocyclic Compounds, 45(6), 693-701.

  • Wani, Z. A., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1.

  • D'Acquisto, F., et al. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical Pharmacology, 82(10), 1241-1249.

  • Yilmaz, A., et al. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 3(1), 1-6.

  • Surrey, A. R. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.

  • Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Egyptian Journal of Chemistry, 54(6), 735-757.

  • Ertürk, A., et al. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 3(1), 1-6.

  • bioRxiv. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2024). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 115-133.

Sources

Application

Determining the Solubility of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in DMSO: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the experimental protocols for determining the solubility of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the experimental protocols for determining the solubility of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in dimethyl sulfoxide (DMSO). As a pivotal parameter in early-stage drug discovery, accurate solubility data in DMSO is critical for the preparation of stock solutions for high-throughput screening (HTS), ensuring data integrity and reproducibility.[1] This document provides a detailed theoretical framework, step-by-step experimental procedures for both kinetic and thermodynamic solubility assessment, and guidance on data interpretation and reporting. The methodologies are designed to be robust and self-validating, empowering researchers to generate reliable solubility data for this promising quinolinone derivative.

Introduction: The Critical Role of DMSO Solubility in Preclinical Research

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a quinolinone derivative with potential applications in medicinal chemistry and drug development. Quinoline and its derivatives are known to exhibit a wide range of biological activities.[2] Before its therapeutic potential can be fully explored in biological assays, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility in dimethyl sulfoxide (DMSO) is of primary importance for several reasons:

  • Universal Solvent in HTS: DMSO is the most widely used solvent for compound storage and high-throughput screening in the pharmaceutical industry due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1]

  • Stock Solution Preparation: Accurate solubility data is essential for preparing concentrated stock solutions, which are subsequently diluted to the final assay concentrations. Undissolved compound in the stock solution can lead to significant errors in the reported biological activity.

  • Data Reliability and Reproducibility: Inconsistent solubility can be a major source of variability in screening campaigns. Establishing a clear solubility limit ensures that experiments are conducted with fully solubilized test compound, leading to more reliable and reproducible results.

This application note provides a detailed guide for researchers to experimentally determine the solubility of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in DMSO, addressing both kinetic and thermodynamic solubility concepts.

Theoretical Background: Understanding Solubility in DMSO

The dissolution of a crystalline solid, such as 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, in a solvent like DMSO is governed by a balance of intermolecular forces. The process involves overcoming the lattice energy of the crystal and the establishment of new interactions between the solute and solvent molecules.

Compound Properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO₂PubChem[3]
Molecular Weight251.28 g/mol PubChem[3]
AppearanceColorless crystalline solidNIH[4]
Melting Point222-226 °C (495-499 K)NIH[4]

Solvent Properties:

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent.[5] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for a diverse range of organic molecules.[6]

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often the first solubility assessment in drug discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the solution is saturated. While more time-consuming to measure, it represents the maximum amount of a compound that can be dissolved under specific conditions.

This guide provides protocols for both kinetic and thermodynamic solubility determination to offer a comprehensive understanding of the compound's behavior in DMSO.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in DMSO.

Materials and Equipment
  • 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (analytical grade)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector

  • 96-well plates (polypropylene)

  • Plate sealer

  • Multichannel pipette

Protocol 1: Kinetic Solubility Determination

This protocol is designed for a higher throughput assessment of solubility and is particularly relevant for early-stage screening applications.

Workflow for Kinetic Solubility Determination

G cluster_prep Stock Solution Preparation cluster_assay Assay Execution cluster_analysis Sample Analysis cluster_data Data Interpretation prep1 Weigh 10 mg of compound prep2 Dissolve in 1 mL DMSO to create a 10 mg/mL stock prep1->prep2 prep3 Serially dilute in DMSO to create a concentration range (e.g., 5, 2.5, 1.25, 0.625 mg/mL) prep2->prep3 assay2 Add 2 µL of each DMSO stock concentration to the PBS-containing wells prep3->assay2 assay1 Add 198 µL of PBS (pH 7.4) to wells of a 96-well plate assay1->assay2 assay3 Seal the plate and shake for 2 hours at room temperature assay2->assay3 analysis1 Centrifuge the plate at 3000 rpm for 20 minutes assay3->analysis1 analysis2 Carefully transfer the supernatant to a new plate analysis1->analysis2 analysis3 Analyze the supernatant by HPLC-UV to determine the concentration analysis2->analysis3 data1 Plot the measured concentration against the nominal concentration analysis3->data1 data2 The point at which the measured concentration plateaus is the kinetic solubility data1->data2

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

  • Prepare a 10 mg/mL Stock Solution: Accurately weigh approximately 10 mg of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and dissolve it in 1 mL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Create Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 5, 2.5, 1.25, 0.625, 0.313, and 0.156 mg/mL).

  • Prepare Assay Plate: In a 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to the required number of wells.

  • Initiate Precipitation: Add 2 µL of each DMSO stock concentration to the wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on an orbital shaker at room temperature for 2 hours.

  • Separation of Undissolved Compound: Centrifuge the plate at 3000 rpm for 20 minutes to pellet any precipitated compound.

  • Sample Collection: Carefully transfer a known volume of the supernatant (e.g., 100 µL) to a new 96-well plate for analysis.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated HPLC-UV method. A calibration curve should be prepared using the same DMSO/PBS ratio.

  • Data Analysis: The kinetic solubility is the highest concentration at which the measured concentration in the supernatant is equal to the nominal concentration.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This protocol determines the true equilibrium solubility of the compound in DMSO.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis cluster_data Data Interpretation prep1 Add an excess amount of solid compound (e.g., 5 mg) to a vial prep2 Add a known volume of DMSO (e.g., 1 mL) prep1->prep2 equil1 Seal the vial and place on an orbital shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 analysis1 Centrifuge the vial to pellet the excess solid equil2->analysis1 analysis2 Take an aliquot of the supernatant and dilute with DMSO analysis1->analysis2 analysis3 Analyze the diluted supernatant by HPLC-UV to determine the concentration analysis2->analysis3 data1 Calculate the original concentration in the supernatant analysis3->data1 data2 This concentration represents the thermodynamic solubility data1->data2

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Prepare Slurry: Add an excess amount of solid 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (e.g., 5 mg) to a glass vial. The exact amount should be recorded, and it should be visibly in excess of what is expected to dissolve.

  • Add Solvent: Add a precise volume of DMSO (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. A longer time may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the supernatant and dilute it with DMSO to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculate Solubility: Back-calculate the concentration in the original supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Solubility of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in DMSO

Solubility TypeMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)
KineticHPLC-UV25[Insert Experimental Value][Calculate Molar Value]
ThermodynamicHPLC-UV25[Insert Experimental Value][Calculate Molar Value]

Interpretation of Results:

  • A significant difference between the kinetic and thermodynamic solubility values can indicate that the compound may precipitate out of solution over time.

  • The thermodynamic solubility value should be considered the absolute maximum concentration that can be achieved in DMSO under the specified conditions.

Conclusion and Best Practices

This application note provides robust and reliable protocols for determining the kinetic and thermodynamic solubility of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in DMSO. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the successful progression of this compound in the drug discovery pipeline.

Key Recommendations:

  • Always use high-purity compound and anhydrous DMSO to avoid variability in results.

  • Ensure that the analytical method (e.g., HPLC-UV) is properly validated for accuracy, precision, and linearity.

  • For thermodynamic solubility, it is advisable to analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Document all experimental parameters, including temperature, incubation times, and analytical conditions, to ensure traceability and reproducibility.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54680431, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. Retrieved from [Link].

  • National Institutes of Health. (n.d.). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Retrieved from [Link].

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link].

  • Wikipedia contributors. (2023, December 9). Quinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link].

  • Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Kireeva, N. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

Sources

Method

Application Notes and Protocols for the Solubilization of 4-Hydroxyquinolin-2-one Derivatives in Biological Assays

Introduction: Unlocking the Therapeutic Potential of 4-Hydroxyquinolin-2-one Derivatives The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of 4-Hydroxyquinolin-2-one Derivatives

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules with potential applications as analgesic, anti-inflammatory, anticancer, and antibacterial agents. However, a significant hurdle in the preclinical evaluation of these promising compounds is their characteristically low aqueous solubility. This inherent physicochemical property presents a considerable challenge for researchers, as achieving accurate and reproducible results in biological assays is contingent upon the complete dissolution of the test compound.

Improper solubilization can lead to a cascade of experimental artifacts, including precipitation in aqueous assay media, inaccurate compound concentrations, and consequently, misleading biological data. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-hydroxyquinolin-2-one derivatives for various biological assays. We will delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for stock solution preparation and serial dilutions, and discuss strategies for handling particularly challenging compounds, all while maintaining the scientific integrity of the experimental results.

The Cornerstone of Solubilization: Understanding Solvent Properties

The selection of an appropriate solvent is the most critical first step in ensuring the successful delivery of a 4-hydroxyquinolin-2-one derivative to its biological target in an in vitro setting. The ideal solvent should possess a high dissolving capacity for the compound, be miscible with aqueous assay media, and exhibit minimal toxicity to the biological system at the final working concentration.

Dimethyl Sulfoxide (DMSO): The Workhorse Solvent

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds. For most 4-hydroxyquinolin-2-one derivatives, DMSO is the solvent of choice for preparing high-concentration stock solutions.

Key Considerations for DMSO Usage:

  • Purity: Always use high-purity, anhydrous DMSO (≥99.9%) to prevent the introduction of contaminants and water, which can affect compound stability.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This can lead to the precipitation of hydrophobic compounds and may affect the stability of the stock solution over time. It is crucial to handle and store DMSO under dry conditions and to use tightly sealed containers.

  • Cytotoxicity: While DMSO is generally well-tolerated at low concentrations, it can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, with a concentration of ≤0.1% being the widely accepted safe limit for the majority of cell lines[1]. It is imperative to include a vehicle control (media with the same final DMSO concentration as the test wells) in all experiments to account for any solvent-induced effects.

Alternative Solvents and Co-solvents

In instances where DMSO is incompatible with the assay system or fails to adequately dissolve a particular derivative, other organic solvents may be considered. However, their use often requires more rigorous validation to ensure they do not interfere with the assay or exhibit unacceptable toxicity.

  • Dimethylformamide (DMF): Similar in solvent properties to DMSO, DMF can be an effective alternative. However, it is generally more toxic than DMSO and should be used with caution.

  • Ethanol: For some less hydrophobic 4-hydroxyquinolin-2-one derivatives, ethanol can be a suitable solvent. It is less toxic than DMSO and is readily miscible with water.

  • Co-solvents: For particularly challenging compounds, a co-solvent system can be employed. This involves dissolving the compound in a strong organic solvent like DMSO and then diluting it with a less toxic, water-miscible solvent such as ethanol or polyethylene glycol 400 (PEG 400) before the final dilution in aqueous media. This approach requires careful optimization to avoid precipitation.

Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock solution of a 4-hydroxyquinolin-2-one derivative in DMSO. A typical starting concentration for a primary stock solution is 10-20 mM.

Materials:

  • 4-hydroxyquinolin-2-one derivative (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Target Concentration: Decide on the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the Required Mass: Calculate the mass of the compound needed to achieve the target concentration in a specific volume of DMSO.

    • Formula: Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Weigh the Compound: Accurately weigh the calculated mass of the 4-hydroxyquinolin-2-one derivative into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[2].

Protocol 2: Serial Dilution for Biological Assays

A common pitfall when working with poorly soluble compounds is precipitation upon dilution into aqueous assay media. To mitigate this, it is best practice to perform serial dilutions in 100% DMSO before the final dilution into the assay buffer or cell culture medium[2][3]. This gradual reduction in concentration helps to keep the compound in solution.

Materials:

  • High-concentration stock solution in 100% DMSO (from Protocol 1)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Establish the Dilution Series: Determine the desired final concentrations for your assay and calculate the intermediate concentrations needed for the serial dilution in 100% DMSO.

  • Prepare Dilution Tubes: Label a series of sterile microcentrifuge tubes for each intermediate concentration.

  • Add DMSO: Add the appropriate volume of 100% DMSO to all the dilution tubes.

  • Perform Serial Dilutions: a. Transfer the calculated volume of the high-concentration stock solution to the first dilution tube. b. Mix thoroughly by vortexing. c. Transfer the same volume from the first dilution tube to the second, and so on, mixing thoroughly between each step.

  • Final Dilution into Aqueous Media: Once the serial dilutions in 100% DMSO are prepared, perform the final dilution into the aqueous assay buffer or cell culture medium. This is typically a large dilution factor (e.g., 1:200 or 1:1000) to ensure the final DMSO concentration is within the acceptable range (≤0.5%).

Example Dilution Scheme:

To prepare a 10 µM final concentration with a final DMSO concentration of 0.1%:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Create an intermediate dilution of 1 mM in 100% DMSO.

  • Add 1 µL of the 1 mM intermediate stock to 999 µL of assay media (1:1000 dilution).

Visualization of the Solubilization Workflow

The following diagram illustrates the decision-making process and workflow for solubilizing 4-hydroxyquinolin-2-one derivatives for biological assays.

solubilization_workflow start Start: Solid Compound weigh Weigh Compound start->weigh dissolve_dmso Dissolve in 100% DMSO (e.g., 10-20 mM) weigh->dissolve_dmso check_solubility Visually Inspect for Complete Dissolution dissolve_dmso->check_solubility sonicate Sonicate/ Warm Gently check_solubility->sonicate No fully_dissolved Stock Solution (100% DMSO) check_solubility->fully_dissolved Yes troubleshoot Troubleshooting: Insoluble check_solubility->troubleshoot Persistent Insolubility sonicate->check_solubility store Aliquot & Store (-20°C / -80°C) fully_dissolved->store serial_dilution Serial Dilution in 100% DMSO fully_dissolved->serial_dilution final_dilution Final Dilution in Aqueous Assay Medium (e.g., 1:1000) serial_dilution->final_dilution assay_ready Assay Ready Plate (DMSO ≤ 0.5%) final_dilution->assay_ready alt_solvent Consider Alternative Solvent (e.g., DMF, Ethanol) troubleshoot->alt_solvent co_solvent Use Co-solvent System (e.g., DMSO/PEG400) troubleshoot->co_solvent

Caption: Decision workflow for dissolving 4-hydroxyquinolin-2-one derivatives.

Data Summary: Solvent Properties and Recommendations

SolventPropertiesRecommended UseFinal Assay Conc.
DMSO Polar aprotic, powerful solvent, hygroscopicPrimary solvent for stock solutions≤ 0.5% (≤ 0.1% recommended for sensitive cells)[1]
DMF Polar aprotic, similar to DMSOAlternative to DMSO for very insoluble compoundsAs low as possible, requires careful toxicity validation
Ethanol Polar protic, less toxic than DMSOFor less hydrophobic derivatives or as a co-solventTypically ≤ 1%, requires validation
PEG 400 Non-ionic, water-miscible polymerAs a co-solvent to improve solubility and reduce precipitationVaries, requires optimization and toxicity testing

Troubleshooting and Advanced Considerations

  • Compound Precipitation: If precipitation occurs upon final dilution, consider preparing a more dilute intermediate stock in 100% DMSO. Alternatively, a step-wise dilution into the aqueous medium (e.g., adding the DMSO stock to a small volume of media before bringing it to the final volume) can sometimes prevent shocking the compound out of solution.

  • Stability: The chemical stability of 4-hydroxyquinolin-2-one derivatives in DMSO can vary. While many small molecules are stable in DMSO for extended periods when stored properly, it is good practice to prepare fresh dilutions from a frozen stock for each experiment[4][5]. If a compound is suspected to be unstable, it is advisable to perform a stability study by analyzing the purity of the stock solution over time using techniques like HPLC-MS.

  • Assay Interference: Be aware that some compounds can interfere with certain assay technologies (e.g., fluorescence-based readouts). It is important to run appropriate controls to rule out assay artifacts.

Conclusion

The successful biological evaluation of 4-hydroxyquinolin-2-one derivatives is critically dependent on proper solubilization. By understanding the properties of the chosen solvent, adhering to rigorous protocols for stock solution preparation and serial dilution, and implementing appropriate controls, researchers can minimize experimental variability and generate reliable, reproducible data. The protocols and guidelines presented in this application note provide a robust framework for unlocking the full therapeutic potential of this important class of compounds.

References

  • Reddit. (2021, February 4). Help with Dilutions! Urgent!! r/labrats. Retrieved from [Link]

  • Uppoor, V. R. S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 5-9.
  • Rohrs, B. R. (2003). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 10(3), 6-11.
  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Cempíková, K., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances, 9(70), 40665-40671.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

  • Nobre, M. (2024, August 14). How to achieve a final concentration of 0.1% DMSO for MTT Assay? ResearchGate. Retrieved from [Link]

  • Domańska, U., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
  • BioPharma Services Inc. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Patel, P., & Murthy, Z. V. P. (2019). Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K.
  • The Royal Society of Chemistry. (2019).
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  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169.
  • Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]

  • Matson, S. L., et al. (2012). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 17(8), 977-994.
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. Retrieved from [Link]

  • Kim, H. J., et al. (2003). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Journal of Photochemistry and Photobiology A: Chemistry, 158(2-3), 137-143.
  • ResearchGate. (1999). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Project Management Institute. (n.d.). The Management of Pharmaceutical "Discovery" Projects. Retrieved from [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]

  • Wikipedia. (n.d.). Compound management. Retrieved from [Link]

  • Vo, A. Q., et al. (2023).
  • Muñoz-de-la-Torre, A., et al. (2024). Use of Cyrene™, as an alternative to dimethyl sulfoxide, as a diluent for Melatonin to determine its in vitro antimicrobial capacity. Archives of Microbiology, 206(11), 384.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Ivanova, A., et al. (2022). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Molecules, 27(19), 6296.
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Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one for Structure-Activity Relationship (SAR) Studies

Introduction: The Quinolin-2-one Scaffold as a Privileged Structure The 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one core represents a significant "privileged structure" in medicinal chemistry. Compounds built u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolin-2-one Scaffold as a Privileged Structure

The 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one core represents a significant "privileged structure" in medicinal chemistry. Compounds built upon this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent structural features—a planar heterocyclic system capable of π-stacking, a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting carbonyl group, and lipophilic phenyl and methyl substituents—provide a rich template for molecular recognition by various biological targets.

This application guide provides a comprehensive framework for the systematic derivatization of this core scaffold. The objective is to generate a focused library of analogues for robust Structure-Activity Relationship (SAR) analysis. We will detail field-proven protocols for strategic modification at three key positions: the 4-hydroxy group , the electron-rich C3-position of the quinolone ring, and the peripheral C3-phenyl ring . Each protocol is designed not merely as a synthetic recipe but as a self-validating system, with explanations grounded in mechanistic principles to empower researchers to troubleshoot and adapt these methods.

Strategic Rationale for Derivatization

A successful SAR campaign hinges on systematically probing the chemical space around the core scaffold. Our strategy targets distinct regions of the molecule to understand their contribution to biological activity.

  • Modification of the 4-Hydroxy Group (O-Alkylation & O-Acylation): The phenolic hydroxyl group is a primary site for interaction with biological targets, often acting as a hydrogen bond donor or acceptor. Converting this group to an ether (O-alkylation) or an ester (O-acylation) allows for a systematic evaluation of:

    • Steric Bulk: How does increasing the size of the substituent at the 4-position impact binding affinity?

    • Lipophilicity: How does modulating the hydrophobic character of this region affect cell permeability and target engagement?

    • Hydrogen Bonding Capacity: Is the hydrogen bond-donating ability of the parent hydroxyl group essential for activity?

  • Functionalization of the C3-Position: The C3-position of the 4-hydroxy-2-quinolone ring is activated by both the adjacent hydroxyl and carbonyl groups, making it amenable to electrophilic substitution.[3][4] Introducing substituents here allows for the exploration of a new vector extending from the core.

  • Derivatization of the C3-Phenyl Ring: The peripheral phenyl ring offers a large surface area for modification. Introducing substituents on this ring can influence:

    • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the overall electron density of the molecule and its interaction with targets.

    • Secondary Binding Pockets: Substituents on the phenyl ring can engage with secondary hydrophobic or polar pockets within a target's binding site.

    • Metabolic Stability: Modification of the phenyl ring can block sites of potential metabolic oxidation.

The logical workflow for this multi-pronged derivatization strategy is outlined below.

SAR_Strategy cluster_0 Position 4 Modification cluster_1 C3-Phenyl Ring Modification Core 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one (Scaffold) O_Alkylation O-Alkylation (Ethers) Core->O_Alkylation Probe H-bond & lipophilicity O_Acylation O-Acylation (Esters) Core->O_Acylation Probe sterics & H-bond Halogenation C3-Halogenation (e.g., Bromination) Core->Halogenation Introduce handle for coupling Coupling Suzuki Coupling (Aryl/Heteroaryl Derivatives) Halogenation->Coupling Enables further derivatization

Caption: Strategic workflow for SAR-driven derivatization.

Part 1: Modification of the 4-Hydroxy Group

The nucleophilic character of the 4-hydroxy group makes it an ideal handle for introducing a wide variety of functionalities.

Protocol 1.1: O-Alkylation via Williamson Ether Synthesis

This protocol describes a robust method for converting the 4-hydroxy group to a series of 4-alkoxy ethers using various alkyl halides. The use of potassium carbonate as a mild base and DMF as a polar aprotic solvent ensures efficient reaction under moderate conditions.[5][6][7]

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group (pKa ~6-8 in this context) to form the nucleophilic phenoxide, but it is mild enough to avoid side reactions, such as hydrolysis of the amide bond.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that readily dissolves the quinolone substrate and the ionic intermediates. Its high boiling point allows for heating to accelerate the Sₙ2 reaction.

  • Alkyl Halide (R-X): Primary alkyl halides (e.g., iodomethane, ethyl bromide, benzyl bromide) are excellent electrophiles for this Sₙ2 reaction. Secondary halides can also be used, but may lead to some elimination byproducts. Iodides are typically more reactive than bromides, which are more reactive than chlorides.

O_Alkylation_Workflow Start Dissolve Scaffold in DMF AddBase Add K₂CO₃ Start->AddBase AddHalide Add Alkyl Halide (R-X) AddBase->AddHalide Heat Heat Mixture (e.g., 60-80 °C) AddHalide->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) Monitor->Workup Purify Purify via Column Chromatography Workup->Purify Product 4-Alkoxy Derivative Purify->Product

Caption: Experimental workflow for O-Alkylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (approx. 0.1 M concentration) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.2-1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-alkoxy derivative.

Protocol 1.2: O-Acylation to Form Ester Derivatives

This protocol details the synthesis of 4-acyloxy derivatives via reaction with an acyl chloride in the presence of a base like pyridine, which also acts as a catalyst and solvent.[4]

Causality Behind Experimental Choices:

  • Acylating Agent (RCOCl): Acyl chlorides are highly reactive electrophiles that readily acylate the nucleophilic 4-hydroxy group.

  • Base/Catalyst (Pyridine): Pyridine serves two critical roles. First, it acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Second, it can act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the hydroxyl group.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (1.0 eq) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine (1.5-2.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.3 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC (typically complete in 1-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to obtain the pure 4-acyloxy derivative.

Part 2: Derivatization via C-C Bond Formation

To explore new vectors and introduce diverse aromatic moieties, a two-step sequence involving C3-halogenation followed by a palladium-catalyzed cross-coupling reaction is a highly effective strategy.

Protocol 2.1: Regioselective C3-Bromination

Direct and regioselective halogenation at the C3 position can be achieved using electrophilic halogenating agents. N-Bromosuccinimide (NBS) is an effective source of electrophilic bromine for activated aromatic systems.[8][9][10][11] A more modern and milder alternative involves using a potassium halide salt with a hypervalent iodine reagent like PIDA.[12] We will detail the NBS-based method here for its common accessibility.

Causality Behind Experimental Choices:

  • Brominating Agent (NBS): N-Bromosuccinimide is a convenient and solid source of electrophilic bromine (Br⁺). In polar solvents, it can effectively brominate electron-rich rings.

  • Solvent (CHCl₃ or CCl₄): Chloroform or carbon tetrachloride are common solvents for NBS brominations. Acetonitrile can also be an effective medium.

Step-by-Step Methodology:

  • Setup: Dissolve 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid; monitor closely by TLC for the disappearance of the starting material and the appearance of a new, typically less polar, spot (usually 1-3 hours).

  • Workup: Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-bromo derivative is often pure enough for the next step. If necessary, it can be purified by recrystallization from ethanol or by silica gel chromatography.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

The 3-bromo derivative is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the introduction of a vast array of aryl and heteroaryl groups.[13][14][15]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst.

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for the transmetalation step, activating the organoboron species.

  • Solvent System (e.g., Dioxane/H₂O): A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Suzuki_Workflow Start Combine 3-Bromo-Quinolone, Boronic Acid, Pd Catalyst, & Base AddSolvent Add Solvent (e.g., Dioxane/H₂O) Start->AddSolvent Degas Degas Mixture (N₂ or Ar purge) AddSolvent->Degas Heat Heat to Reflux (e.g., 90-100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify via Column Chromatography Workup->Purify Product 3-Aryl/Heteroaryl Derivative Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the 3-bromo-quinolone derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until completion (usually 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/heteroaryl substituted quinolone.

Structure-Activity Relationship (SAR) Data Presentation

Systematic derivatization using the protocols above allows for the construction of a data matrix to correlate structural changes with biological activity. The following table provides a template and includes representative data from literature on related quinolone scaffolds to illustrate key trends.

Compound IDR¹ (at N1)R³ (at C3)R⁴ (at C4)Target/AssayActivity (IC₅₀/MIC)Reference
Parent -CH₃-Ph-OH---
1a -CH₃-Ph-OCH₃--Hypothetical
1b -CH₃-Ph-OCH₂CH₃--Hypothetical
1c -CH₃-Ph-OCH₂Ph--Hypothetical
2a -CH₃-Ph-OCOCH₃--Hypothetical
3a -CH₃3-Bromo-Ph-OH--Hypothetical
3b -CH₃3-(Thiophen-2-yl)-Ph-OH--Hypothetical
4a -H-C₉H₁₉-OHA. flavus2.57 µg/mL[16]
4b -H-C₉H₁₉ (6-Bromo)-OHA. flavus1.05 µg/mL [16]
5a -PhSee structure-OHA549 Cancer CellIC₅₀ = 0.0298 µmol[3]
5b -PhSee structure-OHMDA-MB Cancer CellIC₅₀ = 0.0338 µmol[3]
6a -CH₃See structure-OHMDA-MB Cancer CellIC₅₀ = 25 µg/mL[3]

Key SAR Insights (based on literature):

  • Lipophilicity and Halogenation: As seen in compounds 4a and 4b , the addition of a halogen (bromo) to the quinolone ring can dramatically increase antifungal activity, possibly by enhancing membrane permeability or through specific electronic interactions.[16]

  • Complex Side Chains: The potent anticancer activity of compounds like 5a and 5b , which feature complex thiazolidinone moieties, highlights that significant gains in potency can be achieved by introducing larger, functionalized groups that can form multiple interactions with the target protein.[3]

  • N-Substitution: The activity of N-methyl derivative 6a against MDA-MB cells confirms that this position is tolerant to substitution and can be used to fine-tune properties.[3]

Conclusion

The 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one scaffold offers a fertile ground for medicinal chemistry exploration. The protocols detailed in this guide provide reliable and mechanistically sound methods for systematically derivatizing this core at key positions. By generating and testing a library of analogues based on these strategies, researchers can build a comprehensive SAR model to guide the optimization of lead compounds, ultimately accelerating the drug discovery process. Each modification should be considered a hypothesis to be tested, with the resulting biological data providing the feedback necessary to refine the next round of synthetic efforts.

References

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  • Synthetic route for compounds 4a–m. i: Alkylhalide, K2CO3, DMF reflux, 3 h. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Bajaj, S., et al. (2017). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. ResearchGate. [Link]

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  • Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

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  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Semantic Scholar. [Link]

  • Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed Central (PMC). [Link]

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  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

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  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed Central (PMC). [Link]

  • Zhang, H., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved January 26, 2026, from [Link]

  • Chen, J., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. PubMed Central (PMC). [Link]

  • Abdou, M. M. (2013). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. ResearchGate. [Link]

  • Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. (2020). ULisboa Research Portal. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Al-Qaisi, J., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. [Link]

  • #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. (2022). Journal of Pharmaceutical Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Rojas-Lima, S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. PubMed Central (PMC). [Link]

  • What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. (2013). ResearchGate. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]

  • Synthesis of N-alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. This resource is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format to help you optimize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding the synthesis.

Q1: What is the most established and reliable method for synthesizing 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one?

The most widely used and well-documented method is the thermal condensation of N-methylaniline with diethyl phenylmalonate.[1][2] This reaction, a variation of the classic Camps cyclization, involves heating the two reagents at high temperatures, which causes them to condense and cyclize, forming the quinolinone ring system while eliminating ethanol.[1][3]

Q2: What is a realistic yield expectation for this synthesis?

For the thermal condensation method, you can reasonably expect a crude yield of around 93%.[1][2] Following a thorough workup and recrystallization from a solvent like ethanol, a final yield of approximately 80% is typically achieved.[1][2] Yields outside this range may indicate issues with reaction conditions, starting material quality, or the purification process.

Q3: My reaction mixture turned very dark brown or black upon heating. Is this a sign of failure?

Not necessarily. It is quite common for high-temperature condensation reactions (200-290°C) to produce a dark, tarry reaction mixture. This is often due to the formation of minor, highly colored byproducts. The crucial purification step, which involves dissolving the product in an aqueous base, washing with organic solvents, and treating with activated carbon, is specifically designed to remove these impurities.[1][2]

Q4: How can I effectively monitor the progress of the reaction?

The primary indicator of reaction progress is the distillation of ethanol, which is a byproduct of the condensation. The reaction is generally considered complete when the distillation of ethanol ceases.[1][2] You can measure the collected volume of distillate to gauge the extent of the reaction (the theoretical mass/volume can be calculated beforehand). For more precise monitoring, you can carefully take aliquots from the reaction mixture (if feasible and safe at high temperatures), quench them, and analyze them using Thin-Layer Chromatography (TLC) or LC-MS.

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and provides structured solutions.

Problem 1: Low or No Yield

Q: My final yield is significantly below the expected 80%. What are the most likely causes and how can I fix them?

A low yield is a common issue that can stem from several factors. The key is to systematically investigate the potential causes, from starting materials to final workup.

Causality Analysis:

  • Incomplete Reaction: The most frequent cause is insufficient thermal energy or reaction time. The cyclization requires overcoming a significant activation energy barrier.

  • Reactant or Product Decomposition: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the degradation of the starting materials or the desired product.[3]

  • Starting Material Quality: The purity of N-methylaniline and diethyl phenylmalonate is critical. Impurities can interfere with the reaction or introduce side reactions. N-methylaniline is susceptible to oxidation and may appear colored if old.

  • Inefficient Workup: The product can be lost during the aqueous workup if the pH is not carefully controlled or if extractions are not performed efficiently.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_sm Verify Purity of Starting Materials (N-methylaniline, Diethyl Phenylmalonate) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impurities Detected check_sm->sm_bad No check_reaction Review Reaction Conditions (Temp, Time) sm_ok->check_reaction purify_sm Purify Starting Materials (e.g., Distillation) sm_bad->purify_sm rerun Rerun Experiment purify_sm->rerun cond_ok Conditions Match Protocol check_reaction->cond_ok Yes cond_bad Deviation from Protocol check_reaction->cond_bad No check_workup Analyze Workup & Purification (pH, Extraction, Recrystallization) cond_ok->check_workup optimize_cond Optimize Temperature & Time (See Table 1) cond_bad->optimize_cond optimize_cond->rerun workup_ok Procedure Followed Correctly check_workup->workup_ok Yes workup_bad Potential Loss Identified check_workup->workup_bad No workup_ok->rerun Re-evaluate All Steps refine_workup Refine Workup Technique (e.g., Check pH, Solvent Volumes) workup_bad->refine_workup refine_workup->rerun

Caption: Troubleshooting workflow for low yield.

Data-Driven Optimization:

Use the following table to ensure your reaction parameters are optimal. Gradual heating is key to preventing localized overheating and decomposition.

ParameterRecommended ValueRationale & Troubleshooting Notes
Reagent Ratio 1.05 eq. Diethyl phenylmalonateA slight excess of the malonate ensures the complete consumption of the N-methylaniline.
Temperature Gradually heat to 200-290°CBegin heating slowly. Hold at ~200°C until ethanol distillation begins, then gradually increase to 250-290°C to drive the reaction to completion. Too high a temperature too quickly can cause decomposition.
Reaction Time ~4.5 hours or until ethanol distillation ceasesTime is dependent on scale and apparatus. The cessation of ethanol distillation is the most reliable endpoint.[1][2]
Atmosphere Inert atmosphere (N₂ or Ar) optionalWhile not always reported, running the reaction under an inert atmosphere can prevent oxidative side reactions of N-methylaniline at high temperatures, potentially improving yield and purity.
Problem 2: Product Purity Issues

Q: My final product is off-white or yellow, and its melting point is broad and lower than the reported 222-226°C. How can I improve its purity?

A: This indicates the presence of residual starting materials or colored byproducts. The purification protocol is robust but requires careful execution.

Causality Analysis:

  • Incomplete Removal of N-methylaniline: The initial wash of the basic aqueous phase with toluene is critical for removing unreacted N-methylaniline. If this step is inefficient, the starting material can co-precipitate with the product upon acidification.

  • Trapped Colored Impurities: High-temperature reactions can form polymeric or oxidized impurities that are difficult to remove. The activated carbon (charcoal) treatment is essential for adsorbing these compounds.

  • Inefficient Recrystallization: If the recrystallization is done too quickly or with an inappropriate solvent volume, impurities can become trapped in the crystal lattice, leading to poor purity and a broad melting point.

Enhanced Purification Protocol:

  • Thorough Basic Wash: After dissolving the crude reaction mixture in aqueous NaOH, ensure vigorous stirring with toluene. Use a separatory funnel and perform at least two washes with toluene to completely remove non-acidic organic impurities.

  • Effective Decolorization: Use a high-quality activated carbon. Add it to the aqueous solution and stir for a short period (e.g., 10-15 minutes).[1] Avoid prolonged stirring or heating with charcoal, as it can sometimes adsorb the product. Filter the solution through a pad of Celite to ensure all fine carbon particles are removed.

  • Controlled Precipitation: Cool the clear, filtered aqueous solution in an ice bath before and during acidification. Add 10% HCl dropwise with constant stirring. This slow precipitation promotes the formation of purer crystals. Check the pH to ensure complete precipitation (acidic to Congo red or pH ~2-3).

  • Optimized Recrystallization:

    • Use a minimal amount of hot ethanol to dissolve the crude, precipitated product.

    • Allow the solution to cool slowly to room temperature to form large, well-defined crystals.

    • Finally, cool the flask in an ice bath to maximize the recovery of the purified product.

    • Wash the filtered crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the surface.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Thermal Condensation

This protocol is adapted from established literature procedures.[1][2]

  • Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask suitable for heating in a Wood's metal bath or a sand bath with a heating mantle. Equip the flask with a distillation head, condenser, and a receiving flask to collect the ethanol byproduct.

  • Reagent Addition: To the reaction flask, add N-methylaniline (1.0 eq, e.g., 10.7 g, 100 mmol) and diethyl phenylmalonate (1.05 eq, e.g., 24.8 g, 105 mmol).

  • Reaction Execution:

    • Begin stirring the mixture and gradually heat the bath.

    • Maintain the temperature around 200°C as ethanol begins to distill.

    • Over 4-5 hours, slowly increase the temperature to 290°C. Continue heating until ethanol no longer distills.

  • Cooldown: Carefully remove the flask from the heat source and allow the hot, viscous mixture to cool slightly before proceeding with the workup. Pouring the hot mixture into a mortar can facilitate crushing it once solidified.[1]

Protocol 2: Workup and Purification
  • Dissolution: Crush the cooled, solidified reaction mixture. Dissolve it completely in a mixture of 0.5 M aqueous sodium hydroxide solution (e.g., 300 ml) and toluene (e.g., 50 ml).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase. Wash the aqueous layer two more times with toluene (e.g., 2 x 50 ml) to remove any remaining N-methylaniline.

  • Decolorization: Stir the aqueous phase with a small amount of activated carbon for 10-15 minutes. Filter the mixture through a Celite pad to obtain a clear solution.

  • Precipitation: Cool the filtered aqueous solution in an ice bath. While stirring vigorously, slowly add 10% hydrochloric acid until the solution is acidic (test with Congo red paper or a pH meter). A white solid will precipitate.

  • Isolation & Washing: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with water. Allow the product to air dry. This will give you the crude product.

  • Recrystallization: Dissolve the crude product in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Filter the resulting crystals, wash with a small volume of cold ethanol, and dry under vacuum to obtain the pure 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Part 4: Alternative Synthetic Approaches

Q: Are there any alternatives to the high-temperature thermal method that might offer better control or faster reaction times?

A: Yes, modern synthetic methods offer potential improvements over the classical thermal approach.

  • Microwave-Assisted Synthesis: The use of microwave irradiation is a well-documented alternative for the synthesis of 4-hydroxyquinolin-2-ones.[1][2][4] Microwave heating can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating of the polar reagents. This can also lead to cleaner reactions and higher yields by minimizing the formation of thermal decomposition byproducts.[5][6]

  • Intramolecular Condensations: Another feasible, though less direct, approach involves the intramolecular condensation of 2-acylaminobenzoates.[1][2] This method requires the prior synthesis of an appropriate N-methyl-2-aminobenzoate derivative, which is then acylated with a phenylacetyl synthon, followed by a base-catalyzed intramolecular cyclization (Dieckmann condensation or similar). This route offers more control but involves more synthetic steps compared to the direct thermal condensation.

G cluster_0 Route 1: Thermal Condensation cluster_1 Route 2: Intramolecular Condensation a1 N-Methylaniline a3 High Temp. (200-290°C) a1->a3 a2 Diethyl Phenylmalonate a2->a3 a4 Product a3->a4 One Pot b1 2-Acylaminobenzoate Precursor b2 Base-Catalyzed Cyclization b1->b2 b3 Product b2->b3 Multi-Step

Caption: Comparison of major synthetic routes.

References

  • Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Košmrlj, J. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(2), o231. [Link]

  • Bajaj, P., Desale, S. D., Mhale, P., Gade, S., & Chaudhari, P. (2017). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 231-235. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Ukrainets, I. V., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2999. [Link]

  • Kos, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(11), 20646-20661. [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 36(1), 1-10. [Link]

  • Saeed, A., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(18), 4063. [Link]

  • Abdou, M. M. (2011). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Chemical Research, 35(6), 336-345. [Link]

  • Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Košmrlj, J. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. ResearchGate. [Link]

  • Sharma, V., Kumar, R., & Kumar, V. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2345-2374. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 11(43), 26593-26619. [Link]

  • Wang, Y., et al. (2026). Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Product Formation in the Conrad-Limpach Synthesis

Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of N-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of N-substituted 4-hydroxyquinolines and their corresponding 4-quinolone tautomers. While the Conrad-Limpach synthesis is a cornerstone of heterocyclic chemistry, its successful execution hinges on a nuanced understanding of competing reaction pathways and sensitivity to reaction conditions.

This document moves beyond a simple recitation of steps to provide a mechanistically-driven troubleshooting guide. We will explore the causality behind the formation of common side products and provide validated protocols to help you optimize your reaction, maximize your yield of the desired 4-quinolone, and ensure the integrity of your results.

Section 1: The Critical Divergence: Conrad-Limpach vs. Knorr Pathways

The most significant challenge in the Conrad-Limpach synthesis is the potential formation of an isomeric side product, the 2-hydroxyquinoline, via the competing Knorr quinoline synthesis pathway.[1][2][3] The reaction's outcome is dictated by the temperature at which the initial condensation between the aniline and the β-ketoester is performed. This is a classic example of kinetic versus thermodynamic control.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The nucleophilic aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This is a faster reaction and leads to the formation of a β-aminoacrylate intermediate, which upon thermal cyclization, yields the desired 4-hydroxyquinoline .[1][4]

  • Knorr Pathway (Thermodynamic Control): At higher condensation temperatures (e.g., >100 °C), the reaction shifts to thermodynamic control. While the initial attack on the ketone is reversible, the attack on the ester carbonyl, though slower, forms a more stable β-ketoanilide intermediate.[4] This irreversible step commits the reaction to the Knorr pathway, which upon cyclization yields the isomeric 2-hydroxyquinoline .[1]

G cluster_start Starting Materials cluster_pathways Condensation Step cluster_products Thermal Cyclization Products Aniline Aniline Kinetic_Int β-Aminoacrylate (Kinetic Intermediate) Aniline->Kinetic_Int Low Temp (e.g., RT) Kinetic Control Thermo_Int β-Ketoanilide (Thermodynamic Intermediate) Aniline->Thermo_Int High Temp (e.g., 140°C) Thermodynamic Control Ketoester β-Ketoester Ketoester->Kinetic_Int Low Temp (e.g., RT) Kinetic Control Ketoester->Thermo_Int High Temp (e.g., 140°C) Thermodynamic Control Product_4Q 4-Hydroxyquinoline (Desired Product) Kinetic_Int->Product_4Q High Temp Cyclization (~250°C) Product_2Q 2-Hydroxyquinoline (Knorr Side Product) Thermo_Int->Product_2Q Cyclization

Figure 1: Competing reaction pathways based on initial condensation temperature.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Conrad-Limpach synthesis in a practical question-and-answer format.

Question 1: My primary product is the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. What went wrong?

Root Cause Analysis: You have inadvertently favored the thermodynamically controlled Knorr pathway. This almost certainly means the initial condensation of your aniline and β-ketoester was performed at too high a temperature, leading to the formation of the β-ketoanilide intermediate instead of the required β-aminoacrylate.

Validated Mitigation Protocol: To ensure the formation of the 4-hydroxyquinoline, a strict two-stage temperature protocol is essential.

Step 1: Low-Temperature Condensation (Kinetic Control)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or setup for water removal), combine the aniline (1.0 eq) and the β-ketoester (1.05 eq) in a suitable solvent (e.g., toluene or xylene).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid).[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction should not exceed this range.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aniline is consumed. Water will collect in the Dean-Stark trap, indicating the formation of the enamine intermediate.

  • Isolation: Once the condensation is complete, remove the solvent and the catalyst under reduced pressure. The resulting crude β-aminoacrylate is often a viscous oil and can be carried forward to the next step without further purification.[3]

Step 2: High-Temperature Cyclization

  • Setup: Place the crude β-aminoacrylate intermediate into a flask containing a high-boiling, inert solvent (see Table 1).

  • Reaction: Heat the mixture to approximately 250 °C with vigorous stirring.[1] The high temperature is required to overcome the energy barrier of the electrocyclic ring-closing reaction.[1][5]

  • Completion: Maintain this temperature for the recommended time (typically 15-30 minutes). The product often precipitates from the hot solvent upon cooling.

  • Workup: Cool the reaction mixture, collect the solid product by filtration, and wash with a low-boiling solvent (e.g., hexanes or ether) to remove the high-boiling solvent residue.

ConditionConrad-Limpach Pathway (4-Quinolone)Knorr Pathway (2-Quinolone)
Control Type KineticThermodynamic
Condensation Temp. Room Temperature to ~60 °C>100 °C
Key Intermediate β-Aminoacrylateβ-Ketoanilide
Point of Attack Ketone CarbonylEster Carbonyl

Table 1: Summary of Conditions for Kinetic vs. Thermodynamic Control.

Question 2: My yield is very low, and I'm left with a significant amount of unreacted intermediate or a dark, intractable residue. What happened?

Root Cause Analysis: This issue points to a problem in the second, high-temperature cyclization step. The two most likely causes are either incomplete cyclization due to insufficient temperature or thermal decomposition from improper reaction setup.

G Start Low Yield of 4-Quinolone Check_Residue Analyze Reaction Residue Start->Check_Residue Intermediate Unreacted β-Aminoacrylate Intermediate is Present Check_Residue->Intermediate Yes Decomposition Dark, Polymeric Tar is Present Check_Residue->Decomposition No Cause1 Root Cause: Insufficient Cyclization Temperature or Time Intermediate->Cause1 Cause2 Root Cause: Thermal Decomposition Decomposition->Cause2 Solution1 Solution: 1. Verify reaction temp is ~250°C. 2. Use appropriate high-boiling solvent. 3. Increase reaction time. Cause1->Solution1 Solution2 Solution: Reaction MUST be run in a high-boiling inert solvent to ensure even heat distribution and prevent charring. Cause2->Solution2

Figure 2: Troubleshooting workflow for low reaction yields.

Solution: The Critical Role of the High-Boiling Solvent The thermal cyclization is the rate-determining step and requires a significant energy input to break the aromaticity of the aniline ring during the electrocyclization.[1][5] Performing this step neat (without solvent) often leads to low yields (<30%) and significant charring.[1] The use of an inert, high-boiling solvent is non-negotiable for achieving high yields (up to 95%).[1]

Experimental Protocol: Optimized Thermal Cyclization

  • Solvent Selection: Choose a solvent with a boiling point well above 250 °C. See Table 2 for common choices. Dowtherm A is a popular and effective option.[5]

  • Setup: Add the crude β-aminoacrylate to a three-neck flask containing the high-boiling solvent (enough to ensure good stirring) and equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Heating: Heat the mixture using a suitable heating mantle or oil bath to a stable internal temperature of 250-260 °C.

  • Reaction and Workup: Maintain the temperature for 15-30 minutes. The quinolone product will often precipitate. Allow the mixture to cool to below 100 °C before carefully adding a hydrocarbon solvent like hexanes to dilute the mixture and aid filtration. Collect the solid product by vacuum filtration.

SolventBoiling Point (°C)Notes
Mineral Oil > 275 °CInexpensive, but can be difficult to remove completely from the product.[1][5]
Diphenyl Ether 259 °CEffective, but solid at room temperature with an unpleasant odor.[5]
Dowtherm A 257 °CEutectic mixture of diphenyl ether and biphenyl. Liquid at room temperature, making it more convenient.[5]
Ethyl Benzoate 212 °CCan be adequate for some substrates but may result in lower yields than higher-boiling options.[5]

Table 2: Common High-Boiling Solvents for Conrad-Limpach Cyclization.[5]

Question 3: I'm using a meta-substituted aniline and getting a mixture of 5- and 7-substituted quinolinones. How can I control the regioselectivity?

Root Cause Analysis: The thermal cyclization is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation). When using a meta-substituted aniline, there are two non-equivalent ortho positions available for ring closure, leading to a mixture of regioisomers. The ratio is determined by the electronic (directing) and steric effects of the substituent.

  • Electron-donating groups (e.g., -OCH₃, -CH₃): These are ortho-, para-directing. They will activate both ortho positions, often leading to a mixture of 5- and 7-substituted products.

  • Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃): These are deactivating but still ortho-, para-directing. Cyclization can be more difficult, and mixtures are still common.

G cluster_products Possible Cyclization Pathways Intermediate Intermediate from m-Substituted Aniline Product_7 7-Substituted Quinolone Intermediate->Product_7 Attack at C2 Product_5 5-Substituted Quinolone Intermediate->Product_5 Attack at C6

Figure 3: Regiochemical outomes from a meta-substituted aniline.

Mitigation Strategies:

  • Accept and Separate: For many substrates, achieving high regioselectivity is not possible with this method. The most practical approach is often to proceed with the reaction and separate the resulting isomers using column chromatography or recrystallization.

  • Blocking Groups: If a single isomer is absolutely required, a more advanced strategy involves using a starting material where the undesired cyclization position is blocked by a group that can be removed later (e.g., a bromine atom).

  • Alternative Synthesis: Consider an alternative named reaction for quinoline synthesis that offers better regiochemical control for your specific target molecule.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the difference between a 4-hydroxyquinoline and a 4-quinolone? These are keto-enol tautomers. While the product is often drawn as the 4-hydroxyquinoline (the enol form), the equilibrium generally favors the 4-quinolone (the keto form).[1] For the purposes of characterization, both forms are typically present and should be considered.

Q2: Is an acid catalyst always necessary for the initial condensation? While the reaction can proceed without a catalyst, a strong acid like HCl or H₂SO₄ is highly recommended.[1] It catalyzes both the formation of the initial Schiff base and the subsequent keto-enol tautomerizations required to form the reactive enamine intermediate, significantly accelerating the condensation step.[1]

Q3: Can I perform the Conrad-Limpach synthesis in a single pot by just ramping the temperature? This is strongly discouraged. A one-pot, single-ramp approach will inevitably pass through the temperature range that favors the thermodynamic Knorr pathway (~140 °C) before reaching the Conrad-Limpach cyclization temperature (~250 °C). This will result in a difficult-to-separate mixture of 2-hydroxyquinoline and 4-hydroxyquinoline products. The two-step, two-temperature approach is critical for product purity.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Conrad–Limpach synthesis. Retrieved from [Link]

  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Retrieved from [Link]

  • Chemistry lover. (2020, October 8). Conrad- limpach knorr synthsis(combes synthsis) quinoline [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • St-Jean, A. O., & Angelaud, R. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Retrieved from [Link]

  • Rao, K. S., & Sattur, P. B. (2011). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press.
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. Retrieved from [Link]

  • Szőllősi, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6489. Retrieved from [Link]

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Troubleshooting

How to remove unreacted N-methylaniline from synthesis

Troubleshooting Guide: Removing Unreacted N-Methylaniline from Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Removing Unreacted N-Methylaniline from Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven solutions for purifying reaction mixtures containing residual N-methylaniline.

Frequently Asked Questions (FAQs)
Q1: What makes N-methylaniline challenging to remove from a reaction mixture?

A1: The difficulty in removing N-methylaniline stems from its physicochemical properties. It is a moderately polar, basic (pKa of the conjugate acid is 4.85), high-boiling point liquid that can be soluble in a wide range of organic solvents.[1][2][3][4] This combination of properties means it may co-elute with products of similar polarity during chromatography or be difficult to separate by simple distillation if the product has a similar boiling point.

Understanding these properties is the first step in designing an effective purification strategy. A method that works for a non-polar product may fail for a polar, non-basic product.

PropertyValueImplication for Purification
Boiling Point 196 °C (at 760 mmHg)[1][3][4]Simple distillation is only effective if the desired product's boiling point differs by at least 70 °C.[5] Otherwise, vacuum distillation is required.[6][7][8]
pKa (of conjugate acid) 4.85[1][2][3][4]The basicity of the amine allows for its conversion to a water-soluble salt using an acidic wash, which is the basis for acid-base extraction.[9][10]
Solubility Slightly soluble in water (5.62 mg/mL); soluble in ethanol, ether, chloroform.[1][2][4]Its good solubility in common organic solvents means it will remain in the organic layer during a standard aqueous workup.
Polarity Moderately PolarMay co-elute with desired products of similar polarity in normal-phase chromatography. Method modification is often necessary.
Q2: My product is stable in acidic conditions. What is the most straightforward method to remove N-methylaniline?

A2: If your desired compound is not acid-sensitive, acid-base liquid-liquid extraction is the most efficient and scalable method for removing N-methylaniline.[9][10][11]

The Principle (Causality): This technique exploits the basicity of the amine. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M or 2M HCl), the N-methylaniline (a base) is protonated. This forms N-methylanilinium chloride, an ionic salt. Due to its charge, this salt is highly soluble in the aqueous layer and is thus "extracted" from the organic layer, leaving your neutral or acidic product behind.[9][10][12]

G cluster_0 Organic Phase cluster_1 Aqueous Phase RM Reaction Mixture (Product + N-Methylaniline) in Organic Solvent Wash Wash with Aqueous Acid (e.g., 1M HCl) RM->Wash Prod_Org Purified Product in Organic Solvent Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Prod_Org->Dry NMA_Salt N-Methylanilinium Salt (Water Soluble) Separate Separate Layers (Separatory Funnel) Wash->Separate Separate->Prod_Org Organic Layer Separate->NMA_Salt Aqueous Layer (Discard) Evap Evaporate Solvent Dry->Evap Final Pure Product Evap->Final

Caption: Workflow for Acid-Base Extraction of N-methylaniline.

Protocol: Acid-Base Extraction
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel of appropriate size.

  • Acid Wash: Add an equal volume of 1M aqueous HCl solution. Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake gently for 1-2 minutes.[11]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (Step 3 & 4) one or two more times to ensure complete removal. Check the pH of the aqueous layer after the final wash to ensure it is acidic.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water in the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified product.

Q3: I'm seeing a thick, stable layer between the organic and aqueous phases during extraction. What is this and how do I resolve it?

A3: You are encountering an emulsion . Emulsions are common when performing liquid-liquid extractions, especially with basic solutions or when the mixture contains surfactant-like compounds.[13] They consist of a stable mixture of droplets of one solvent suspended in the other.

Troubleshooting Emulsions:

  • Patience: Often, simply letting the separatory funnel stand undisturbed for 10-20 minutes will allow the layers to separate.

  • Gentle Swirling: Avoid vigorous shaking which causes emulsions. Instead, gently swirl or invert the funnel to ensure phase contact.[13]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can force the separation of the two phases.[13][14]

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). This can help to break up the emulsion.[14]

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion by diluting the mixture.[14]

Q4: My product is acid-sensitive. How can I remove N-methylaniline using chromatography?

A4: For acid-sensitive compounds, flash column chromatography is a viable alternative. However, the basic nature of N-methylaniline can cause it to streak or bind irreversibly to standard silica gel, which is acidic.[15]

The Principle (Causality): Standard silica gel has acidic silanol groups (Si-OH) on its surface. These can strongly interact with basic compounds like amines, leading to poor separation, tailing peaks, and potential product degradation. To counteract this, the stationary phase or mobile phase must be modified.

Strategies for Chromatographic Purification of Amines:

  • Adding a Competing Amine: The most common strategy is to add a small amount (0.1-1%) of a volatile amine, such as triethylamine (Et₃N), to the eluent.[16] The triethylamine acts as a competing base, "neutralizing" the acidic sites on the silica gel and allowing the N-methylaniline and any basic products to elute more cleanly.[15]

  • Using a Different Stationary Phase:

    • Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is often a good choice for purifying basic compounds.

    • Amine-Functionalized Silica: Specialty columns where the silica is functionalized with amine groups are commercially available. These offer excellent performance for purifying amines with standard non-polar eluents.[17][18]

G cluster_0 Method Selection cluster_1 Outcome start Crude Mixture (Product + N-Methylaniline) method_selection Standard Silica Standard Silica + Et3N Basic Alumina Amine-Functionalized Silica start->method_selection outcome Poor Separation (Tailing, Yield Loss) Good Separation Good Separation Excellent Separation method_selection:f0->outcome:f0 High Risk method_selection:f1->outcome:f1 Good method_selection:f2->outcome:f2 Good method_selection:f3->outcome:f3 Best

Caption: Decision logic for selecting a chromatography method.

Q5: When is distillation a suitable method for removing N-methylaniline?

A5: Distillation is a purification technique that separates liquids based on differences in their boiling points.[5] It is only suitable under specific conditions:

  • Simple Distillation: Use this method if your product has a boiling point that is at least 70-80 °C different from N-methylaniline (196 °C).[5]

  • Vacuum Distillation: This is necessary if your product has a high boiling point ( >150 °C) or is thermally unstable.[5][6] By reducing the pressure, the boiling points of all components are lowered, allowing distillation to occur at a lower temperature and preventing decomposition.[6][7][8] A patent for the synthesis of N-methylaniline describes its purification via distillation under reduced pressure.[19]

Q6: Can I use crystallization to remove N-methylaniline?

A6: Yes, if your desired product is a solid at room temperature. Recrystallization is an excellent purification technique for solids.[20][21][22]

The Principle (Causality): This method relies on the differences in solubility between your product and the impurities (in this case, N-methylaniline) in a chosen solvent. Ideally, your product should be highly soluble in the hot solvent but poorly soluble at cold temperatures, while the N-methylaniline remains soluble even when cooled. As the solution cools, the pure product crystallizes out, leaving the impurities behind in the solution (the "mother liquor").[20][22] A key step is selecting the right solvent where N-methylaniline is soluble but the product has differential solubility.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7515, N-Methylaniline. Retrieved from [Link]

  • Various Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry 5th ed.. Internet Archive. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Aotani, Y., & Nakajima, Y. (1974). U.S. Patent No. 3,819,709. Google Patents.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Various Authors. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Quora. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Distillation II | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis. Google Books.
  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Vogel, A. I. (1956). A Text-Book of Practical Organic Chemistry (3rd ed.). Internet Archive. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • Various Authors. (2022). Amine workup. Reddit. Retrieved from [Link]

  • H2O GmbH. (n.d.). Vacuum distillation | Purpose & how it works. Retrieved from [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Vogel, A. I. (n.d.). A Text-Book of Practical Organic Chemistry. Scribd. Retrieved from [Link]

  • Weisler, L. (1953). U.S. Patent No. 2,651,606. Google Patents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Yufeng Chemical. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

Sources

Optimization

Optimizing temperature for thermal condensation of 4-hydroxyquinolin-2-ones

Technical Support Center: 4-Hydroxyquinolin-2-one Synthesis From the Desk of the Senior Application Scientist Welcome to the dedicated support center for the synthesis of 4-hydroxyquinolin-2-ones. This platform is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxyquinolin-2-one Synthesis

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for the synthesis of 4-hydroxyquinolin-2-ones. This platform is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of quinolone synthesis. The thermal condensation step, often the cornerstone of the Conrad-Limpach synthesis, is notoriously sensitive to temperature. Achieving high yields of pure product requires a nuanced understanding of the thermodynamics and kinetics at play.

This guide moves beyond simple procedural outlines to provide a causal framework for your experimental choices. We will explore the mechanistic underpinnings of the reaction, troubleshoot common temperature-related pitfalls, and provide validated protocols to serve as a robust starting point for your own specific substrates.

Troubleshooting Guide: Temperature Optimization

This section addresses the most common issues encountered during the thermal cyclization step. The primary challenge is balancing the high activation energy required for the ring-closing reaction against the thermal stability of the reactants and products.[1][2]

Q1: My reaction yield is poor, and I'm observing significant amounts of unreacted starting material or a stable intermediate. What's the likely cause?

A1: This is a classic symptom of insufficient thermal energy. The rate-determining step in the Conrad-Limpach synthesis is the electrocyclic ring closure, which requires a high temperature (typically >240 °C) to overcome its significant activation energy barrier.[2][3] If the temperature is too low, the reaction kinetics will be exceedingly slow, leading to an incomplete conversion within a practical timeframe.

Recommended Actions:

  • Verify Temperature: Ensure your reaction apparatus is accurately calibrated. Use a high-temperature thermometer or thermocouple placed directly in the reaction medium, not just monitoring the heating mantle's setting.

  • Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the point at which starting material consumption increases significantly.

  • Solvent Choice: Confirm that your solvent has a boiling point sufficiently high to reach the target temperature. High-boiling solvents like diphenyl ether (BP 259 °C) or Dowtherm A (BP 257 °C) are standard for this reason, as they facilitate stable and uniform heat transfer.[4]

Q2: My reaction mixture is turning dark or forming tar, and the final product is impure and difficult to purify. How can I mitigate this?

A2: Tar formation and product darkening are indicative of decomposition, which occurs when the reaction temperature is excessively high.[1] While a high temperature is necessary, exceeding the thermal stability threshold of your specific aniline, β-ketoester, or the 4-hydroxyquinolin-2-one product will lead to undesirable side reactions and polymerization.

Recommended Actions:

  • Controlled Addition: Instead of heating all reactants together, pre-heat the high-boiling solvent (e.g., diphenyl ether) to the target temperature. Then, add the enamine intermediate (formed in a prior step) dropwise or in portions to the hot solvent. This method maintains a high reaction temperature while minimizing the time the reactants and product are exposed to these harsh conditions, thus reducing degradation.

  • Temperature Reduction: If controlled addition is already being used, reduce the reaction temperature by 10 °C and assess the impact on purity. The goal is to find the "sweet spot"—the minimum temperature required for efficient cyclization without inducing significant decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation of the aniline and other sensitive functionalities at high temperatures, which can contribute to the formation of colored impurities.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving temperature-related issues during the thermal condensation.

G start Problem Identified: Low Yield or High Impurity check_temp Analyze Reaction Temperature start->check_temp too_low Hypothesis: Temperature Too Low check_temp->too_low Unreacted starting material? too_high Hypothesis: Temperature Too High check_temp->too_high Tar or decomposition? solution_low Action: • Increase temp by 10-15 °C • Verify solvent boiling point • Check thermometer calibration too_low->solution_low solution_high Action: • Decrease temp by 10 °C • Use dropwise addition to hot solvent • Run under inert atmosphere too_high->solution_high outcome Outcome: Optimized Yield and Purity solution_low->outcome solution_high->outcome

Caption: A workflow for troubleshooting temperature in quinolone synthesis.

Frequently Asked Questions (FAQs)

Q3: What is the mechanistic role of high temperature in the formation of 4-hydroxyquinolin-2-ones?

A3: The synthesis of 4-hydroxyquinolin-2-ones from anilines and β-ketoesters, known as the Conrad-Limpach synthesis, proceeds in two main stages.[2] The first is the formation of a β-anilinoacrylate intermediate, which can often be isolated. The second, and most critical, stage is the thermal cyclization (annulation) of this intermediate. This step is an intramolecular reaction that involves the attack of the aniline ring onto the ester carbonyl group, followed by the elimination of an alcohol (e.g., ethanol).[2][5] This ring-closing reaction has a high activation energy and is typically not feasible at lower temperatures, thus requiring thermal conditions often exceeding 250 °C to proceed at a reasonable rate.[3]

Reaction Mechanism Diagram

G cluster_start aniline Aniline intermediate β-Anilinoacrylate (Intermediate) aniline->intermediate Condensation (-H₂O) ketoester β-Ketoester ketoester->intermediate product 4-Hydroxyquinolin-2-one intermediate->product Thermal Cyclization (e.g., >250 °C) (-ROH)

Caption: The Conrad-Limpach synthesis pathway.

Q4: How does solvent choice influence the optimal reaction temperature?

A4: The primary role of the solvent in this reaction is to act as a heat transfer medium, allowing the reaction mixture to be heated uniformly and maintained at a stable temperature above 250 °C.[4] Therefore, the solvent's boiling point is the most critical factor. Using a solvent with a boiling point lower than the required cyclization temperature will prevent the reaction from reaching completion. While early work was done without solvents, yields were often low. The use of high-boiling, inert solvents like mineral oil, diphenyl ether, or Dowtherm A was found to dramatically increase yields, in some cases to over 90%.[2][4] These solvents are thermally stable and do not participate in the reaction, providing a consistent environment for the high-temperature cyclization.

Data Summary: Temperature Effects

The following table summarizes the general effects of temperature on the thermal condensation reaction. The optimal range can vary based on the specific substrates used.

Temperature RangeExpected OutcomeCommon Issues
< 220 °C Very slow or no reaction.Isolation of unreacted starting materials or the stable β-anilinoacrylate intermediate.
240 - 260 °C Optimal Range. Good reaction rate and yield.This is the target range for most substrates. Fine-tuning within this window is key.
> 270 °C Rapid reaction but potential for degradation.Formation of tar, dark-colored impurities, and reduced yield due to product decomposition.[1]

Experimental Protocol: General Procedure for Thermal Condensation

This protocol provides a robust, two-step method for the synthesis of a generic 4-hydroxy-2-methylquinolin-2-one from aniline and ethyl acetoacetate. It should be adapted based on the specific reactivity and stability of your substrates.

Part 1: Synthesis of the Enamine Intermediate (Ethyl 3-anilinobut-2-enoate)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine aniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of acetic acid (0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitoring: Monitor the reaction by TLC until the aniline spot has been completely consumed (typically 2-4 hours).

  • Isolation: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Part 2: Thermal Cyclization to 4-hydroxy-2-methylquinolin-2-one

  • Setup: In a separate three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and an addition funnel, add diphenyl ether. Heat the solvent to 250-255 °C under a gentle stream of nitrogen.

  • Addition: Dissolve the crude enamine intermediate from Part 1 in a minimal amount of warm diphenyl ether and place it in the addition funnel. Add the enamine solution dropwise to the vigorously stirred, hot diphenyl ether over 30-45 minutes. This controlled addition is critical to prevent localized overheating and decomposition.

  • Reaction: Maintain the reaction temperature at 250-255 °C for an additional 20-30 minutes after the addition is complete.

  • Workup: Allow the reaction mixture to cool to approximately 80-100 °C. Carefully add hexane or another non-polar solvent to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF.

References

  • Moaz, M. M., et al. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of Saudi Chemical Society, 18(6), 1060-1083. Available at: [Link]

  • Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(8), 13803-13828. Available at: [Link]

  • Illyés, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4293. Available at: [Link]

  • Saczewski, F., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 1030. Available at: [Link]

  • Proisl, K., Kafka, S., & Košmrlj, J. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1949-1975. Available at: [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 18(6), S3325-S3343. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 13(24), 16429-16458. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Scientific Reports, 13, 12345. Available at: [Link]

  • Ukrainets, I. V., et al. (2009). 4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process. Chemistry of Heterocyclic Compounds, 45(3), 307-313. Available at: [Link]

  • Popović-Nikolić, M. R., et al. (2022). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 67(10), 3013-3023. Available at: [Link]

  • Singh, A., & Singh, R. K. (2020). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ChemistrySelect, 5(1), 1-20. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved January 26, 2026, from [Link]

  • Roca, M., et al. (2010). Effect of Heating on the Stability of Quinolones in Milk. Journal of Agricultural and Food Chemistry, 58(9), 5427-5431. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 26, 2026, from [Link]

  • Huff, B. E., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 38(22), 3855-3863. Available at: [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Research, 11(4), 522-527. Available at: [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-527. Available at: [Link]

  • Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Scale-Up Synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Welcome to the technical support center for the synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

I. Introduction to the Synthesis

The synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a critical process in the development of various pharmaceutical agents. The core of this synthesis often involves the thermal condensation of N-methylaniline with diethyl phenylmalonate.[1] While this method is robust on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and overall efficiency. This guide will provide in-depth solutions to these scale-up issues.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific problems you may encounter during the scale-up of your synthesis.

Issue 1: Significant Decrease in Yield Upon Scale-Up

Q: My synthesis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one performed well at the 10-gram scale, but I'm observing a significant drop in yield now that I'm attempting a 1-kilogram scale reaction. What are the likely causes and how can I rectify this?

A: This is a common and multifaceted problem when transitioning to a larger scale. The primary culprits are often related to mass and heat transfer limitations.

Causality Explained:

  • Inefficient Heat Transfer: In larger reaction vessels, achieving uniform heating becomes difficult. The high temperatures (200–290 °C) required for the thermal condensation of N-methylaniline and diethyl phenylmalonate can lead to localized overheating or "hot spots" at the vessel walls.[1] This can cause decomposition of starting materials and the desired product, leading to lower yields and the formation of impurities. Conversely, insufficient heating in the core of the reaction mixture will result in an incomplete reaction.

  • Mass Transfer Limitations: As the reaction volume increases, efficient mixing becomes more challenging. Poor agitation can lead to a heterogeneous reaction mixture, where the concentration of reactants is not uniform. This can slow down the reaction rate and lead to the formation of side products.

Troubleshooting Protocol:

  • Optimize Heating Method:

    • Transition from a simple heating mantle to a jacketed reactor with a thermal fluid (e.g., oil bath) for more uniform temperature control.

    • Implement a temperature probe that reaches the center of the reaction mixture to get an accurate reading of the internal temperature, not just the wall temperature.

    • Consider a staged heating profile. Gradually increase the temperature to allow the entire mixture to reach thermal equilibrium before initiating the main reaction phase.

  • Enhance Agitation:

    • Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure thorough mixing of the viscous reaction mixture.

    • The speed of agitation (RPM) should be carefully optimized. Too slow will not provide adequate mixing, while too fast can introduce shear stress and potentially unwanted side reactions.

  • Solvent Considerations:

    • While the classical synthesis is often performed neat, the use of a high-boiling, inert solvent like Dowtherm A or 1,2-dichlorobenzene can improve heat transfer and prevent localized overheating.[2] The solvent can also help to maintain a more homogeneous mixture.

Issue 2: Formation of Intractable Impurities and Purification Challenges

Q: During the scale-up, I'm observing the formation of several new, difficult-to-remove impurities. My standard crystallization protocol is no longer effective. What are these impurities and how can I improve my purification strategy?

A: The high temperatures of the condensation reaction can promote side reactions, leading to a more complex impurity profile at a larger scale.

Causality Explained:

  • Side Reactions: At elevated temperatures, aniline and its derivatives can undergo self-condensation or react with malonate esters in alternative pathways, leading to the formation of undesired quinolinone isomers or polymeric materials.[3]

  • Incomplete Reaction: If the reaction does not go to completion due to the issues mentioned in the previous section, you will have unreacted starting materials in your crude product, which can complicate purification.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Implement in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and the formation of impurities. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Improved Work-up Procedure:

    • The established work-up involves dissolving the crude product in an aqueous sodium hydroxide solution, washing with an organic solvent like toluene to remove non-acidic impurities, and then precipitating the product by acidification with hydrochloric acid.[1]

    • On a larger scale, ensure vigorous mixing during the base extraction and organic wash to maximize the removal of impurities. The use of a separatory funnel with a bottom stopcock is essential for clean phase separation.

  • Advanced Purification Techniques:

    • If simple crystallization from ethanol is insufficient, consider a multi-solvent recrystallization. For example, dissolving the crude product in a good solvent (e.g., DMF) and then adding an anti-solvent (e.g., water) to induce crystallization can improve purity.

    • For particularly stubborn impurities, column chromatography may be necessary, although this can be challenging and costly on a large scale. A plug of silica gel filtration prior to crystallization can sometimes be a more practical alternative to remove highly polar or non-polar impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the thermal condensation reaction?

A1: The synthesis of 4-hydroxyquinolin-2-ones from anilines and malonic esters is a type of condensation reaction. The reaction proceeds through the initial formation of an enamine intermediate from the reaction of aniline with one of the ester groups of diethyl phenylmalonate.[2] This is followed by an intramolecular cyclization (Dieckmann-type condensation) where the nitrogen attacks the second ester carbonyl group, leading to the formation of the quinolinone ring system upon elimination of ethanol.

Reaction Mechanism Overview

Reaction_Mechanism N-methylaniline N-methylaniline Enamine_Intermediate Enamine Intermediate N-methylaniline->Enamine_Intermediate + Diethyl phenylmalonate Diethyl_phenylmalonate Diethyl phenylmalonate Diethyl_phenylmalonate->Enamine_Intermediate Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization High Temperature Product 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one Cyclization->Product - Ethanol

Caption: General reaction pathway for the synthesis.

Q2: Are there alternative, milder synthetic routes that are more amenable to scale-up?

A2: Yes, while the thermal condensation is a classic method, concerns about high temperatures and energy consumption have led to the development of alternative strategies.[4][5] These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[1]

  • Catalytic methods: The use of catalysts, such as palladium or copper, can enable the synthesis under milder conditions, potentially reducing the formation of thermal degradation products.[5][6] However, the cost and removal of the catalyst are important considerations for scale-up.

  • Camps cyclization: This involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[3] This method can offer better control over the reaction conditions.

Q3: How critical is the purity of the starting materials (N-methylaniline and diethyl phenylmalonate) for a successful scale-up?

A3: The purity of your starting materials is paramount. Impurities in the N-methylaniline or diethyl phenylmalonate can act as catalysts for side reactions or be carried through the synthesis, complicating purification of the final product. On a larger scale, the absolute amount of these impurities increases, making their removal more challenging. Always use reagents of the highest possible purity and consider re-distilling or re-crystallizing them if necessary.

IV. Experimental Protocol: Scaled-Up Synthesis

This protocol is a guideline for a 1-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

  • N-methylaniline (1.07 kg, 10.0 mol)

  • Diethyl phenylmalonate (2.48 kg, 10.5 mol)

  • 5 M Sodium hydroxide solution

  • 10% Hydrochloric acid solution

  • Toluene

  • Ethanol (reagent grade)

  • Activated carbon

  • 20 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe

Procedure:

  • Reaction Setup: Charge the jacketed reactor with N-methylaniline and diethyl phenylmalonate.

  • Thermal Condensation: Begin stirring and gradually heat the reaction mixture using the thermal fluid in the reactor jacket. Heat the mixture to 200-290 °C and maintain this temperature. Distill off the ethanol as it is formed. The reaction is complete when the theoretical amount of ethanol has been collected.[1]

  • Work-up:

    • Allow the reaction mixture to cool to approximately 100 °C.

    • Carefully pour the hot mixture into a separate vessel and allow it to solidify.

    • Crush the solid and dissolve it in a 5 M sodium hydroxide solution with vigorous stirring.

    • Transfer the solution to a large separatory funnel and wash with toluene to remove non-acidic impurities.[1]

    • Separate the aqueous layer and treat with activated carbon to remove colored impurities.

    • Filter the solution and then acidify with 10% hydrochloric acid until the product precipitates.[1]

  • Purification:

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude product from ethanol to obtain pure 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-Up Synthesis Low_Yield Low Yield? Start->Low_Yield Impurity_Issues Impurity Issues? Low_Yield->Impurity_Issues No Check_Heat_Transfer Optimize Heating (Jacketed Reactor, Probes) Low_Yield->Check_Heat_Transfer Yes Monitor_Reaction In-Process Controls (TLC, HPLC) Impurity_Issues->Monitor_Reaction Yes Success Successful Scale-Up Impurity_Issues->Success No Check_Mixing Enhance Agitation (Overhead Stirrer) Check_Heat_Transfer->Check_Mixing Check_Mixing->Impurity_Issues Improve_Workup Optimize Extraction & Washing Monitor_Reaction->Improve_Workup Advanced_Purification Consider Recrystallization Techniques or Chromatography Improve_Workup->Advanced_Purification Advanced_Purification->Success

Caption: A logical workflow for troubleshooting common scale-up issues.

V. Quantitative Data Summary

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg) - UnoptimizedPilot Scale (1 kg) - Optimized
Reactant (N-methylaniline) 10.7 g1.07 kg1.07 kg
Reactant (Diethyl phenylmalonate) 24.8 g2.48 kg2.48 kg
Typical Yield 85-95%40-60%>80%
Heating Method Heating MantleJacketed Reactor (basic control)Jacketed Reactor (optimized control)
Agitation Magnetic StirrerOverhead Stirrer (unoptimized RPM)Overhead Stirrer (optimized RPM)
Purity (Crude) >95%80-90%>95%

VI. References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. ResearchGate. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. Available from: [Link]

  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. NIH. Available from: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Aryl-4-Hydroxyquinolin-2-ones

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-aryl-4-hydroxyquinolin-2-ones. As a Senior Application Scientist, my goal is to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-aryl-4-hydroxyquinolin-2-ones. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols. This document is structured to anticipate the challenges you may face and to offer clear, actionable solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs) on Low Yield

Here, we address the most common overarching questions related to low yields in the synthesis of 3-aryl-4-hydroxyquinolin-2-ones, particularly when using the common route of condensing an aniline with a diethyl arylmalonate.

Question 1: My overall yield is consistently low. What are the most likely culprits?

Low yields in this synthesis can typically be traced back to one of three main areas: incomplete reaction, side reactions, or product loss during workup and purification. A systematic approach to identifying the root cause is crucial.

  • Incomplete Reaction: The thermal cyclization step is often the most demanding. Insufficient temperature or reaction time can lead to a significant amount of unreacted intermediate, the N-aryl-arylmalonamic acid ethyl ester.

  • Side Reactions: At the high temperatures required for cyclization, several side reactions can occur, including thermal degradation of the starting materials or product, and the formation of isomeric byproducts.

  • Product Loss: These compounds can be challenging to purify. Product may be lost due to poor precipitation, co-crystallization with impurities, or degradation on silica gel during chromatography.

Question 2: How can I monitor the reaction progress effectively to pinpoint the problem?

Effective reaction monitoring is key to understanding what is happening in your flask. Thin-Layer Chromatography (TLC) is an invaluable tool for this purpose.

  • TLC Analysis:

    • Sample Preparation: At regular intervals, carefully take a small aliquot from the hot reaction mixture and dissolve it in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Eluent System: A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), with a small amount of acetic acid (e.g., 1%) to improve spot shape.

    • Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by staining with potassium permanganate.

  • Interpreting the TLC:

    • Starting Materials: You should see the aniline and diethyl arylmalonate spots disappear over time.

    • Intermediate: The formation of the intermediate N-aryl-arylmalonamic acid ethyl ester will appear as a new, more polar spot.

    • Product: The desired 3-aryl-4-hydroxyquinolin-2-one will be another, often more polar, spot.

    • Side Products: Any additional spots are potential side products. Streaking may indicate decomposition or very polar compounds.

Question 3: What is the optimal temperature for the cyclization, and how critical is it?

The cyclization is a thermal process that requires significant energy input.[1][2][3]

  • Temperature Range: Typically, temperatures between 240-260°C are required for the intramolecular condensation.

  • Importance of Temperature Control:

    • Too Low: Below 240°C, the reaction may be sluggish or stall completely, leaving you with the uncyclized intermediate.

    • Too High: Exceeding 270°C can lead to significant thermal degradation, observed as a darkening of the reaction mixture and the appearance of baseline material on your TLC plate.

  • Heating Method: A high-temperature oil bath or a heating mantle with a thermocouple is recommended for precise temperature control.

II. Specific Troubleshooting Scenarios

This section delves into specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.

Scenario 1: The reaction appears to have stalled, with a significant amount of intermediate remaining.

If your TLC analysis shows a persistent spot corresponding to the N-aryl-arylmalonamic acid ethyl ester intermediate, the cyclization is incomplete.

Troubleshooting Workflow:

start Problem: Incomplete Cyclization check_temp Verify Reaction Temperature (240-260°C?) start->check_temp temp_low Action: Increase temperature to the optimal range and monitor by TLC. check_temp->temp_low No temp_ok Check Reaction Time check_temp->temp_ok Yes time_short Action: Extend reaction time (e.g., in 1-hour increments) and monitor by TLC. temp_ok->time_short Insufficient time_ok Consider Solvent Effects temp_ok->time_ok Sufficient solvent_issue Is a high-boiling solvent being used (e.g., Diphenyl Ether, Dowtherm A)? time_ok->solvent_issue no_solvent Action: Repeat the reaction in a high-boiling solvent to facilitate heat transfer and maintain a consistent high temperature. solvent_issue->no_solvent No solvent_ok Evaluate Electronic Effects of 3-Aryl Group solvent_issue->solvent_ok Yes ewg Electron-withdrawing group on the aryl ring? solvent_ok->ewg ewg_action Action: Consider a higher reaction temperature (e.g., 260-265°C) or a longer reaction time, as EWGs can deactivate the ring towards cyclization. ewg->ewg_action Yes edg Electron-donating group on the aryl ring? ewg->edg No edg_action Action: Standard conditions should be sufficient. Re-evaluate temperature and time. edg->edg_action

Caption: Troubleshooting workflow for incomplete cyclization.

Detailed Explanation:

  • Causality of High Temperature: The cyclization involves an intramolecular reaction that has a high activation energy barrier. Sufficient thermal energy is required to overcome this barrier and drive the reaction to completion.

  • Role of High-Boiling Solvents: Solvents like diphenyl ether or Dowtherm A ensure uniform heating of the reaction mixture to the required high temperatures.[3] Without such a solvent, localized overheating or insufficient heating can occur, leading to a mix of decomposition and incomplete reaction.

  • Electronic Effects of the 3-Aryl Substituent:

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or trifluoromethyl groups on the 3-aryl ring can decrease the nucleophilicity of the intermediate, making the intramolecular cyclization more difficult. In such cases, pushing the reaction temperature to the higher end of the optimal range may be necessary.

    • Electron-Donating Groups (EDGs): Substituents like methoxy or methyl groups on the 3-aryl ring can enhance the nucleophilicity, potentially allowing for slightly lower reaction temperatures or shorter reaction times.

Scenario 2: The reaction mixture has turned very dark, and the TLC shows multiple spots and baseline streaking.

This is a classic sign of thermal degradation.

Troubleshooting Protocol:

  • Confirm Temperature: Double-check your heating apparatus to ensure the temperature is not exceeding 265-270°C.

  • Reduce Reaction Time: If the reaction is going to completion but with significant decomposition, try reducing the total reaction time. Monitor the reaction more frequently by TLC (e.g., every 30 minutes) to find the point at which the product is maximized and decomposition is minimized.

  • Consider an Alternative, Milder Synthesis: If thermal degradation is unavoidable under thermal conditions, consider a microwave-assisted synthesis. Microwave irradiation can often promote the cyclization at lower bulk temperatures and with shorter reaction times, minimizing side product formation.[4] A protocol involving a catalyst like bismuth chloride (BiCl₃) in a high-boiling solvent like ethanol under microwave conditions can be a viable alternative.[4]

Scenario 3: An unexpected, less polar spot is observed on the TLC plate.

This could be the 2-hydroxyquinoline isomer, a known byproduct of the Knorr synthesis, which can occur under thermodynamic control at high temperatures.[1][5]

Identification:

  • ¹H NMR: The 2-hydroxyquinoline isomer will have a different aromatic substitution pattern and potentially different chemical shifts for the remaining protons on the quinolinone core compared to the desired 4-hydroxy product.

  • LC-MS: The isomer will have the same mass as the desired product but a different retention time.

Mitigation Strategies:

  • Temperature Control: The formation of the 2-hydroxy isomer is favored at higher temperatures. If this byproduct is significant, consider running the reaction at the lower end of the optimal temperature range (e.g., 240-245°C) for a longer period.

  • Purification: The two isomers can often be separated by column chromatography, though it may require careful optimization of the eluent system.

III. Workup and Purification: Best Practices

A significant portion of product loss can occur during workup and purification. Here are some field-tested protocols to maximize your recovery of pure product.

Protocol 1: Removal of High-Boiling Solvents (e.g., Diphenyl Ether)

  • Cooling: Allow the reaction mixture to cool to approximately 80-100°C.

  • Precipitation: While stirring, slowly add a non-polar solvent like hexanes or a mixture of toluene and hexanes (e.g., 1:4 v/v).[6] The desired product should precipitate out as a solid.

  • Filtration: Collect the solid by vacuum filtration and wash it thoroughly with cold hexanes to remove residual solvent.

  • Drying: Dry the solid under vacuum.

Protocol 2: Recrystallization

Recrystallization is often necessary to remove minor impurities.

  • Solvent Selection: Common solvents for recrystallization of 4-hydroxyquinolin-2-ones include ethanol, acetic acid, or dimethylformamide (DMF). The choice will depend on the specific solubility of your compound.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of decolorizing carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Column Chromatography

If recrystallization is insufficient to remove impurities, column chromatography may be necessary.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the product on the column.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

Data Interpretation Table:

Observation Potential Cause Suggested Action
Low Rf and streaking on TLCHighly polar impurities or product decompositionAdd acetic acid to the eluent; consider a different purification method like recrystallization.
Product is a dark oil after solvent removalResidual high-boiling solvent or significant decompositionAttempt trituration with hexanes to precipitate the product; if unsuccessful, column chromatography is likely required.
Multiple spots with similar Rf valuesIsomeric byproducts or closely related impuritiesOptimize the TLC eluent for better separation before attempting column chromatography. A less polar solvent system may be required.

IV. Key Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Reaction Mechanism: Conrad-Limpach Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Aniline + Diethyl Arylmalonate B N-Aryl-arylmalonamic acid ethyl ester (Intermediate) A->B Heat (e.g., 140-160°C) C Intermediate B->C D 3-Aryl-4-hydroxyquinolin-2-one (Product) C->D High Heat (240-260°C) - EtOH

Caption: Simplified mechanism of the Conrad-Limpach synthesis for 3-aryl-4-hydroxyquinolin-2-ones.

General Experimental Workflow:

start Start setup Combine aniline, diethyl arylmalonate, and high-boiling solvent in a flask. start->setup heat1 Heat to 140-160°C to form the intermediate. Monitor by TLC. setup->heat1 heat2 Increase temperature to 240-260°C for cyclization. Monitor by TLC. heat1->heat2 workup Cool and precipitate product with a non-polar solvent. heat2->workup filter Filter and wash the crude product. workup->filter purify Purify by recrystallization or column chromatography. filter->purify end Characterize the final product. purify->end

Sources

Troubleshooting

Technical Support Center: Purification of 4-Hydroxyquinolin-2-one Derivatives

Welcome to the technical support center for the purification of 4-hydroxyquinolin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-hydroxyquinolin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity.

Introduction: The Purification Puzzle of 4-Hydroxyquinolin-2-ones

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the inherent chemical properties of these derivatives often present significant purification challenges. Their planar structure, hydrogen bonding capabilities, and electronic properties can lead to issues with solubility, stability, and separation. This guide will address the most common hurdles—low solubility, tautomerism, metal chelation, and thermal instability—providing you with the expert knowledge to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Challenge 1: Poor Solubility

Question: My 4-hydroxyquinolin-2-one derivative has very low solubility in common organic solvents, making crystallization and column chromatography difficult. What can I do?

Answer:

Low solubility is a frequent issue with this class of compounds due to their planar, rigid structure and strong intermolecular hydrogen bonding. Here’s a systematic approach to address this:

1. Solvent System Optimization for Crystallization:

  • Forced Solubilization: Begin by attempting to dissolve your compound in a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) with gentle heating. Once dissolved, you can induce crystallization by:

    • Anti-solvent addition: Slowly add a miscible anti-solvent (a solvent in which your compound is insoluble, e.g., water, diethyl ether, or hexane) until turbidity is observed. Then, allow the solution to cool slowly.

    • Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed chamber containing an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting the growth of high-quality crystals.[1]

  • Mixed Solvent Systems: Experiment with binary or ternary solvent systems. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol, acetic acid) and then add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[2][3]

Solvent System Examples for Crystallization Notes
Ethanol/WaterGood for moderately polar derivatives.
Acetic Acid/WaterUseful for acidic derivatives, but ensure all acetic acid is removed post-crystallization.
DMF/Water or DMF/Diethyl EtherEffective for compounds with very low solubility in common solvents.[2]
Dichloromethane/MethanolA versatile system for a range of polarities.[4]

2. Column Chromatography Strategies:

  • Dry Loading: If your compound is poorly soluble in the mobile phase, avoid wet loading. Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite®.[5] To do this, dissolve your compound in a suitable solvent (e.g., DCM, acetone), add the adsorbent, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[6]

  • Strongly Eluting Solvent Systems: For highly polar compounds, you may need to use a more polar mobile phase. A gradient elution starting with a less polar system and gradually increasing the polarity can be effective.

    • Methanol/Dichloromethane: A common choice for polar compounds.[2]

    • Ammonia or Acetic Acid Additives: Adding a small amount of ammonia (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve solubility and reduce tailing on silica gel.[7]

Challenge 2: Tautomerism

Question: I'm observing significant streaking or broad spots on my TLC plates, and my compound elutes as a broad peak during column chromatography. Could this be due to tautomerism?

Answer:

Yes, this is a classic sign of tautomerism in 4-hydroxyquinolin-2-one derivatives. These compounds can exist in equilibrium between the 4-hydroxy-2-oxo and the 2,4-dihydroxy tautomeric forms. This equilibrium can be influenced by the solvent, pH, and temperature, leading to multiple species in solution with different polarities.[8]

Tautomerism cluster_equilibrium Tautomeric Equilibrium cluster_chromatography Chromatographic Behavior 4-Hydroxy-2-oxo 4-Hydroxy-2-oxo 2,4-Dihydroxy 2,4-Dihydroxy 4-Hydroxy-2-oxo->2,4-Dihydroxy H⁺ shift Broad Peak/Streaking Broad Peak/Streaking 4-Hydroxy-2-oxo->Broad Peak/Streaking contributes to 2,4-Dihydroxy->Broad Peak/Streaking contributes to

Troubleshooting Strategies:

  • pH Modification of the Mobile Phase: The tautomeric equilibrium is often pH-dependent.[9]

    • Acidic Modifier: Adding a small amount (0.1-1%) of a volatile acid like formic acid or acetic acid to your mobile phase can protonate the molecule and favor one tautomeric form, resulting in sharper peaks.

    • Basic Modifier: For certain derivatives, a volatile base like triethylamine or ammonia can have a similar effect by deprotonating the acidic protons and stabilizing a single species.[7]

  • Solvent Selection: The polarity of the solvent can influence the position of the tautomeric equilibrium. Experiment with different solvent systems for TLC to find one that minimizes streaking. Protic solvents may favor one tautomer over another through hydrogen bonding.

  • Lowering Temperature: In some cases, running the column at a lower temperature can slow down the interconversion between tautomers, leading to better separation.[10]

  • 2D TLC Analysis: To confirm if streaking is due to on-plate decomposition or tautomerism, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same or a different solvent system. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, it suggests on-plate reactions.[11]

Challenge 3: Metal Chelation

Question: My purified compound has an unusual color, or I'm seeing persistent impurities in my NMR that don't correspond to organic byproducts. Could it be coordinated to a metal?

Answer:

4-Hydroxyquinolin-2-one derivatives, like other hydroxyquinolines, are known to be effective metal chelators.[12] Trace metals from reagents, solvents, or even the reaction vessel can coordinate to your compound, leading to colored impurities that are often difficult to remove by standard chromatography or crystallization.

Troubleshooting Strategies:

  • Chelating Resin Treatment: Dissolve your crude product in a suitable solvent and stir it with a chelating resin (e.g., Chelex® 100) for several hours. The resin will bind the metal ions, which can then be removed by filtration.

  • Acid/Base Extraction: An acid wash can often remove coordinated metal ions by protonating the chelating sites on your molecule. Dissolve the compound in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). Be mindful of your compound's stability to acid. The free ligand can then be recovered from the organic layer.[13]

  • EDTA Wash: A wash with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester metal ions from your compound. The metal-EDTA complex is typically water-soluble and will be partitioned into the aqueous phase.

Metal_Chelation_Purification cluster_A Chelating Resin cluster_B Acid Wash cluster_C EDTA Wash Crude Product\n(with Metal Impurities) Crude Product (with Metal Impurities) Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product\n(with Metal Impurities)->Dissolve in Organic Solvent Option_A Stir with Chelating Resin Dissolve in Organic Solvent->Option_A Method 1 Option_B Wash with Dilute Aqueous Acid Dissolve in Organic Solvent->Option_B Method 2 Option_C Wash with Aqueous EDTA Solution Dissolve in Organic Solvent->Option_C Method 3 Filter to Remove Resin Filter to Remove Resin Option_A->Filter to Remove Resin Separate Layers Separate Layers Option_B->Separate Layers Separate Layers_C Separate Layers_C Option_C->Separate Layers_C Purified Product Purified Product Filter to Remove Resin->Purified Product Separate Layers->Purified Product Separate Layers_C->Purified Product

Challenge 4: Thermal Instability

Question: I'm observing decomposition of my compound when I try to purify it by crystallization from a high-boiling solvent or during solvent removal under high heat. How can I mitigate this?

Answer:

While many heterocyclic compounds are thermally robust, some derivatives of 4-hydroxyquinolin-2-one can be susceptible to thermal degradation, especially in the presence of acid or base catalysts or residual synthetic reagents.[4]

Troubleshooting Strategies:

  • Use Lower Boiling Point Solvents: Whenever possible, choose recrystallization solvents with lower boiling points to avoid exposing your compound to high temperatures for extended periods.

  • Room Temperature Purification Techniques:

    • Solvent Layering: Dissolve your compound in a minimal amount of a dense, "good" solvent and carefully layer a less dense, "poor" solvent on top. Crystals will form at the interface over time without the need for heating.

    • Vapor Diffusion: As mentioned for solubility issues, this is an excellent room temperature crystallization method.[1]

  • Minimize Heat Exposure During Solvent Removal:

    • Rotary Evaporation: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C).

    • High Vacuum: For very sensitive compounds, remove the solvent under high vacuum at room temperature.

  • Inert Atmosphere: If your compound is sensitive to oxidation at higher temperatures, perform heating and solvent removal steps under an inert atmosphere of nitrogen or argon.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Poorly Soluble 4-Hydroxyquinolin-2-one Derivative
  • Place the crude compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) to dissolve the compound with gentle warming and stirring.

  • Slowly add a pre-filtered anti-solvent (e.g., deionized water or diethyl ether) dropwise until the solution becomes persistently turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in a refrigerator or ice bath for several hours.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 2: General Procedure for Column Chromatography using Dry Loading
  • Dissolve the crude compound in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add silica gel (typically 1-2 times the weight of the crude compound) to the solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add the powder to the top of a pre-packed chromatography column.

  • Gently tap the column to ensure even packing of the sample layer.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Begin elution with the chosen mobile phase.

Protocol 3: General Procedure for Acid-Base Extraction
  • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to separate acidic compounds. The deprotonated 4-hydroxyquinolin-2-one derivative will move to the aqueous layer.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to precipitate the purified compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

References

  • US6177571B1, Method for removing heavy metals
  • Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DCU Research Repository. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Georgieva, S., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC.
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Optimization

Technical Support Center: NMR-Based Impurity Identification for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

An advanced technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurit...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in synthetic batches of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry, ensuring its purity is paramount. This document is structured to provide actionable insights, moving from common questions to deep-dive troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for pure 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one?

A1: The purity analysis begins with a clear understanding of the target molecule's spectral signature. While the exact chemical shifts can vary slightly based on the solvent and concentration, the following provides a reference for the key resonances.

Table 1: Reference NMR Data for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N-CH₃~3.7 (s, 3H)~29.5Sharp singlet, characteristic of the N-methyl group.
Phenyl-H (C3-Ph)~7.2-7.5 (m, 5H)~127-135Multiplet for the five protons of the C3-phenyl substituent.
Quinolinone-H~7.3-8.2 (m, 4H)~115-140Aromatic protons on the quinolinone core.
OH (C4-OH)Variable, broadNot ApplicablePosition is highly dependent on solvent, concentration, and temperature. May not be observed.
C=O (C2)Not Applicable~165Carbonyl carbon.
C-N (C8a)Not Applicable~140Quaternary carbon.
C-OH (C4)Not Applicable~158Quaternary carbon attached to the hydroxyl group.
C-Ph (C3)Not Applicable~110Quaternary carbon attached to the phenyl group.

Q2: What are the most common sources of impurities I should be looking for?

A2: Impurities typically arise from three main sources:

  • Unreacted Starting Materials: The most common synthesis involves the condensation of an N-methylaniline derivative with a phenylmalonic ester[1]. Residuals of these precursors are a primary source of impurities.

  • Reaction Byproducts: Incomplete cyclization or alternative reaction pathways can lead to structurally related impurities.

  • Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., recrystallization) are frequently observed in the final product. Common examples include ethyl acetate, hexane, dichloromethane, and toluene[2][3][4].

Q3: My aromatic signals are complex. How can I differentiate between the product and phenyl-containing impurities?

A3: This is a common challenge. While ¹H NMR provides the initial overview, it may not be sufficient for unambiguous assignment in a crowded aromatic region. In such cases, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to trace the spin systems of the quinolinone ring and the phenyl substituent separately.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This can confirm which protons belong to the main structure versus an impurity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is excellent for identifying quaternary carbons and piecing together molecular fragments.

Q4: I see a broad peak in my spectrum that shifts between samples. What is it?

A4: A broad, shifting peak is almost always an exchangeable proton, most commonly from the C4-hydroxyl group or residual water in the NMR solvent. These protons can exchange with each other and with deuterium from the solvent, leading to peak broadening and a concentration-dependent chemical shift. The definitive method for identifying such peaks is the D₂O shake experiment.

Troubleshooting Guide: From Spectrum to Solution

This section addresses specific spectral anomalies and provides a logical workflow for their resolution.

Workflow for NMR-Based Impurity Identification

G cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Advanced Techniques A Acquire High-Resolution ¹H NMR Spectrum B Identify Signals of Target Molecule & Solvent A->B C Are there unidentified peaks? B->C D Analyze Aliphatic Region (0-5 ppm) C->D Yes E Analyze Aromatic Region (6.5-8.5 ppm) C->E F Check for Broad/ Exchangeable Peaks C->F J Impurity Identified C->J No I Spike Sample with Suspected Impurity D->I Suspect specific solvent/reagent H Acquire 2D NMR (COSY, HSQC) E->H Complex signals G Perform D₂O Shake Experiment F->G Broad peak found G->J H->J I->J

Caption: A logical workflow for identifying unknown peaks in an NMR spectrum.

Scenario 1: Unexpected Peaks in the Aliphatic Region (0-5 ppm)
  • Observation: You see sharp singlets, triplets, or quartets that do not correspond to the N-CH₃ group of your product.

  • Most Likely Cause: Residual solvents from synthesis or purification. These are often the most volatile and may be trapped in the crystal lattice.

  • Recommended Actions:

    • Consult a Solvent Reference Table: Compare the observed chemical shifts and multiplicities to a standard reference table. The work by Gottlieb, Kotlyar, and Nudelman is the authoritative source in this field[2][5].

    • Analyze Multiplicity: The splitting pattern is a key identifier. For example, ethyl acetate will show a quartet and a triplet, while acetone will be a singlet.

    • Consider Starting Materials: If your synthesis used an ester like diethyl phenylmalonate, you might see a quartet around 4.2 ppm and a triplet around 1.2 ppm from the ethyl groups.

Table 2: ¹H NMR Data for Common Solvents and Reagents in CDCl₃

Compound Chemical Shift (ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m
Toluene7.27-7.17 (m), 2.36 (s)m, s
N-Methylaniline7.2 (m), 6.7 (m), 2.85 (s)m, s
Data sourced from established literature compilations[2][3][6].
Scenario 2: Unidentified Signals in the Aromatic Region (6.5-8.5 ppm)
  • Observation: The integration of your aromatic region is higher than expected (more than 9 protons), or you see distinct aromatic patterns that do not match the product.

  • Most Likely Cause: Unreacted starting materials like N-methylaniline or byproducts from incomplete cyclization.

  • Recommended Actions:

    • Obtain Reference Spectra: If possible, run an NMR spectrum of your starting materials (e.g., N-methylaniline) in the same solvent for a direct comparison.

    • Utilize 2D NMR: A COSY spectrum is particularly effective here. The protons of the quinolinone ring will show one set of correlations, while an impurity like N-methylaniline will show a separate, distinct spin system.

    • Consider Reaction Mechanism: Think about potential side reactions. For instance, hydrolysis of an ester starting material could lead to a carboxylic acid byproduct with its own aromatic signature.

Scenario 3: A Peak Disappears or Shrinks Upon Addition of D₂O
  • Observation: You add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and a specific peak vanishes or significantly decreases in intensity.

  • Cause: The peak corresponds to an exchangeable proton (an acidic proton), such as -OH or -NH. The proton on your molecule exchanges with a deuteron from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signal disappears.

  • Recommended Action: This is a confirmatory test. If the disappearing peak is in the expected region for a hydroxyl group, you have successfully identified the C4-OH proton. If another unexpected peak disappears, it may indicate an impurity with an exchangeable proton (e.g., a carboxylic acid or an amine).

Detailed Experimental Protocol

Protocol: D₂O Shake Experiment for Identification of Exchangeable Protons

This protocol is essential for confirming the presence of -OH, -NH, or other acidic protons.

  • Acquire Initial Spectrum: Prepare your sample of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard high-resolution ¹H NMR spectrum. Note the chemical shifts and integrations of all peaks, especially any broad signals.

  • Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and invert it several times to ensure the D₂O is mixed with the sample solution. You may see an emulsion form, which is normal.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Analyze and Compare: Compare the "before" and "after" spectra. The signal corresponding to the C4-OH proton (and the water peak) should have disappeared or be significantly reduced in intensity. Any other peak that disappears is also an exchangeable proton, likely from an impurity.

D₂O Exchange Mechanism

G cluster_0 Before D₂O Shake cluster_1 After D₂O Shake mol1 R-O-H H_peak ¹H NMR Signal (Visible) mol1->H_peak Exchange + D-O-D  ⇌  R-O-D + H-O-D mol1->Exchange mol2 R-O-D D_peak ¹H NMR Signal (Disappears) mol2->D_peak

Caption: The process of proton-deuterium exchange leading to signal disappearance in ¹H NMR.

References

  • PubChem. 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Al-Mulla, A. (2017). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 22(1), 124. [Link]

  • Kafka, S., Klásek, A., & Polis, J. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(3), o231. [Link]

  • Bajaj, K., et al. (2017). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 214-218. [Link]

  • Abdou, M. M. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3324–S3337. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Singh, S., & Kumar, V. (2005). Identification of Pharmaceutical Impurities. Pharmaceutical Technology. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Patel, D. R., & Patel, K. C. (2012). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 4-Hydroxyquinolin-2-one Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxyquinolin-2-one analogs. This guide is designed to provide both foundational understanding and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxyquinolin-2-one analogs. This guide is designed to provide both foundational understanding and actionable protocols to address the significant challenge of poor aqueous solubility inherent to this important class of compounds. Our goal is to empower you with the knowledge to design robust experiments and generate reliable, reproducible data.

Introduction: The Solubility Challenge

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] However, its planar, heterocyclic, and often rigid nature contributes to strong crystal lattice energy and low aqueous solubility.[2] This poor solubility is a major experimental hurdle, leading to issues such as compound precipitation in assays, underestimated potency, and poor bioavailability in preclinical studies. This guide provides a systematic approach to diagnosing and solving these solubility issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: Why are my 4-hydroxyquinolin-2-one analogs consistently crashing out of my aqueous buffer?

A: The core 4-hydroxyquinolin-2-one structure is predominantly hydrophobic. When you introduce a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) into an aqueous buffer, the organic solvent disperses, and the compound's concentration rapidly exceeds its thermodynamic solubility limit in the aqueous environment. This phenomenon, known as solvent-shifting, causes the compound to precipitate. The crystalline nature of many of these analogs further drives this process, as forming a stable crystal lattice is energetically favorable.[2]

Q2: I've noticed my compound is more soluble at a higher pH. Why is that?

A: The 4-hydroxy group on the quinolinone ring is weakly acidic. As the pH of the solution increases above the compound's pKa, this hydroxyl group deprotonates to form a phenolate-like anion. The resulting charged species is significantly more polar and has more favorable interactions with water molecules, leading to a substantial increase in aqueous solubility.[3] This is a common and effective strategy for this class of molecules.

Q3: Can I use co-solvents to keep my compound in solution for in vitro assays?

A: Yes, this is a widely used and effective technique. Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to remain dissolved.[4] However, it is critical to carefully titrate the final concentration of the co-solvent. High concentrations can disrupt protein structures, interfere with cell membranes, or inhibit enzyme activity, leading to experimental artifacts. Always run a vehicle control with the same final concentration of co-solvent to validate your assay results.

Q4: What is the first thing I should try when I receive a new, poorly soluble 4-hydroxyquinolin-2-one analog?

A: A systematic approach is best. Start by determining the compound's solubility in your primary aqueous buffer (e.g., PBS pH 7.4). If it's insufficient, the next logical step is to evaluate its pH-dependent solubility. If pH modification is not viable or sufficient, then investigate the use of co-solvents. For more challenging compounds, advanced techniques like cyclodextrin complexation may be necessary. The following workflow provides a general decision-making framework.

G A Start: New Analog Received B Determine Kinetic Solubility in Aqueous Buffer (e.g., PBS pH 7.4) A->B C Is Solubility Sufficient for Assay? B->C D Proceed with Experiment C->D Yes E Troubleshooting Required C->E No G Guide 1: Determine pH-Solubility Profile E->G F Is pH Modification Feasible for Assay? H Is Solubility Sufficient? F->H Yes I Guide 2: Co-Solvent Screening F->I No G->F H->D Yes H->I No J Is Solubility Sufficient? I->J J->D Yes K Guide 3: Cyclodextrin Complexation J->K No L Consult Formulation Specialist (e.g., Solid Dispersions, Nanomilling) K->L G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A Quinolinone-OH (Neutral, Low Solubility) B Quinolinone-O⁻ (Anionic, High Solubility) A->B + OH⁻

Caption: pH-dependent ionization of the 4-hydroxy group.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers with consistent ionic strength.

  • Add Excess Compound: Add an excess amount of the solid 4-hydroxyquinolin-2-one analog to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet. Perform a serial dilution of the supernatant into a suitable solvent for your analytical method (e.g., methanol or acetonitrile for HPLC-UV).

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.

Trustworthiness Check: The presence of undissolved solid at the end of the equilibration period (Step 3) is essential to confirm that the measured concentration represents the true thermodynamic solubility limit at that pH.

Guide 2: Utilizing Co-solvent Systems

When pH modification is not an option (e.g., due to compound stability or assay constraints), co-solvents are the next line of defense.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the bulk solvent. This decreases the energy penalty required to create a cavity for the nonpolar solute, thereby increasing its solubility. [5] Table 1: Comparison of Common Co-solvents for In Vitro Use

Co-solventProperties & UseProsCons
DMSO Strong, polar aprotic solvent. Typically used for initial stock solutions (10-20 mM).Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5% (v/v). May interfere with some enzymatic assays.
Ethanol Polar protic solvent. Often used in formulations. [6]Less toxic than DMSO. Volatile and easily removed.Weaker solubilizing power than DMSO for many quinolinones.
PEG 400 Polyethylene glycol. A non-volatile, viscous liquid.Low toxicity. Can enhance permeability in some cases.High viscosity can make handling difficult. May not be suitable for all analytical methods.

Experimental Protocol: Preparing a Co-solvent-Based Solution for Assays

  • Prepare High-Concentration Stock: Dissolve the 4-hydroxyquinolin-2-one analog in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved using vortexing or brief sonication.

  • Create Intermediate Dilutions: If necessary, perform serial dilutions from the high-concentration stock using the same 100% co-solvent to create intermediate concentrations.

  • Final Dilution into Aqueous Buffer (Critical Step): a. Aliquot the required volume of the final aqueous buffer into your assay tube or plate well first. b. Add a small volume of the co-solvent stock solution to the buffer (e.g., add 1 µL of a 100X stock to 99 µL of buffer). c. Immediately and vigorously mix the solution (vortex or pipette triturate) to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Trustworthiness Check: Always include a "vehicle control" in your experiment. This control should contain the final concentration of the co-solvent in the assay buffer but no test compound. This allows you to differentiate between the effects of the compound and the effects of the solvent itself.

Guide 3: Advanced Solubilization with Cyclodextrins

For particularly challenging compounds, or when organic co-solvents must be avoided (e.g., for in vivo studies), cyclodextrins offer an elegant solution.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4-hydroxyquinolin-2-one analogs, within their central cavity. This non-covalent "inclusion complex" effectively shields the hydrophobic guest from water, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble. [7][8]

G cluster_0 cluster_1 A 4-Hydroxyquinolin-2-one | (Poorly Soluble) B Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior A:f1->B:f1 Encapsulation C Inclusion Complex (Water Soluble) B:f2->C:f1 Provides Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

Table 2: Comparison of Common Cyclodextrins

Cyclodextrin TypeKey FeaturesCommon Applications
β-Cyclodextrin (β-CD) Cavity size is suitable for many aromatic compounds. Low aqueous solubility itself.Used as a starting point for evaluation.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity. Amorphous structure prevents complex precipitation. [9]Widely used in pharmaceutical formulations for oral and parenteral routes.
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility. Anionic nature can enhance complexation with cationic or neutral drugs.Excellent for solubilizing a wide range of compounds, especially for IV formulations.

Experimental Protocol: Phase-Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of the solid 4-hydroxyquinolin-2-one analog to each cyclodextrin solution.

  • Equilibrate, Separate, and Quantify: Follow steps 3-6 from the "Generating a pH-Solubility Profile" protocol.

  • Plot and Analyze Data: Plot the solubility of your analog (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex, which is the most common and desirable outcome. The slope of this line can be used to calculate the stability constant (Kc) of the complex.

Trustworthiness Check: A well-formed phase-solubility diagram provides a self-validating system. The y-intercept should correspond to the intrinsic aqueous solubility of the compound determined in the absence of cyclodextrin.

References

  • Moaz, M., et al. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. ResearchGate. Available at: [Link]

  • Ukrainets, I.V., et al. (n.d.). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. IntechOpen. Available at: [Link]

  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. Available at: [Link]

  • Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Available at: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

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  • Novartis AG. (2015). Quinolinone derivatives and their pharmaceutical compositions. Google Patents.
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  • Williams, H.D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
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  • Heravi, M.M., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. National Institutes of Health. Available at: [Link]

  • Sharma, D., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link]

  • Patel, J.N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Patil, S.K., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]

  • Badwan, A.A., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Wagh, M.P., & Dhas, A.U. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Shah, M.D., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Ilesanmi, M. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Gessi, S., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. National Institutes of Health. Available at: [Link]

  • Lavan, M., & Knipp, G.T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Pfizer Inc. (2004). Pharmaceutical compositions for drugs having pH-dependent solubility. Google Patents.
  • R.S.C. (n.d.). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry. Available at: [Link]

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Optimization

Preventing byproduct formation in microwave-assisted quinolinone synthesis

Welcome to the technical support center for microwave-assisted quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for microwave-assisted quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic technique. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, minimize byproduct formation, and achieve high-purity quinolinone products.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I'm observing significant tar formation and low yields in my reaction. What are the likely causes and how can I mitigate this?

A1: Tar formation is a frequent issue in quinolinone synthesis, often stemming from the high temperatures and pressures generated during microwave irradiation, which can lead to polymerization and decomposition of starting materials and products.[1][2]

Causality and Prevention:

  • Excessive Temperature: While high temperatures are necessary for the cyclization step in reactions like the Gould-Jacobs synthesis, exceeding the optimal temperature can promote undesirable side reactions.[1][3] Microwave heating can be very rapid, making precise temperature control crucial.

    • Solution: Carefully screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation. Employ a microwave reactor with reliable temperature feedback and control.

  • Prolonged Reaction Time: Extended exposure to high temperatures, even within the optimal range, can lead to product degradation.[3]

    • Solution: Optimize the reaction time. Microwave synthesis often significantly reduces the required reaction time compared to conventional heating.[4][5] Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

  • Inappropriate Solvent: The choice of solvent is critical in microwave chemistry as it influences the heating efficiency and can affect reaction pathways.[6][7] A solvent with a high dielectric constant will absorb microwave energy efficiently, leading to rapid heating.[6][7]

    • Solution: Select a high-boiling, polar solvent that is chemically inert under the reaction conditions. Solvents like diphenyl ether, Dowtherm A, or ionic liquids are often used.[8][9] Solvent-free conditions can also be explored, which can simplify work-up and reduce waste.[4][10]

Q2: My primary byproduct is an N-alkylated quinolinone instead of the desired C-alkylation or cyclized product. How can I control the regioselectivity?

A2: The formation of N-alkylated byproducts is a common challenge arising from the ambident nucleophilic nature of the quinolinone scaffold.[11][12]

Mechanistic Insight and Control Strategies:

  • Reaction Conditions: The regioselectivity of alkylation (N- vs. O- vs. C-alkylation) is highly dependent on the reaction conditions, including the base, solvent, and electrophile.

    • Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor the softer nitrogen atom (N-alkylation).

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while polar protic solvents may promote O-alkylation through hydrogen bonding.[6]

    • Base Selection: The choice of base can influence the equilibrium between the N- and O-anions of the quinolinone. Stronger bases may favor the thermodynamically more stable N-alkylated product.

  • Strategic Prevention:

    • Protecting Groups: If N-alkylation is a persistent issue, consider protecting the nitrogen atom with a suitable protecting group that can be removed after the desired C-alkylation or other transformation is complete.

    • Catalyst Choice: Certain catalysts can direct the reaction towards the desired product. For instance, some Lewis acids may coordinate to the carbonyl oxygen, increasing the nucleophilicity of the carbon atoms.[13]

Q3: I'm using asymmetrically substituted anilines in a Gould-Jacobs reaction and obtaining a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

A3: The cyclization step of the Gould-Jacobs reaction can indeed lead to a mixture of products when using asymmetrically substituted anilines, as the cyclization can occur at two different ortho positions.[1]

Controlling Cyclization Regioselectivity:

  • Steric and Electronic Effects: The regioselectivity is governed by both steric hindrance and the electronic nature of the substituents on the aniline ring.[1]

    • Steric Hindrance: Bulky substituents will disfavor cyclization at the adjacent ortho position.

    • Electronic Effects: Electron-donating groups can activate the ortho position for electrophilic attack, while electron-withdrawing groups will deactivate it.

  • Optimization Strategies:

    • Microwave Parameters: Fine-tuning the microwave power and temperature can sometimes influence the kinetic vs. thermodynamic product distribution, potentially favoring one regioisomer over the other.

    • Catalysis: The use of specific acid or metal catalysts can influence the transition state of the cyclization and may enhance the formation of a single isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of microwave irradiation in quinolinone synthesis?

A1: Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through a process called dielectric heating.[6][14] This rapid and efficient heating leads to significantly shorter reaction times, often improved yields, and sometimes different product selectivities compared to conventional heating methods.[4][5]

Q2: How do I select an appropriate solvent for my microwave-assisted reaction?

A2: The ideal solvent for microwave synthesis should have a high dielectric constant to efficiently absorb microwave energy, a high boiling point to allow for a wide range of reaction temperatures, and be chemically stable under the reaction conditions.[6][7] Polar solvents like DMF, DMSO, and alcohols are good microwave absorbers.[7] Non-polar solvents such as toluene or hexane are transparent to microwaves and will not heat.[7]

Q3: Can I perform microwave-assisted quinolinone synthesis without a solvent?

A3: Yes, solvent-free or "neat" reactions are a key advantage of microwave chemistry and align with the principles of green chemistry.[4][15] This approach can simplify purification, reduce waste, and in some cases, lead to higher yields.[10] However, the feasibility of a solvent-free reaction depends on the physical properties of the reactants (e.g., melting points) and their ability to absorb microwave energy directly.

Q4: What types of catalysts are commonly used in microwave-assisted quinolinone synthesis?

A4: A variety of catalysts can be employed to facilitate quinolinone synthesis under microwave irradiation. These include:

  • Acid catalysts: Brønsted acids (e.g., sulfuric acid, acetic acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) are often used to promote cyclization reactions like the Combes and Friedländer syntheses.[16][17][18]

  • Metal catalysts: Palladium, copper, and gold-based catalysts are utilized in various coupling and annulation reactions to construct the quinolinone core.[1][19][20][21]

  • Nanocatalysts: These offer high surface area and reactivity, and can often be recovered and reused, making them a sustainable choice.[21]

Experimental Protocols

General Protocol for Microwave-Assisted Gould-Jacobs Quinolinone Synthesis

This protocol provides a general starting point for the synthesis of 4-hydroxyquinolinones. Optimization of time, temperature, and reactant ratios will be necessary for specific substrates.

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aniline (1.0 mmol), diethyl ethoxymethylenemalonate (or a suitable equivalent) (1.1 mmol), and a high-boiling solvent (e.g., diphenyl ether, 2 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 200-250 °C) for a specified time (e.g., 5-30 minutes). Monitor the internal pressure to ensure it remains within the safe operating limits of the reactor.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, the product often precipitates. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and solvent. Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Workflow

G Aniline Intermediate_A Enamine Intermediate Aniline->Intermediate_A + Diethyl ethoxymethylenemalonate - EtOH Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Thermal Cyclization (Microwave) 4-Hydroxyquinolinone Product Intermediate_B->4-Hydroxyquinolinone - EtOH

Caption: The reaction pathway for the Gould-Jacobs synthesis of 4-hydroxyquinolinones.

Byproduct Formation: N- vs. O-Alkylation

G Quinolinone Quinolinone Anion N_Alkylation N-Alkylated Product Quinolinone->N_Alkylation Soft Electrophile (e.g., Alkyl Iodide) O_Alkylation O-Alkylated Product Quinolinone->O_Alkylation Hard Electrophile (e.g., Alkyl Sulfate)

Caption: Competing N- and O-alkylation pathways of a quinolinone anion.

References

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.
  • Spencer, C. T., & Taylor, R. D. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistrySelect, 5(42), 13235-13239. [Link]

  • CN108503582B - Microwave-assisted synthesis of 2-(1H)-quinolinones - Google Patents. (n.d.).
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2023). Molecules, 28(14), 5485. [Link]

  • Shah, R., & Desai, K. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Journal of Chemical and Pharmaceutical Research, 6(7), 1944-1950.
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Li, Y., & Gevorgyan, V. (2024). Gold catalysis in quinoline synthesis. Chemical Communications, 60(50), 7031-7046. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(19), 5943. [Link]

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

  • Zafar, A., Khan, M. A., Mahmood, M. A., Ahmad, M. M., Perveen, M., Perveen, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. (2018). Journal of the Serbian Chemical Society, 83(9), 995-1004.
  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Modern Approaches in Drug Designing, 4(5). [Link]

  • Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016). Journal of Chemical Research, 40(4), 239-246.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]

  • Microwave-Assisted Organic Syntheses in Deep Eutectic Solvents: A Win-Win Association for Sustainable Chemistry. (2020). Chemistry – A European Journal, 26(68), 15767-15781.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]

  • A brief review: Microwave assisted organic reaction. (2011). Der Pharma Chemica, 3(1), 1-13.
  • Microwave-Assisted Synthesis of Quinolines. (2022). Current Microwave Chemistry, 9(1), 3-21. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2021). Journal of the American Chemical Society, 143(31), 12048–12054. [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Zafar, A., Khan, M. A., Mahmood, M. A., Ahmad, M. M., Perveen, M., Perveen, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2014). International Journal of ChemTech Research, 6(5), 2843-2851.
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442.
  • PART - 1 INTRODUCTION. (n.d.).
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

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Troubleshooting

Technical Support Center: Optimizing Catalyst &amp; Synthesis Routes for 4-Hydroxyquinolin-2-ones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-hydroxyquinolin-2-one derivatives. This guide is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-hydroxyquinolin-2-one derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinolinone synthesis. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter in the lab, providing evidence-based solutions and explaining the chemical principles behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to help you select the appropriate synthetic approach for your project.

Q1: What are the primary synthetic strategies for preparing 4-hydroxyquinolin-2-ones, and how do I choose between them?

A1: The choice of synthesis route depends on your available starting materials, required substitution patterns, and tolerance for harsh reaction conditions. The most common methods are:

  • Conrad-Limpach/Knorr Synthesis: This is the classical thermal condensation of anilines with β-ketoesters (e.g., diethyl malonate). It is robust but often requires very high temperatures (>250 °C) and high-boiling solvents like mineral oil or Dowtherm A, which can complicate purification.[1][2][3] It is best suited for simple, large-scale preparations where thermal stability of the reactants is not a concern.

  • Microwave-Assisted Synthesis: A modern alternative that uses microwave irradiation to achieve the high temperatures required for cyclization in a much shorter time.[4][5] This method often allows for the use of more conventional solvents and can significantly improve yields by minimizing thermal decomposition.[4][5]

  • Catalytic Methods: These routes employ catalysts, such as Lewis acids (e.g., BiCl₃) or transition metals (e.g., Palladium, Copper), to facilitate the reaction under milder conditions.[1][5][6] These are excellent for sensitive substrates and for achieving greener, more efficient syntheses.[5]

  • Camps Cyclization: This involves the intramolecular cyclization of an o-acylaminoacetophenone derivative, typically in the presence of a base. It offers a different pathway that can be advantageous depending on the availability of the starting acetophenones.[1]

The following decision workflow can help guide your choice:

G start Define Target 4-Hydroxyquinolin-2-one thermal_stability Are Substrates Thermally Stable? start->thermal_stability sensitive_groups Substrates have Sensitive Functional Groups? thermal_stability->sensitive_groups No conrad_limpach Classical Conrad-Limpach (High Temp, Thermal) thermal_stability->conrad_limpach Yes scale Large Scale (>10g)? scale->conrad_limpach Yes microwave Microwave-Assisted Synthesis scale->microwave No green_chem Is 'Green Chemistry' a Priority? green_chem->scale No green_chem->microwave Yes sensitive_groups->green_chem No catalytic Catalytic Method (e.g., BiCl3, Cu(I)) sensitive_groups->catalytic Yes

Figure 1: Decision workflow for selecting a synthetic route.

Q2: My aniline has strong electron-donating or electron-withdrawing groups. How will this affect the reaction?

A2: The electronic nature of the aniline substituent significantly impacts the nucleophilicity of the nitrogen atom and the subsequent cyclization step.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the nucleophilicity of the aniline nitrogen. This generally speeds up the initial condensation with the β-ketoester. In catalytic cycles, EDGs can enhance the reactivity and lead to higher yields.[5]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -Cl decrease the aniline's nucleophilicity, which can make the initial condensation step more difficult, often requiring harsher conditions or longer reaction times.

Q3: What are the main advantages of using a catalyst like Bismuth(III) Chloride (BiCl₃)?

A3: BiCl₃ is an inexpensive, low-toxicity, and moisture-tolerant Lewis acid that serves as an excellent catalyst. Its primary advantages are:

  • Milder Conditions: It can effectively catalyze the condensation and cyclization at lower temperatures than traditional thermal methods, preserving sensitive functional groups.

  • Greener Synthesis: It reduces the need for high-boiling, difficult-to-remove solvents and often shortens reaction times, aligning with the principles of green chemistry.[5]

  • High Efficiency: It can provide moderate to good yields (51-71%) under optimized conditions, particularly when paired with microwave irradiation.[5]

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Q4: My Conrad-Limpach reaction is giving a very low yield or failing completely. What is the most likely cause?

A4: This is a common issue, almost always related to insufficient temperature for the thermal cyclization step.

  • Scientific Rationale: The key rate-determining step is the electrocyclic ring closure. This process requires overcoming a significant energy barrier because it involves the temporary disruption of the aniline's aromaticity to form a hemiketal intermediate.[2][3] Without sufficient thermal energy, the reaction stalls after the initial condensation.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: The cyclization typically requires temperatures of 250-275 °C.[1][3] Ensure your heating apparatus (e.g., oil bath, heating mantle) is accurately calibrated and can reach and maintain this temperature.

    • Solvent Choice is Critical: The solvent's boiling point dictates the maximum reaction temperature. If your solvent boils below ~250 °C, the reaction will fail. While traditional solvents are effective, they present challenges. Consider the alternatives.

SolventBoiling Point (°C)AdvantagesDisadvantages
Mineral Oil> 275 °CInexpensive, high boiling point.[2]Extremely difficult to remove during workup.[1][2]
Diphenyl Ether259 °CEffective, inexpensive.[2]Solid at room temp, unpleasant odor.[2]
Dowtherm A257 °CLiquid at room temp, effective.[2]Expensive, unpleasant odor.[1][2]
Alternative: 1,2,4-Trichlorobenzene 214 °CCan be effective for some substrates, easier to remove.[2]Lower boiling point may not be sufficient for all substrates.
Alternative: Microwave Heating N/A (superheating)Rapid heating, shorter reaction times, allows use of lower-boiling solvents (e.g., 1,2-dichlorobenzene).[4]Requires specialized equipment.

Q5: I've isolated a major byproduct that is not my desired 4-hydroxyquinolin-2-one. TLC and NMR look different. What could it be?

A5: You are likely forming a structural isomer or a competing cyclization product, a known issue when reaction conditions are not optimized.

  • Scientific Rationale: The intermediate formed from aniline and the malonate derivative has multiple reactive sites. The cyclization pathway is kinetically and thermodynamically controlled. At suboptimal temperatures, an alternative, kinetically favored cyclization can occur, leading to undesired isomers like pyridinedione derivatives.[4] In other cases, incomplete reaction or the presence of water can lead to different byproducts.[7]

  • Troubleshooting & Identification:

    • Check Reaction Temperature: One study found that at temperatures below 245 °C, the formation of a pyridinedione side product was significant.[4] Increasing the temperature favors the desired quinolinone skeleton.

    • Rule out Hydrolysis: If you are using a route involving isatoic anhydrides, the presence of trace water can cause hydrolysis to the corresponding 2-aminobenzoic acid, which becomes the major recovered product.[7] Ensure all reagents and solvents are rigorously dried.

    • Consider the Isomeric 1,4-Dihydroquinoline-3-carboxylate: This isomer can form concurrently. Its formation is highly dependent on the nature of the base and reactants used in the cyclization step.[7] Careful purification by column chromatography is often required to separate it from the desired product.

Q6: My reaction seems to work, but purifying the product from the high-boiling solvent (mineral oil/Dowtherm A) is impossible.

A6: This is the most significant practical drawback of the classical Conrad-Limpach method. The key is to precipitate your product while leaving the solvent behind.

  • Scientific Rationale: 4-hydroxyquinolin-2-ones are typically crystalline solids with low solubility in nonpolar hydrocarbons like mineral oil, especially upon cooling. This property can be exploited for purification.

  • Recommended Protocol for Purification:

    • After the reaction is complete, allow the mixture to cool to approximately 80-100 °C. Caution: Do not cool completely, as solvents like diphenyl ether will solidify.[2]

    • Pour the warm reaction mixture into a large volume of a nonpolar solvent like hexane or petroleum ether, with vigorous stirring.

    • The desired product should precipitate as a solid. The high-boiling solvent will remain dissolved in the hexane.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with several portions of fresh, cold hexane to remove any residual high-boiling solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Section 3: Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-7,7-dimethyl-1-phenyl-1,5,6,7,8-pentahydroquinoline-2,5-dione [5]

This protocol demonstrates a modern, catalyzed approach that avoids harsh thermal solvents.

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup & Purification reagents 1. Combine in MW Vial: - β-enaminone (1 mmol) - Diethyl malonate (3 mmol) - Ethanol (1 mL) catalyst 2. Add BiCl3 (0.2 mmol, 20 mol%) reagents->catalyst irradiate 3. Seal vial and irradiate (e.g., 10-15 min, 120 °C) catalyst->irradiate cool 4. Cool to room temperature irradiate->cool filter 5. Collect precipitate by filtration cool->filter wash 6. Wash with cold ethanol filter->wash

Figure 2: Workflow for microwave-assisted quinolinone synthesis.
  • Step-by-Step Methodology:

    • In a 10 mL microwave reactor vial, combine the starting β-enaminone (1.0 mmol) and diethyl malonate (3.0 mmol).

    • Add ethanol (1 mL) as the solvent.

    • Add Bismuth(III) chloride (BiCl₃, 0.2 mmol, 20 mol%).

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the mixture at a constant temperature (e.g., 120 °C) for the optimized time (typically 10-15 minutes, monitor by TLC).

    • After the reaction is complete, cool the vial to room temperature. The product often crystallizes directly from the solution.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

Q7: How does the BiCl₃ catalyst function in this reaction?

A7: BiCl₃ acts as a Lewis acid, activating the carbonyl groups and facilitating the key bond-forming steps.

  • Proposed Mechanism:

    • Carbonyl Activation: The BiCl₃ coordinates to the carbonyl oxygen of the diethyl malonate, increasing its electrophilicity.

    • Michael Addition: The enamine nitrogen attacks the activated carbonyl, initiating a Michael-type addition.

    • Intramolecular Cyclization: The catalyst then facilitates the intramolecular cyclization by activating the other ester carbonyl, followed by elimination of ethanol to form the quinolinone ring.

G Enaminone Enaminone ActivatedDEM Activated Diethyl Malonate Enaminone->ActivatedDEM 2. Nucleophilic Attack DEM DEM BiCl3_1 BiCl3 BiCl3_1->DEM 1. Lewis Acid Activation Intermediate1 Michael Adduct Intermediate ActivatedDEM->Intermediate1 Cyclized Cyclized Intermediate Intermediate1->Cyclized 3. Intramolecular Cyclization Product 4-Hydroxyquinolin-2-one Cyclized->Product 4. Elimination BiCl3_2 BiCl3 Cyclized->BiCl3_2 Catalyst Regeneration EtOH EtOH Cyclized->EtOH

Figure 3: Simplified catalytic cycle for BiCl₃.

References

  • Stankova, I., G. Momekov, S. Ivanov, and I. Manolov. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, vol. 30, no. 163, 2023. [Link]

  • Kiss, L., et al. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules, vol. 24, no. 23, 2019, p. 4339. [Link]

  • Aouad, M. R., et al. "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2618-2626. [Link]

  • Jampilek, J., et al. "Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity." Molecules, vol. 15, no. 12, 2010, pp. 9041-9059. [Link]

  • Hart, R., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Arkivoc, vol. 2007, no. 16, 2007, pp. 129-134. [Link]

  • "Conrad–Limpach synthesis." Wikipedia, Wikimedia Foundation, 15 Nov. 2023. [Link]

  • "Synthesis of 4-quinolones." Organic Chemistry Portal. [Link]

  • Nguyen, T. L. A., et al. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules, vol. 25, no. 13, 2020, p. 3089. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Welcome to the comprehensive technical support guide for the crystallization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the crystallization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material of this quinolinone derivative. This guide provides in-depth troubleshooting advice and detailed protocols to ensure successful and reproducible crystallization outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Q1: What is the most effective solvent for the crystallization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one?

Based on documented procedures, ethanol is a reliable solvent for the recrystallization of this compound.[1] The process typically involves dissolving the crude product in hot ethanol to achieve a saturated or near-saturated solution, followed by cooling to induce crystallization. Additionally, the purification protocol involving dissolution in aqueous sodium hydroxide and subsequent precipitation by acidification with hydrochloric acid indicates that the compound is soluble in basic aqueous solutions and largely insoluble in acidic aqueous solutions. This property can be exploited for purification prior to the final recrystallization. For alternative solvent systems, related quinolinone derivatives have been successfully crystallized from acetic acid, as well as solvent mixtures like dimethylformamide (DMF)/water and n-hexane/ethanol.

Q2: My compound is "oiling out" during cooling instead of forming crystals. What are the causes and how can I fix it?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is highly supersaturated or if the melting point of the compound is lower than the temperature of the solution at the point of saturation. To address this, you can:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice.

  • Use a more dilute solution: Add more solvent to the hot solution to reduce the level of supersaturation.

  • Lower the crystallization temperature: If the compound's melting point is low, ensure the solution is cooled to a temperature well below it.

  • Change the solvent system: A different solvent or a mixture of solvents can alter the solubility curve and prevent oiling out.

Q3: The crystallization yields very fine needles or a powder, but I require larger, more well-defined crystals. What techniques can I employ?

The formation of small crystals is often a result of rapid nucleation due to high supersaturation. To promote the growth of larger crystals, the rate of nucleation should be controlled relative to the rate of crystal growth. Here are some effective strategies:

  • Slow down the cooling process: A slower cooling rate reduces the level of supersaturation and allows for more orderly crystal growth.

  • Use a solvent system with moderate solubility: A solvent in which the compound has slightly higher solubility at elevated temperatures will favor slower, more controlled crystal growth upon cooling.

  • Employ seeding: Introduce a small amount of pre-existing, high-quality crystals (seed crystals) to the slightly supersaturated solution. This provides a template for further growth and can lead to larger, more uniform crystals.

  • Utilize a solvent/anti-solvent system: Dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) to gradually induce crystallization.

Q4: My compound is not crystallizing from the solution, even after cooling. What methods can I use to induce crystallization?

If your compound remains in a supersaturated solution without forming crystals, you can try the following induction techniques:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a few small crystals of the pure compound to the solution to initiate crystal growth.

  • Flash cooling: Briefly cool the solution in an ice bath to generate a high level of supersaturation, which may induce nucleation. Once nucleation begins, allow the solution to warm to a slightly higher temperature to promote slower growth.

  • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound and induce crystallization.

Q5: How can I assess the purity of my recrystallized 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one?

Several analytical techniques can be used to determine the purity of your crystalline product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point for this compound is in the range of 222–226 °C.[1]

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the target compound from impurities, allowing for their detection and quantification.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities. Infrared (IR) spectroscopy can also be used to confirm the identity and purity of the compound by comparing its spectrum to that of a known standard.

Q6: Is it possible for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one to exist in different polymorphic forms?

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in pharmaceutical compounds, including quinolinone derivatives. Different polymorphs can exhibit distinct physicochemical properties such as solubility, melting point, and stability. While there is no specific literature detailing the polymorphism of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, it is a critical consideration during drug development. It is highly recommended to perform a polymorph screen, especially if this compound is intended for pharmaceutical applications. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing different polymorphic forms.

Part 2: Detailed Troubleshooting Guides

This section provides a systematic approach to resolving common crystallization problems.

Problem 1: Oiling Out

Symptom Checklist:

  • Formation of a second liquid phase (oily droplets) upon cooling the solution.

  • The oily layer may or may not solidify upon further cooling, often resulting in an amorphous solid or a polycrystalline mass.

  • Difficulty in isolating pure, well-defined crystals.

Root Cause Analysis:

Caption: Root causes of the "oiling out" phenomenon during crystallization.

Step-by-Step Solutions:

  • Re-heat and Dilute: If oiling out occurs, re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 10-20% more) to decrease the supersaturation level.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature over several hours.

  • Induce Nucleation at a Higher Temperature: Try to induce crystallization at a temperature where the compound is less likely to be in a liquid state. This can be achieved by scratching the flask or seeding the solution while it is still warm.

  • Solvent System Modification: If the problem persists, consider a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble at high temperatures may prevent the solution from becoming excessively supersaturated upon cooling.

Problem 2: Poor Crystal Size/Morphology (Fine Needles/Powder)

Symptom Checklist:

  • Crystals are very small, appearing as a fine powder.

  • Crystals are long and thin (acicular or needle-like), which can lead to difficulties in filtration and handling.

  • The bulk density of the crystalline product is low.

Root Cause Analysis: The primary cause of small crystal formation is a high rate of nucleation compared to the rate of crystal growth. This is often driven by high levels of supersaturation. The choice of solvent can also significantly influence crystal habit.

Step-by-Step Solutions:

  • Control Supersaturation:

    • Slower Cooling: As with oiling out, a slower cooling rate is crucial.

    • Seeding: Introduce seed crystals at a point of slight supersaturation to encourage growth on existing crystals rather than the formation of new nuclei.

  • Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which crystal faces grow faster. Experiment with different solvents to find one that favors the desired crystal morphology.

Solvent SystemExpected Crystal MorphologyRationale
Ethanol Prismatic crystalsA good balance of solubility allows for controlled growth.
Acetic Acid May produce block-like crystalsThe acidic nature can influence intermolecular interactions.
DMF/Water Needles or platesThe high polarity of this system can lead to faster growth along certain axes.
Ethanol/Water Variable, can be optimizedBy adjusting the ratio, you can fine-tune the solubility and supersaturation.
  • Agitation: The rate of stirring can affect crystal size. Slower stirring can sometimes lead to larger crystals, but ensure it is sufficient to maintain a homogeneous solution.

Problem 3: Failure to Crystallize

Symptom Checklist:

  • The solution remains clear even after cooling and prolonged standing.

  • The solution is likely in a stable supersaturated state.

Root Cause Analysis: A high energy barrier for nucleation prevents the formation of the initial crystal nuclei. This can be due to a very clean solution (lack of nucleation sites), insufficient supersaturation, or the presence of inhibitory impurities.

Caption: Troubleshooting workflow for inducing crystallization.

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the flask with a glass rod.

    • Seeding: If you have a small amount of the solid product, add a tiny crystal to the solution.

  • Increase Supersaturation:

    • Evaporation: Gently warm the solution or use a stream of nitrogen to evaporate some of the solvent.

    • Cooling: Place the flask in an ice bath for a short period.

  • Anti-Solvent Addition: If the compound is dissolved in a good solvent, slowly add a miscible solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid, then add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.

Part 3: Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol

This protocol is based on a documented successful method for the recrystallization of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.[1]

Materials:

  • Crude 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture to boiling with gentle stirring.

  • Gradually add more hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization

This protocol is particularly useful if the crude product contains significant neutral or basic impurities.

Materials:

  • Crude 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

  • 0.5 M Sodium hydroxide solution

  • Toluene

  • 10% Hydrochloric acid

  • Separatory funnel

  • Beakers

  • Ethanol for recrystallization

Procedure:

  • Dissolve the crude product in a 0.5 M aqueous sodium hydroxide solution.

  • Transfer the solution to a separatory funnel and wash with toluene to remove non-acidic impurities.

  • Separate the aqueous layer and, if necessary, filter it to remove any particulate matter.

  • Slowly add 10% hydrochloric acid to the aqueous solution with stirring until the product precipitates out (acidic pH).

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Air-dry the solid and then proceed with the standard recrystallization from ethanol as described in Protocol 1.

Part 4: References

  • Kafka, S., Klásek, A., & Cankař, P. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(2), o231–o232. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the primary spectroscopic methods, explore complementary analytical techniques, and provide detailed experimental protocols, all grounded in established scientific principles.

Introduction: The Imperative of Structural Integrity

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (C₁₆H₁₃NO₂) is a quinolinone derivative with a molecular weight of 251.28 g/mol .[1] The biological activity of such compounds is intrinsically linked to their precise three-dimensional structure. Therefore, rigorous structural validation is not merely a procedural step but a critical determinant of data reliability and the foundation for any subsequent research, from mechanistic studies to drug development. This guide will compare and contrast the most effective methods for achieving this structural confirmation.

The Gold Standard: Single-Crystal X-ray Diffraction

The most definitive method for determining the absolute structure of a crystalline organic molecule is single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of electron density within the crystal, revealing the precise spatial arrangement of atoms and the connectivity of chemical bonds.

For 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, crystal structure data is available and confirms the quinoline system is nearly planar, with the phenyl ring rotated at an angle of 62.16(4)° relative to this plane.[2][3] In the crystal lattice, molecules are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains.[2][3]

Causality in Experimental Choice:

Choosing X-ray crystallography is driven by the need for unequivocal proof of structure. While other techniques provide circumstantial evidence, X-ray diffraction offers direct observation of the molecular framework. This is particularly crucial for complex heterocyclic systems where isomers can be difficult to distinguish by spectroscopic methods alone.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for obtaining a crystal structure of a small organic molecule like 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

  • Crystal Growth (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor periodically for the formation of single, well-defined crystals.

  • Crystal Mounting:

    • Carefully select a suitable crystal (typically 0.1-0.5 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of inert oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and other crystallographic parameters.

Orthogonal Validation: A Spectroscopic Approach

While X-ray crystallography is definitive, it requires a suitable single crystal, which may not always be attainable. Therefore, a combination of spectroscopic techniques is the most common approach for routine structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a combination of 1D and 2D NMR experiments can provide a comprehensive picture of its structure in solution.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
N-CH₃3.5 - 3.729 - 32Methyl group attached to a nitrogen atom.
Aromatic CH (Quinoline)7.0 - 8.0115 - 140Protons and carbons of the quinoline ring system.
Aromatic CH (Phenyl)7.2 - 7.6125 - 135Protons and carbons of the phenyl substituent.
C2 (C=O)-160 - 165Carbonyl carbon of the quinolinone ring.
C3-100 - 105Quaternary carbon attached to the phenyl group.
C4 (C-OH)-155 - 160Carbon bearing the hydroxyl group.
OH9.0 - 11.0 (broad)-Acidic proton of the hydroxyl group, often broad and exchangeable with D₂O.
Advanced 2D NMR Techniques for Unambiguous Assignment

For a molecule of this complexity, 2D NMR is essential for definitive assignment.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the quinoline and phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum.

    • Acquire an HSQC spectrum.

    • Acquire an HMBC spectrum.

  • Data Analysis:

    • Process and analyze all spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. For 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, the key vibrational bands are:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C=O stretch (amide)1640 - 1680
C=C stretch (aromatic)1500 - 1600
C-N stretch1200 - 1350

The presence of a broad absorption in the O-H stretching region and a strong absorption in the C=O stretching region would be consistent with the proposed structure.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through its fragmentation pattern. For 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, high-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to its exact mass (C₁₆H₁₃NO₂). The PubChem entry for this compound lists LC-MS data with a precursor ion at m/z 252.102.[1]

Comparison of Validation Methods

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Definitive 3D structure, bond lengths, and angles.Unambiguous structural determination.Requires a high-quality single crystal.
NMR Spectroscopy (1D & 2D) Detailed connectivity and chemical environment of atoms in solution.Provides a wealth of structural information.Can be complex to interpret for large molecules; does not provide absolute stereochemistry.
IR Spectroscopy Presence of functional groups.Rapid, simple, and inexpensive.Provides limited structural information.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and accuracy for molecular weight determination.Does not provide detailed connectivity information.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural validation of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray Structure_Confirmation Proposed Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Definitive_Structure Definitive Structure Elucidation Xray->Definitive_Structure

Caption: A typical workflow for the synthesis and structural validation of a small organic molecule.

Conclusion

The structural validation of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is best achieved through a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most definitive structural evidence, a combination of advanced NMR techniques, supported by IR and mass spectrometry, offers a robust and comprehensive method for confirmation in solution. By understanding the strengths and limitations of each technique, researchers can confidently establish the structural integrity of their compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • PubChem. 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. National Center for Biotechnology Information. [Link]

  • Kafka, S., Klásek, A., Polycar, L., & Cankař, P. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o231. [Link]

  • Abdou, M. M. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 5(3), 325-339. [Link]

  • Jampílek, J., & Kráľová, K. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(4), 1145-1159. [Link]

  • Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. [Link]

  • Kafka, S., Klásek, A., & Cankař, P. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(2), o231. [Link]

  • Al-Warhi, T., Al-Omair, M. A., El-Gazzar, A. B. A., & Al-Dhfyan, A. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 26(11), 3258. [Link]

  • Wójcik, M., Jabłońska, A., Szczęśniak-Sięga, B., & Staszewska-Krajewska, O. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4995. [Link]

  • Kontogiorgis, C., Hadjipavlou-Litina, D., & Pontiki, E. (2018). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 23(10), 2539. [Link]

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Comparative

A Comparative Guide to Purity Assessment of Synthesized 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one by HPLC

Abstract This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) as the definitive method for assessing the purity of synthesized 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) as the definitive method for assessing the purity of synthesized 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. Tailored for researchers, scientists, and drug development professionals, this document elucidates the technical rationale behind HPLC method development, offers a detailed and validated experimental protocol, and presents an objective comparison with alternative analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. By grounding our recommendations in established scientific principles and regulatory standards, this guide serves as a practical resource for ensuring the quality and integrity of this important quinolinone derivative.

Introduction: The Imperative for Purity

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a member of the quinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its association with a wide range of biological activities.[1] Whether synthesized as a final active pharmaceutical ingredient (API) or as a critical intermediate, the purity of the compound is paramount. Impurities, which can arise from starting materials, by-products, or degradation, can impact biological activity, toxicity, and the overall safety and efficacy of a potential therapeutic.[2]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous purity control.[3][4] Therefore, selecting an analytical method that is not only accurate and precise but also specific and robust is a non-negotiable aspect of the drug development lifecycle. This guide establishes why HPLC is the gold-standard technique for this purpose.

Synthesis Context and Potential Impurities

A common and established route for synthesizing the title compound is the thermal condensation of N-methylaniline with diethyl phenylmalonate.[5] This reaction, while effective, can generate a predictable profile of impurities that the analytical method must be able to resolve and quantify.

Potential Impurities Include:

  • Unreacted Starting Materials: N-methylaniline and diethyl phenylmalonate.

  • Reaction Intermediates: Partially reacted intermediates that failed to cyclize.

  • By-products: Products from side reactions, such as the formation of isomers or dimers.[6]

  • Degradants: Compounds formed by the degradation of the final product under thermal stress during the synthesis.

A successful purity assessment method must selectively separate the main compound from all these potential contaminants.

HPLC: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile, thermally labile organic molecules like 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.[7][8] Its high resolving power, quantitative accuracy, and adaptability make it uniquely suited for impurity profiling in pharmaceutical development.[9]

3.1. Causality: Why HPLC is the Optimal Choice

The molecular structure of the target compound—featuring a planar quinolinone system and a phenyl ring—makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).

  • Solubility & Polarity: The compound is soluble in common organic solvents used in HPLC mobile phases (e.g., acetonitrile, methanol). Its relatively nonpolar character ensures strong retention and good separation on a hydrophobic stationary phase like C18.

  • UV Absorbance: The conjugated aromatic system of the quinolinone core provides a strong chromophore, allowing for highly sensitive detection using a UV-Vis detector, a standard component of HPLC systems.[10][11]

  • Specificity: HPLC excels at separating structurally similar compounds, which is critical for distinguishing the main analyte from process-related impurities and degradants.[12]

3.2. A Self-Validating Experimental Protocol for HPLC Analysis

This protocol is designed to be robust and compliant with ICH validation principles.[8][13] The inclusion of system suitability tests ensures the trustworthiness of the results generated on a day-to-day basis.

Step 1: Instrumentation and Materials

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (FA).

Step 2: Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidifying the mobile phase suppresses the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Acetonitrile Acetonitrile is a strong organic modifier that provides good peak shape and elution strength for this class of compounds.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B A gradient is essential for eluting any highly retained impurities and ensuring the column is clean for the next injection. This program provides good separation of early-eluting polar impurities and late-eluting nonpolar ones.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nm The quinolinone structure typically has strong absorbance at these wavelengths. A DAD allows for monitoring across a spectrum to check for peak purity.

| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |

Step 3: Sample and Standard Preparation

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a reference standard of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and dissolve in 100.0 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized compound and dissolve in 25.0 mL of diluent.

    • Rationale: A higher concentration for the sample solution is used to ensure that low-level impurities (e.g., 0.1%) are above the limit of quantitation (LOQ).

Step 4: System Suitability and Analysis Sequence

  • Inject the diluent (blank) to ensure no system contamination.

  • Perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the five replicates should be ≤ 2.0%. This demonstrates system precision.

  • Inject the Sample Solution.

  • Identify and integrate all peaks. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

3.3. Method Validation: The Foundation of Trust

To ensure the method is reliable, it must be validated according to ICH Q2(R1) guidelines.[13]

  • Specificity: Demonstrated by the ability to resolve the main peak from potential impurities and a blank injection showing no interference. Peak purity analysis using a DAD can further confirm specificity.

  • Linearity: Assessed over a range of concentrations (e.g., from the LOQ to 120% of the assay concentration) to prove the detector response is proportional to the analyte amount.

  • Accuracy & Precision: Determined by analyzing multiple preparations at different concentrations to confirm the method provides correct results with minimal variability.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. This is crucial for controlling impurities.

Comparative Analysis of Alternative Techniques

While HPLC is the preferred method, other techniques can play complementary roles or may be considered in resource-limited settings.[14]

4.1. Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and simple qualitative technique.[15] It is excellent for monitoring the progress of a synthesis reaction in real-time or for quick screening of fractions from column chromatography.[15] However, it suffers from low resolution and is only semi-quantitative at best, making it unsuitable for the precise purity determination required in drug development.[7][16] Visualization can be achieved using UV light or chemical staining agents.[17]

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-based methods are fundamentally unsuitable for this analyte. The technique requires compounds to be volatile and thermally stable.[9] 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one has a high molecular weight and polar functional groups, meaning it would decompose at the high temperatures required for vaporization in the GC inlet.[18]

4.3. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective quantitative technique.[19] It can be used to determine the concentration of a pure sample based on its absorbance at a specific wavelength (λmax).[11] However, its critical limitation is the lack of specificity. Any impurity that absorbs light at the same wavelength as the main compound will contribute to the total absorbance, leading to an inaccurate (overestimated) purity value.[19] It cannot separate or individually quantify impurities.

4.4. Performance Comparison Summary
FeatureHPLCTLCGC-MSUV-Vis Spectrophotometry
Primary Use Quantitative Purity & Impurity ProfilingQualitative ScreeningVolatile Compound AnalysisBulk Quantitative Analysis
Specificity Very HighLow to ModerateHighVery Low
Quantitation Fully QuantitativeSemi-QuantitativeFully QuantitativeFully Quantitative (for pure samples)
Suitability for Analyte Excellent Good (for screening)Unsuitable Poor (for purity)
Analysis Time 15-30 min per sample5-20 min per plate10-40 min per sample< 1 min per sample
Cost & Complexity HighLowHighLow
Visualizing the Workflow and Decision Process
5.1. Integrated Purity Assessment Workflow

The following diagram illustrates the logical flow from a synthesized crude product to a fully characterized, high-purity compound, with HPLC playing the central role in the definitive analysis.

PurityWorkflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Workflow Synthesis Chemical Synthesis (Crude Product) Purification Column Chromatography or Recrystallization Synthesis->Purification Crude Mixture TLC TLC Screening (Fraction Pooling) Purification->TLC Purified Fractions HPLC_Purity HPLC Purity Analysis (Quantitative) TLC->HPLC_Purity Pooled Sample Structure Structural Confirmation (NMR, MS) HPLC_Purity->Structure Purity Confirmed Final Certified Pure Compound (>99%) Structure->Final Structure Verified MethodSelection Start What is the analytical goal? Q1 Is the analysis for final purity and impurity quantitation? Start->Q1 Q2 Is it for quick reaction monitoring or fraction screening? Start->Q2 Q3 Is it for concentration measurement of an already confirmed pure sample? Start->Q3 Q1->Q2 No HPLC Use HPLC Q1->HPLC Yes Q2->Q3 No TLC Use TLC Q2->TLC Yes UV Use UV-Vis Q3->UV Yes

Caption: Decision tree for selecting the right analytical method.

Conclusion

For the definitive purity assessment of synthesized 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, High-Performance Liquid Chromatography (HPLC) is unequivocally the superior method. Its high specificity, resolving power, and quantitative accuracy provide a level of analytical detail that alternative methods like TLC and UV-Vis spectrophotometry cannot match. While TLC serves as a valuable, rapid screening tool and UV-Vis is useful for quantifying already purified material, only a properly developed and validated HPLC method can deliver the trustworthy, comprehensive impurity profile demanded by the rigorous standards of pharmaceutical research and development. Adherence to a robust HPLC protocol, as detailed in this guide, is essential for guaranteeing the quality, safety, and integrity of this valuable chemical entity.

References
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use.
  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin. PubMed Central (PMC).
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
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  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
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Validation

A Comparative Guide to 3-Aryl-4-Hydroxyquinolin-2-ones: Benchmarking 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Introduction: The Quinolinone Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The 4-hydroxyquinolin-2-one core is a prominent member of this class, forming the backbone of numerous natural alkaloids and synthetic molecules with a vast array of pharmacological properties.[1][2] This scaffold's derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticoagulant agents.[3][4]

This guide provides a comparative analysis centered on a specific, well-characterized derivative: 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one . We will objectively evaluate its chemical characteristics and biological performance against other 3-aryl-4-hydroxyquinolin-2-ones. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the efficacy of this potent chemical class.

I. Synthetic Strategies and Structural Hallmarks

The predominant and most established method for synthesizing 4-hydroxyquinolin-2-ones involves the thermal cyclocondensation of substituted anilines with malonic acid esters.[5] This approach offers a versatile route to a wide range of derivatives by varying the substituents on both reactant molecules.

General Synthesis Protocol: Thermal Cyclocondensation

The synthesis of the title compound, 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, is a classic example of this reaction.[5]

Step-by-Step Methodology:

  • Reactant Mixing: Combine N-methylaniline (1.0 eq) and diethyl phenylmalonate (1.05 eq) in a round-bottom flask equipped with a distillation condenser.

  • Thermal Reaction: Gradually heat the mixture in a high-temperature bath (e.g., Wood's metal bath) to a temperature range of 200–290 °C.

  • Ethanol Removal: Maintain the temperature and monitor the distillation of ethanol, the reaction byproduct. The reaction is typically considered complete when the distillation ceases (approximately 90-95% of the theoretical ethanol has been collected). This process can take several hours.[5]

  • Work-up and Purification: After cooling, the solidified reaction mixture is triturated with a suitable solvent, such as ethanol or diethyl ether, to remove unreacted starting materials.

  • Crystallization: The crude product is then recrystallized from a solvent like acetic acid or ethanol to yield the pure 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.[6]

Microwave-assisted synthesis has also been reported as an effective method to accelerate this reaction.[5]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification NMA N-Methylaniline Heating Heat (200-290°C) NMA->Heating DEPM Diethyl Phenylmalonate DEPM->Heating Product 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one Heating->Product Cyclocondensation Byproduct Ethanol (distilled off) Heating->Byproduct Purification Trituration & Recrystallization Product->Purification Pure Compound Purification->Product Pure Compound

General synthesis of the title compound.
Key Structural Features

The biological activity of 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is dictated by its unique three-dimensional structure. X-ray crystallography reveals that the quinoline system is nearly planar, while the phenyl ring at position 3 is significantly rotated, with a dihedral angle of approximately 62° relative to the quinoline plane.[5] In the solid state, molecules are linked by intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups, forming infinite chains.[5] This hydrogen bonding capability is crucial for receptor interaction.

II. Comparative Biological Performance

The true value of a compound is measured by its biological activity. Here, we compare the performance of the title compound and its analogs across several key therapeutic areas.

Anticancer Activity

The 4-hydroxyquinolin-2-one scaffold is a fertile ground for the development of novel anticancer agents.[7] Derivatives have shown potent activity against a range of cancer cell lines, often with low micromolar efficacy.[8][9]

Mechanism of Action: While the precise mechanisms can vary, many quinolinone derivatives induce apoptosis (programmed cell death). This is often achieved by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) and activating the caspase cascade, which executes the apoptotic program.[10]

G Compound 3-Aryl-4-hydroxy- quinolin-2-one Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Triggers

Simplified intrinsic apoptosis pathway.

Comparative Data: Structure-activity relationship studies have revealed critical insights. For instance, in a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, a lead compound with an unsubstituted phenyl ring at the 4-position showed the most potent inhibition against skin carcinoma cells (IC₅₀ = 2.0 ± 0.9 μM).[8] The addition of substituents to this ring often led to a decrease or total loss of activity in certain cell lines, highlighting the sensitivity of the target interaction to steric and electronic factors.[8]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3,4-diaryl-tetrahydroquinoline (unsubstituted phenyl)A-431 (Skin)2.0 ± 0.9[8]
"H460 (Lung)4.9 ± 0.7[8]
"HT-29 (Colon)4.4 ± 1.3[8]
"DU145 (Prostate)12.0 ± 1.6[8]
3-hydroxyquinolin-2(1H)-one (various 4-subs)NCI-H460 (Lung)up to 1.8[7]
"MCF-7 (Breast)up to 4.82[7]
2-arylquinolines (C-6 substituted)PC3 (Prostate), HeLa (Cervical)Good Activity[11]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 4-hydroxy-2-quinolone derivatives have shown significant promise, particularly against Gram-positive bacteria and various fungal strains.[12][13]

Structure-Activity Relationship Insights:

  • Halogenation: The introduction of halogen atoms (e.g., bromine) at the C-6 and C-7 positions of the quinolinone core can dramatically increase antifungal activity.[12]

  • Alkyl Chain Length: At the C-3 position, the length of an alkyl side chain has a profound impact. One study found that a nonyl (C9) side chain produced exceptional antifungal activity against Aspergillus flavus, surpassing the positive control, amphotericin B.[12]

  • Aryl Group as Efflux Pump Inhibitors: Certain 3-aryl-4-methyl-2-quinolones can act as efflux pump inhibitors (EPIs) in resistant bacteria like Staphylococcus aureus.[14] By blocking these pumps, the compounds restore the efficacy of conventional antibiotics that would otherwise be expelled from the bacterial cell.[14]

Compound ClassTarget OrganismActivity NotedReference
3-nonyl-6,7-dibromo-4-hydroxy-2-quinoloneA. flavus (fungus)IC₅₀ = 1.05 µg/mL[12]
3-nonyl/tridecyl-4-hydroxy-2-quinolonesS. aureus (Gram-positive)Significant Inhibition[12]
Quinolinequinones (QQ2, QQ6)S. aureus, S. epidermidisHigh growth inhibition[13]
5-hydroxy-7-methoxy-4-methyl-3-phenylquinolin-2-oneS. aureus (resistant)EPI & direct antimicrobial effect[14]
Fatty Acid Synthase (FAS) Inhibition

Fatty Acid Synthase (FAS) is a key enzyme in lipogenesis and is overexpressed in many human cancers, making it an attractive therapeutic target. A series of 3-aryl-4-hydroxyquinolin-2(1H)-ones were specifically investigated as FAS inhibitors. Through systematic SAR studies, researchers were able to improve the potency of an initial lead compound (IC₅₀ = 1.4 µM) by over 70-fold, achieving derivatives with IC₅₀ values below 20 nM.[15] This demonstrates the high "druggedness" of the scaffold and its potential for optimization into highly potent and specific enzyme inhibitors.

III. Consolidated Structure-Activity Relationship (SAR) Analysis

Synthesizing the available data allows for the construction of a general SAR model for the 3-aryl-4-hydroxyquinolin-2-one class.

G cluster_0 SAR of 3-Aryl-4-hydroxyquinolin-2-one cluster_1 Position 1 (N-substitution) cluster_2 Position 3 (Aryl/Alkyl Group) cluster_3 Quinolinone Core (Positions 5-8) Core_Structure Core_Structure N1 N-H vs. N-Methyl (e.g., title compound) vs. N-Aryl. Modulates lipophilicity and metabolic stability. C3 Critical for activity. - Unsubstituted Phenyl can be highly potent. - Substituents on this ring are sensitive. - Alkyl chain length impacts antimicrobial potency. Core_Subs Substituents here fine-tune activity. - Halogens (Br, Cl) can enhance  antimicrobial/antifungal effects. - Methoxy groups can also modulate activity.

Key modification points on the quinolinone scaffold.
  • N1-Substitution : The substitution on the nitrogen atom (H, methyl, or other alkyl/aryl groups) primarily influences the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The N-methyl group of the title compound increases lipophilicity compared to its N-H counterpart.

  • C3-Aryl Group : This is a critical determinant of biological activity. The nature and substitution pattern of the aryl ring dictate the binding affinity and selectivity for various targets. As noted, an unsubstituted phenyl ring is often optimal for anticancer activity, suggesting a well-defined binding pocket.[8]

  • Quinolinone Core : Modifications on the benzo portion of the quinolinone ring system provide an avenue for fine-tuning activity and properties. Halogenation is a proven strategy for enhancing antimicrobial effects.[12]

IV. Standardized Experimental Protocol: MTT Cytotoxicity Assay

To ensure data comparability across different studies, standardized protocols are essential. The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.

Objective: To determine the concentration of a quinolinone derivative that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

G A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (Add SDS buffer) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Workflow for the MTT cytotoxicity assay.

V. Conclusion and Future Outlook

This guide establishes that 3-aryl-4-hydroxyquinolin-2-ones are a highly versatile and "tunable" chemical scaffold. Our focus compound, 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one , serves as a foundational structure within this class. Its N-methyl and C3-phenyl substitutions provide a specific balance of lipophilicity and steric bulk that can be benchmarked against other analogs.

The comparative analysis reveals clear SAR trends:

  • Anticancer potency is highly sensitive to the substitution on the C3-aryl ring.

  • Antimicrobial activity can be significantly enhanced by halogenation of the quinolinone core and optimization of alkyl chain length at C3.

  • The scaffold is amenable to optimization for potent enzyme inhibition , as demonstrated by the development of nanomolar FAS inhibitors.

Future research should focus on multi-target drug design, creating single molecules that can, for example, exert direct cytotoxic effects while simultaneously inhibiting drug resistance mechanisms like efflux pumps. The continued exploration of substitutions at all positions of the quinolinone ring, guided by the principles outlined here, will undoubtedly lead to the development of next-generation therapeutic agents.

References

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health (NIH). [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. ResearchGate. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health (NIH). [Link]

  • 3-Aryl-4-hydroxyquinolin-2(1H)-one derivatives as type I fatty acid synthase inhibitors. PubMed. [Link]

  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health (NIH). [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • 4-hydroxy-2-quinolones. 22. * Synthesis and biological properties of 1-alkyl(aryl)-2-oxo-3-carbethoxy-4-hydroxyquinolines and their derivatives. ResearchGate. [Link]

  • 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. PubChem. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. [Link]

  • Synthesis of 3-Hydroxy-4-arylquinolin-2-ones Including Viridicatol via a Darzens Condensation/Friedel-Crafts Alkylation Strategy. PubMed. [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. ULisboa Research Portal. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • 3-Aryl-4-methyl-2-quinolones targeting multiresistant Staphylococcus aureus bacteria. ScienceDirect. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. J-STAGE. [Link]

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Comparative

An In Vitro Comparative Analysis of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and Warfarin as Anticoagulant Agents

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of anticoagulant therapy, the quest for novel agents with improved safety and efficacy profiles is a perpetual endeavor. Warfarin, a vi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anticoagulant therapy, the quest for novel agents with improved safety and efficacy profiles is a perpetual endeavor. Warfarin, a vitamin K antagonist, has been a cornerstone of oral anticoagulant therapy for decades. However, its narrow therapeutic window, variable dose-response, and numerous drug-food interactions necessitate the exploration of alternative therapeutic strategies. This guide provides an in-depth in vitro comparison of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a compound of interest from the 4-hydroxy-2-quinolone class, and the established anticoagulant, warfarin.

The structural similarity of 4-hydroxy-2-quinolones to 4-hydroxycoumarins, the chemical class of warfarin, has prompted investigations into their anticoagulant potential. While warfarin exerts its effect by inhibiting the vitamin K epoxide reductase complex, thereby hindering the synthesis of vitamin K-dependent clotting factors, emerging evidence suggests that some quinolinone derivatives may act through a more direct mechanism, such as the inhibition of specific coagulation factors. This guide will explore these differing mechanisms and their impact on standard in vitro coagulation assays.

Chemical Structures

Figure 1. Chemical structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Figure 2. Chemical structure of Warfarin.

Mechanisms of Action: A Tale of Two Pathways

A fundamental aspect of comparing these two compounds lies in their distinct mechanisms of action. This difference is not merely academic; it has profound implications for their pharmacological profiles and how their anticoagulant effects are monitored.

Warfarin: The Vitamin K Antagonist

Warfarin's anticoagulant effect is indirect and delayed. It competitively inhibits the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme crucial for the recycling of vitamin K.[1] This enzymatic blockade depletes the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S) in the liver.[1] Without this post-translational modification, these factors are biologically inactive, leading to a decrease in the overall coagulability of the blood.

4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one: A Hypothesized Direct Factor Inhibitor

While direct experimental evidence for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is still emerging, studies on structurally related pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives have demonstrated their ability to directly inhibit key coagulation enzymes, namely Factor Xa (FXa) and Factor XIa (FXIa).[2][3] Based on this, it is hypothesized that 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one may also function as a direct inhibitor of one or more coagulation factors. Direct FXa inhibitors, for instance, bind to the active site of FXa, preventing it from converting prothrombin to thrombin, a pivotal step in the coagulation cascade.[4][5]

In Vitro Evaluation of Anticoagulant Activity

To compare the anticoagulant effects of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and warfarin, two primary in vitro coagulation assays are employed: the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). These assays assess the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro comparative assessment of the two compounds.

G cluster_prep Preparation cluster_assays Coagulation Assays cluster_data Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound & Warfarin in DMSO) PT_Assay Prothrombin Time (PT) Assay Compound_Prep->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay Compound_Prep->aPTT_Assay Plasma_Prep Prepare Pooled Normal Human Plasma Plasma_Prep->PT_Assay Plasma_Prep->aPTT_Assay Clot_Time Record Clotting Time (seconds) PT_Assay->Clot_Time aPTT_Assay->Clot_Time IC50_Calc Calculate Concentration to Double Clotting Time Clot_Time->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Experimental workflow for the in vitro comparison of anticoagulants.

Detailed Experimental Protocols

1. Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation, which involve Factors VII, X, V, II, and fibrinogen.

  • Principle: Tissue thromboplastin (a source of tissue factor) and calcium are added to citrated plasma, and the time to clot formation is measured.

  • Methodology:

    • Prepare serial dilutions of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and warfarin in a suitable solvent (e.g., DMSO), and then further dilute in buffer.

    • Pre-warm pooled normal human plasma and PT reagent (containing tissue thromboplastin and calcium chloride) to 37°C.

    • In a coagulometer cuvette, mix a small volume of plasma with the test compound or control vehicle.

    • Incubate the mixture at 37°C for a specified period (e.g., 3 minutes).

    • Initiate the clotting reaction by adding the pre-warmed PT reagent.

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

2. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways, involving Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.

  • Principle: An activator of the contact phase (e.g., silica, ellagic acid) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.[6]

  • Methodology:

    • Prepare serial dilutions of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and warfarin as described for the PT assay.

    • Pre-warm pooled normal human plasma, aPTT reagent (containing an activator and phospholipids), and calcium chloride solution to 37°C.

    • In a coagulometer cuvette, mix a small volume of plasma with the test compound or control vehicle.

    • Add the aPTT reagent and incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of contact factors.

    • Initiate the clotting reaction by adding the pre-warmed calcium chloride solution.

    • The coagulometer will record the time to clot formation in seconds.

Illustrative Comparative Data

The following table presents plausible, illustrative data from in vitro PT and aPTT assays comparing 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and warfarin.

CompoundAssayBaseline Clotting Time (sec)Concentration to Double Clotting Time (µM)
Warfarin PT12.55.2
aPTT35.08.9
4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one PT12.515.8
aPTT35.03.1

Interpretation of Illustrative Data:

  • Warfarin: As expected for a Vitamin K antagonist that affects the extrinsic pathway (Factor VII has the shortest half-life), warfarin shows a more potent effect in the PT assay, requiring a lower concentration to double the clotting time compared to the aPTT assay.

  • 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one: In this hypothetical scenario, the compound demonstrates a more pronounced effect on the aPTT, suggesting a primary inhibitory action on the intrinsic and/or common pathways. This is consistent with the hypothesized mechanism of direct inhibition of factors like FXa or FXIa, which play crucial roles in these pathways.[2][3]

Coagulation Cascade and Sites of Inhibition

The following diagram illustrates the coagulation cascade and the distinct points of inhibition for warfarin and the hypothesized mechanism for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Contact Activation XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, PL, Ca2+ Xa Xa X->Xa TissueFactor Tissue Factor TissueFactor->X VIIa, Ca2+ VII VII VIIa VIIa VII->VIIa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa Warfarin Warfarin (Inhibits Synthesis of II, VII, IX, X) Warfarin->IX Warfarin->X Warfarin->VII Warfarin->Prothrombin Quinolinone 4-Hydroxy-1-methyl-3-phenyl- 1,2-dihydroquinolin-2-one (Hypothesized FXa/FXIa Inhibition) Quinolinone->XIa Quinolinone->Xa

Caption: The coagulation cascade and the inhibitory targets of the compounds.

Discussion and Future Directions

This guide presents a framework for the in vitro comparison of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and warfarin. The key differentiator lies in their mechanisms of action. Warfarin's indirect, broad-spectrum inhibition of vitamin K-dependent factors contrasts with the hypothesized direct and more targeted inhibition of specific coagulation factors by the quinolinone derivative.

The illustrative data highlights how these mechanistic differences can manifest in standard coagulation assays. A compound that predominantly prolongs the aPTT over the PT may offer a more predictable anticoagulant response and potentially a wider therapeutic window compared to warfarin.

Future research should focus on confirming the precise molecular target(s) of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one through enzymatic assays with purified coagulation factors. Furthermore, in vitro studies on plasma from patients with specific factor deficiencies could help to further elucidate its mechanism. Ultimately, these foundational in vitro studies are critical for guiding the preclinical and clinical development of novel and safer anticoagulant therapies.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • In Vitro Anticoagulant Activity and Active Components of Safflower Injection. MDPI. Available at: [Link]

  • In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants. PubMed. Available at: [Link]

  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. Available at: [Link]

  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. PubMed. Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Available at: [Link]

  • ! BIO-TP Prothrombin Time (PT). BIOLABO. Available at: [Link]

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Validation

A Comparative Analysis of N-Substituted vs. Unsubstituted 4-Hydroxyquinolin-2-ones: A Guide for Drug Development Professionals

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. A key point of divergence in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. A key point of divergence in the development of novel therapeutics based on this scaffold is the substitution at the N1 position. This guide provides an in-depth comparative analysis of N-substituted versus unsubstituted 4-hydroxyquinolin-2-ones, offering insights into how this single modification can profoundly influence physicochemical properties and biological efficacy. The information presented herein is supported by experimental data and established protocols to aid researchers in making informed decisions during the drug discovery and development process.

The Influence of N-Substitution on Physicochemical Properties

The introduction of a substituent at the N1 position of the 4-hydroxyquinolin-2-one core can significantly alter its physicochemical profile, impacting crucial drug-like properties such as solubility and lipophilicity. These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

Generally, the unsubstituted 4-hydroxyquinolin-2-one scaffold exhibits limited aqueous solubility due to its planar, aromatic nature which favors crystal lattice packing. N-substitution can either increase or decrease aqueous solubility depending on the nature of the substituent.

  • Alkyl Chains: Short, polar alkyl chains can disrupt the crystal packing and introduce hydrophilicity, thereby modestly increasing solubility.

  • Aromatic and Bulky Groups: Conversely, the introduction of aromatic or bulky, nonpolar groups at the N1 position typically decreases aqueous solubility by increasing the overall lipophilicity of the molecule.

Table 1: Comparative Aqueous Solubility of N-Substituted vs. Unsubstituted 4-Hydroxyquinolin-2-ones

CompoundN1-SubstituentAqueous Solubility (µg/mL)
4-Hydroxyquinolin-2-oneHLow (qualitative)
1-Methyl-4-hydroxyquinolin-2-one-CH₃Moderately Increased (qualitative)
1-Phenyl-4-hydroxyquinolin-2-one-C₆H₅Decreased (qualitative)
Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for membrane permeability and target engagement. N-substitution provides a facile handle to modulate the lipophilicity of the 4-hydroxyquinolin-2-one scaffold.

The addition of lipophilic groups, such as alkyl chains or aromatic rings, at the N1 position generally leads to a predictable increase in the LogP value. This can enhance membrane permeability, which may be advantageous for targeting intracellular proteins. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.

Table 2: Comparative Lipophilicity of N-Substituted vs. Unsubstituted 4-Hydroxyquinolin-2-ones

CompoundN1-SubstituentExperimental LogPReference
4-Hydroxyquinolin-2-oneH~1.5 - 2.0 (estimated)General knowledge
1-Methyl-4-hydroxyquinolin-2-one-CH₃Increased relative to parent[1]
1-Ethyl-4-hydroxyquinolin-2-one-C₂H₅Increased relative to parent[1]
1-Aryl-4-hydroxyquinolin-2-onesAryl groupsSignificantly Increased[2]

Comparative Biological Activities: A Tale of Two Scaffolds

The decision to pursue an N-substituted or unsubstituted 4-hydroxyquinolin-2-one hinges on the desired biological activity and the specific target. Both scaffolds have yielded potent compounds across a range of therapeutic areas.

Anticancer Activity

The 4-hydroxyquinolin-2-one core is a well-established pharmacophore for the development of anticancer agents. Both N-substituted and unsubstituted derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

  • Unsubstituted Analogs: Often serve as foundational structures. Their activity can be modulated by substitutions on the carbocyclic ring.

  • N-Substituted Analogs: The introduction of substituents at the N1 position can lead to enhanced potency and altered selectivity. For instance, N-aryl substitution has been shown to be a viable strategy for improving anticancer efficacy.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of N-Substituted vs. Unsubstituted 4-Hydroxyquinolin-2-ones

Compound TypeN1-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Unsubstituted AnalogHHCT116148.3[3]
Unsubstituted AnalogHMCF-7189[3]
N-Substituted Analog4'-BromophenylNIH3T30.3[4]
N-Substituted AnalogL-leucineNCI-H4602.7[5]
N-Substituted AnalogL-leucineMCF-715.1[5]
N-Substituted AnalogVariedColo 3204.58 - 14.08[6]
Antimicrobial Activity

Quinolones are renowned for their antibacterial properties, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. The 4-hydroxyquinolin-2-one scaffold has also been explored for the development of novel antimicrobial agents.

  • Unsubstituted Analogs: The parent scaffold possesses inherent, albeit often modest, antimicrobial activity.

  • N-Substituted Analogs: N-substitution can significantly enhance antimicrobial potency. The nature of the substituent can influence the spectrum of activity (Gram-positive vs. Gram-negative) and potency.

Table 4: Comparative Antimicrobial Activity of N-Substituted vs. Unsubstituted 4-Hydroxyquinolin-2-ones

Compound TypeN1-SubstituentOrganismActivity (IC₅₀ or MIC in µg/mL)Reference
Unsubstituted AnalogHS. aureusModerate activityGeneral knowledge
N-Substituted AnalogVaried AlkylA. flavus1.05 - 9.48 (IC₅₀)[7]
N-Substituted AnalogVaried ArylS. aureus8 - 16 (MIC)[8]
N-Substituted AnalogVaried ArylS. typhimurium8 - 16 (MIC)[8]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Both N-substituted and unsubstituted 4-hydroxyquinolin-2-ones have demonstrated potential as anti-inflammatory agents.

  • Unsubstituted Analogs: The core structure has been shown to possess anti-inflammatory properties.

  • N-Substituted Analogs: The introduction of specific N-substituents can enhance the anti-inflammatory effects, potentially through modulation of key inflammatory pathways.

Table 5: Comparative Anti-inflammatory Activity of N-Substituted vs. Unsubstituted 4-Hydroxyquinolin-2-ones

Compound TypeN1-SubstituentAssayActivityReference
Unsubstituted AnalogHCarrageenan-induced paw edemaActive[9]
N-Substituted AnalogVariedCarrageenan-induced paw edemaPotent activity[9]
N-Substituted AnalogVariedTNF production inhibitionIC₅₀ 12.2 µg/mL[10]

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

A primary mechanism of action for the antibacterial effects of many quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for bacterial DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[13]

G cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action cluster_inhibition Quinolone Inhibition Replication Fork Replication Fork Positive Supercoils Positive Supercoils Replication Fork->Positive Supercoils Accumulation DNA Gyrase DNA Gyrase Positive Supercoils->DNA Gyrase Targeting Negative Supercoils Negative Supercoils DNA Gyrase->Negative Supercoils Introduction Gyrase-DNA Complex Gyrase-DNA Complex DNA Gyrase->Gyrase-DNA Complex Forms Relaxed DNA Relaxed DNA Negative Supercoils->Relaxed DNA Facilitates Unwinding Quinolone Quinolone Quinolone->Gyrase-DNA Complex Stabilizes Double-Strand Breaks Double-Strand Breaks Gyrase-DNA Complex->Double-Strand Breaks Induces Cell Death Cell Death Double-Strand Breaks->Cell Death Leads to

Caption: Mechanism of quinolone inhibition of DNA gyrase.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of both N-substituted and unsubstituted 4-hydroxyquinolin-2-ones, as well as for key physicochemical and biological assays.

Synthesis of 4-Hydroxyquinolin-2-one (Unsubstituted) via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classical and reliable method for the preparation of the unsubstituted 4-hydroxyquinolin-2-one core.[2][14]

Experimental Workflow:

G cluster_synthesis Conrad-Limpach Synthesis Aniline Aniline Condensation Condensation Aniline->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Intermediate Intermediate Condensation->Intermediate Heat Cyclization Cyclization Intermediate->Cyclization High Temp. Product 4-Hydroxyquinolin-2-one Cyclization->Product

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (referre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (referred to herein as 'Compound Q'). The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antibacterial to anticancer effects.[1][2][3] This chemical diversity makes an unbiased and systematic validation approach essential, as preconceived notions about the MoA can be misleading.

Our objective is to move beyond a simple list of protocols. Instead, we present a phased, self-validating workflow that builds a robust, evidence-based case for a specific MoA. We will explain the causality behind each experimental choice and compare Compound Q's performance against a hypothetical, well-characterized alternative targeting the same pathway, 'Alternative Compound A'. This comparative methodology is critical for benchmarking efficacy and specificity in drug development programs.[4]

A Phased Approach to MoA Validation

The journey from a bioactive compound to a validated drug candidate is a multi-step process of hypothesis generation and rigorous testing.[5] We have structured this guide into four distinct, yet interconnected, phases that progressively build confidence in the identified MoA.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Cellular Pathway Confirmation cluster_3 Phase 4: In Vivo Validation p1_a Affinity Chromatography p1_b CETSA MS p1_c Kinobeads Profiling p2_a Cellular Thermal Shift Assay (CETSA) p1_b->p2_a Identified Target(s) p3_a Reporter Gene Assay p2_a->p3_a Confirmed Target p3_b Downstream Biomarker Analysis p4_a Animal Efficacy Models p3_a->p4_a Validated Pathway p4_b Pharmacodynamic Studies p3_b->p4_b Validated Biomarker

Caption: Overall workflow for MoA validation of Compound Q.

Phase 1: Unbiased Target Identification (Hypothesis Generation)

The foundational step is to identify potential protein targets of Compound Q without bias. A multi-pronged approach using orthogonal techniques is recommended to increase the confidence in putative "hits".[6]

1.1. Affinity-Based Proteomics

Affinity chromatography is a classic and powerful method for target identification.[7] It involves immobilizing the small molecule to a solid support to "pull down" binding proteins from a cell lysate.[8]

  • Causality: This direct approach can isolate high-affinity binders. However, the chemical modification required to immobilize the compound can sometimes interfere with its binding activity, and non-specific interactions can generate false positives.[8][9] Therefore, results from this method must be validated by other means.

1.2. Cellular Thermal Shift Assay with Mass Spectrometry (CETSA® MS)

CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[10] When applied at a proteome-wide scale (CETSA MS), it allows for the identification of targets in their native cellular environment without modifying the compound.[11]

  • Causality: By treating intact cells with Compound Q and then heating the cell lysate across a temperature gradient, stabilized proteins (i.e., potential targets) can be identified by mass spectrometry. This method provides physiological relevance but may miss targets with low expression levels.[11][12]

1.3. Kinobeads Competition Assay (For Kinase Activity)

Given that many quinolinone derivatives target kinases, a kinobeads assay is a prudent screening step.[2] This technique uses beads coated with non-selective kinase inhibitors to capture a large portion of the cellular kinome.[13] By pre-incubating the lysate with Compound Q, its kinase targets can be identified as they will no longer bind to the beads and will be depleted from the pulldown.[14]

  • Causality: This is a highly effective method for specifically identifying kinase targets and off-targets, providing crucial selectivity data early in the discovery process.[15]

Table 1: Hypothetical Target Identification Hits for Compound Q

MethodTop Putative TargetConfidence ScoreNotes
Affinity ChromatographyIKKβHighAlso pulled down known heat shock proteins (potential false positives).
CETSA MSIKKβHighShowed significant thermal stabilization at 54°C.
Kinobeads ProfilingIKKβHighPotent competition observed; IC50 < 100 nM.
Kinobeads Profilingp38αMediumWeaker competition; IC50 ~ 5 µM (potential off-target).

Based on this hypothetical data, the IκB kinase β (IKKβ), a critical kinase in the NF-κB signaling pathway, emerges as the primary candidate target for Compound Q.

Phase 2: Target Engagement Validation in a Cellular Context

The next critical phase is to confirm that Compound Q directly engages IKKβ in living cells at relevant concentrations. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.[10][16]

G cluster_0 CETSA Principle start Intact Cells treat Treat with Compound Q or Vehicle start->treat heat Heat Cells to Varying Temps treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble & Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Plate a relevant cell line (e.g., HEK293T or a cancer cell line with active NF-κB signaling) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of Compound Q (e.g., 0.1 µM to 50 µM) for 2 hours at 37°C.[16]

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a PCR machine, followed by cooling to 4°C.[16]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IKKβ at each temperature point using Western Blot or an ELISA-based method like AlphaScreen®.[16]

  • Data Analysis: Plot the percentage of soluble IKKβ against temperature for each treatment condition. A shift in the melting curve to a higher temperature indicates target engagement.

Table 2: Comparative CETSA Data for IKKβ Engagement

CompoundVehicle (DMSO) Tm10 µM Compound TmThermal Shift (ΔTm)Interpretation
Compound Q 51.2°C57.8°C+6.6°C Strong, direct engagement of IKKβ in the cellular milieu.
Alternative Cmpd A 51.2°C58.5°C+7.3°C Strong, direct engagement (positive control).

This result provides powerful, direct evidence that Compound Q binds to and stabilizes IKKβ within its natural cellular environment, a crucial step in MoA validation.[12]

Phase 3: Confirmation of Downstream Pathway Modulation

Having confirmed target engagement, we must now demonstrate that this interaction leads to the expected biological consequence: inhibition of the NF-κB signaling pathway.[17]

G cluster_0 Cytoplasm cluster_1 Nucleus tnf TNF-α ikkb IKKβ tnf->ikkb Activates ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb Sequesters gene NF-κB Target Genes (e.g., IL-6, COX-2) nfkb->gene Activates Transcription ikkb->ikb Phosphorylates (tags for degradation) compQ Compound Q compQ->ikkb Inhibits

Caption: Hypothesized MoA: Compound Q inhibits IKKβ, preventing NF-κB activation.

NF-κB Reporter Gene Assay

A reporter gene assay is a highly effective tool for quantifying the activity of a transcription factor.[18][19] In this assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites.[20]

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Incubation: After 24 hours, pre-treat the cells with vehicle, Compound Q, or Alternative Compound A for 1 hour at various concentrations.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a stimulant like TNF-α (10 ng/mL) for 6 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized activity against compound concentration to determine the IC50 value.

Table 3: Comparative Inhibition of NF-κB Transcriptional Activity

CompoundIC50 (TNF-α stimulated cells)Interpretation
Compound Q 75 nMPotent inhibitor of the NF-κB signaling pathway.
Alternative Cmpd A 50 nMBenchmark activity from a known IKKβ inhibitor (positive control).

These results demonstrate that the direct binding of Compound Q to IKKβ translates into functional inhibition of the downstream signaling pathway, linking target engagement to a cellular response.

Phase 4: In Vivo Validation and Efficacy Comparison

The final and most critical phase is to validate the MoA in a living organism and assess therapeutic potential.[21] This typically involves using an animal model, such as a tumor xenograft model where the NF-κB pathway is known to be a driver of cancer growth.[22][23]

Xenograft Efficacy Study
  • Model: Implant human cancer cells (e.g., pancreatic or breast cancer cell line with high NF-κB activity) subcutaneously into immunocompromised mice.

  • Treatment Groups: Once tumors are established, randomize mice into four groups: (1) Vehicle control, (2) Compound Q, (3) Alternative Compound A, and (4) a standard-of-care chemotherapy agent.

  • Dosing: Administer compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Measurement: Measure tumor volume two to three times per week. At the end of the study, excise tumors and weigh them.

  • Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points post-dosing to measure the levels of phosphorylated IκBα (a direct substrate of IKKβ) and expression of NF-κB target genes (e.g., IL-6) via Western Blot and qPCR, respectively. This directly links drug exposure to target modulation in the tumor tissue.[21]

Table 4: Comparative In Vivo Efficacy and Target Modulation

Treatment GroupTumor Growth Inhibition (TGI)p-IκBα Reduction in Tumor (vs. Vehicle)Interpretation
Compound Q 65%70%Demonstrates significant in vivo efficacy linked to robust target modulation.
Alternative Cmpd A 72%75%Provides a benchmark for the expected level of efficacy from pathway inhibition.

The in vivo data provides the ultimate validation: Compound Q engages its target (IKKβ) in the disease-relevant tissue, modulates the downstream pathway, and produces a significant therapeutic effect comparable to a known inhibitor.

Conclusion

This guide outlines a rigorous, multi-phased strategy for validating the mechanism of action of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. By progressing from unbiased target identification to direct target engagement, downstream pathway analysis, and finally, in vivo validation, we can construct a scientifically sound and compelling case for its MoA. The consistent finding that Compound Q targets IKKβ across orthogonal assays, combined with its functional cellular and in vivo effects, provides high confidence in its proposed mechanism as a potent inhibitor of the NF-κB signaling pathway. This systematic and comparative approach is indispensable for advancing novel chemical entities in any drug discovery pipeline.

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  • El-Far, A. H., Al-Shorbagy, M. A., Al-Ghafari, A. B., & Abdel-Daim, M. M. (2022). Combining In Vitro, In Vivo, and Network Pharmacology Assays to Identify Targets and Molecular Mechanisms of Spirulina-Derived Biomolecules against Breast Cancer. Pharmaceuticals, 15(11), 1362. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Quinolinone Derivatives

Introduction: The Imperative of Corroborative Evidence in Quinolinone Research Quinolinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Corroborative Evidence in Quinolinone Research

Quinolinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The journey from a promising hit compound to a viable drug candidate is paved with rigorous biological evaluation. However, reliance on a single assay readout can be misleading. A compound might exhibit potent inhibition of a purified enzyme in a biochemical assay but fail to show activity in a cell-based model due to poor membrane permeability or rapid metabolism. Conversely, a compound might display cellular cytotoxicity through off-target effects unrelated to the intended molecular target.

This guide provides a framework for the cross-validation of biological assay results for quinolinone derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a systematic approach to comparing data from different methodologies to build a robust and reliable biological profile for your compounds. The core principle is to establish a self-validating system where results from orthogonal assays corroborate each other, thereby increasing confidence in the observed biological activity and mechanism of action.

The Logic of Cross-Validation: From Purified Target to Cellular System

A hierarchical and iterative approach to assay selection is fundamental for the robust characterization of quinolinone derivatives. The logic flows from the simplest, most defined system (biochemical assays) to a more complex, physiologically relevant environment (cell-based assays).

G cluster_0 Experimental Workflow cluster_1 Data Integration & Validation A Biochemical Assays (e.g., Kinase Inhibition) B Cell-Based Assays (e.g., Cell Viability) A->B Does target inhibition translate to cellular effect? D Correlate IC50 (Biochemical) with GI50/IC50 (Cellular) A->D C Phenotypic/Functional Assays (e.g., Antimicrobial MIC) B->C Does cellular effect lead to desired functional outcome? B->D E Mechanism of Action Studies (e.g., Western Blot, Target Engagement) B->E F Structure-Activity Relationship (SAR) Analysis D->F E->F F->A Rational Design of Next-Generation Derivatives

Caption: A logical workflow for the cross-validation of quinolinone derivatives.

This workflow emphasizes that data from one type of assay should inform the interpretation of data from another. A strong correlation between biochemical potency and cellular activity, for instance, provides compelling evidence of on-target activity.

Comparative Analysis of Key Biological Assays

The selection of appropriate assays is contingent on the therapeutic indication for the quinolinone derivatives. Here, we compare three common assay types: in-vitro kinase inhibition, cell viability, and antimicrobial susceptibility testing.

Assay Type Principle Typical Readout Advantages Limitations
In-Vitro Kinase Inhibition Measures the ability of a compound to inhibit the activity of a purified kinase enzyme.IC50 (half-maximal inhibitory concentration)- Direct measure of target engagement- High throughput- Mechanistically informative- Lacks biological context (e.g., cell permeability, metabolism)- Potential for false positives due to assay artifacts
Cell Viability (MTT/XTT) Measures the metabolic activity of living cells, which is proportional to the number of viable cells.[5]GI50/IC50 (half-maximal growth/inhibitory concentration)- Assesses overall cytotoxicity- Physiologically more relevant than biochemical assays- Widely available and standardized- Does not identify the mechanism of cell death- Can be confounded by metabolic effects of the compound
Antimicrobial Susceptibility (Broth Microdilution) Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][6][7][8]MIC (Minimum Inhibitory Concentration)- Direct measure of antimicrobial efficacy- Clinically relevant endpoint- Standardized methodology- Does not distinguish between bacteriostatic and bactericidal effects- Results can be influenced by media components

Experimental Protocols

Adherence to detailed and validated protocols is paramount for generating reproducible data.

Protocol 1: In-Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol is adapted for a generic fluorescence-based kinase assay, a common format for high-throughput screening.[9][10][11]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the quinolinone derivative in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of recombinant human PI3Kα enzyme in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a fluorescently labeled peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of kinase buffer containing the quinolinone derivative at various concentrations (typically a serial dilution). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add 10 µL of the PI3Kα enzyme solution to each well (except the "no enzyme" control) and incubate for 15-30 minutes at room temperature.[12]

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each concentration of the quinolinone derivative relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cultured cancer cells.[5][13][14]

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells (e.g., MCF-7 breast cancer cell line).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone derivative in culture medium. The final DMSO concentration should be kept below 0.5%.[15]

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no cell" control (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "no cell" control from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50/IC50 value using non-linear regression.

Mechanism of Action and Pathway Analysis

For quinolinone derivatives identified as kinase inhibitors, it is crucial to validate their effect on the downstream signaling pathway. For instance, if a derivative is found to inhibit PI3K, its effect on the phosphorylation of Akt, a downstream target, should be assessed.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates PIP2 PIP2 PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a quinolinone derivative.

Trustworthiness: Building a Self-Validating System

A trustworthy biological profile for a quinolinone derivative is built on the consistency of data across multiple, orthogonal assays.

  • Correlation Analysis: A primary method of cross-validation is to correlate the IC50 values from a biochemical assay with the GI50/IC50 values from a cell-based assay for a series of derivatives. A strong positive correlation (e.g., Pearson's r > 0.7) suggests that the cellular activity is driven by the inhibition of the target enzyme.[16] However, a lack of strong correlation does not necessarily invalidate the results; it may indicate that other factors, such as cell permeability or off-target effects, are at play.[16]

  • Selectivity Profiling: It is essential to test potent compounds against a panel of related enzymes (e.g., other kinases) to determine their selectivity. A compound that is highly potent against the target of interest but weak against other enzymes is more likely to have a specific mechanism of action.

  • SAR Congruence: The structure-activity relationship (SAR) should be consistent across different assays. For example, if a particular chemical modification leads to a 10-fold increase in potency in a biochemical assay, a similar trend should be observed in the cell-based assay if the mechanism is on-target.

Conclusion

The cross-validation of biological assay results is not merely a confirmatory step but a cornerstone of rigorous drug discovery research. For quinolinone derivatives, a class of compounds with immense therapeutic potential, a multi-faceted approach to biological evaluation is indispensable. By integrating data from biochemical, cell-based, and functional assays, and by critically evaluating the correlations (or lack thereof) between them, researchers can build a comprehensive and reliable understanding of a compound's biological activity. This, in turn, enables more informed decisions in lead optimization and preclinical development, ultimately increasing the probability of translating a promising quinolinone derivative into a clinically effective therapeutic. The principles and protocols outlined in this guide are intended to provide a robust framework for achieving this goal, fostering a culture of reproducibility and scientific integrity in the field.[17][18][19]

References

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Phenyl-4-hydroxyquinolin-2-ones

For Researchers, Scientists, and Drug Development Professionals The 3-phenyl-4-hydroxyquinolin-2-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, making its efficient syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-4-hydroxyquinolin-2-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of the most common synthetic routes to this important molecule, offering insights into their efficiency, practicality, and underlying chemical principles. We will delve into the classical Conrad-Limpach and Camps cyclization reactions, providing detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.

Introduction to 3-Phenyl-4-hydroxyquinolin-2-ones

The quinolin-2-one core is a fundamental building block in a vast array of natural products and synthetic pharmaceuticals. The addition of a phenyl group at the 3-position and a hydroxyl group at the 4-position imparts specific physicochemical properties that can lead to a range of biological activities, including potential anticancer properties.[1] The synthetic accessibility of these compounds is therefore a crucial factor in the exploration of their therapeutic potential. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy for 3-phenyl-4-hydroxyquinolin-2-ones.

Classical Synthetic Strategies: A Head-to-Head Comparison

Two of the most established methods for the synthesis of 4-hydroxyquinolin-2-ones are the Conrad-Limpach reaction and the Camps cyclization. While both can, in principle, be adapted to produce the target molecule, they differ significantly in their starting materials, reaction conditions, and overall efficiency.

The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a two-step process that involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a thermal cyclization to yield the 4-hydroxyquinoline.[2][3] To synthesize 3-phenyl-4-hydroxyquinolin-2-one, the required starting materials are aniline and diethyl phenylmalonate.

Reaction Pathway:

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Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one on Cancer Cell Lines

Abstract The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide presents a comparative analysis of a specific derivative, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (hereafter designated HMPQ), against established cancer cell lines. We provide a detailed, field-tested protocol for assessing cytotoxicity using the MTT assay, present comparative data against the standard chemotherapeutic agent Doxorubicin, and discuss the plausible mechanistic underpinnings of HMPQ's activity. This document is intended for researchers in oncology and drug development, offering a practical framework for evaluating novel chemical entities.

Introduction: The Rationale for Investigating HMPQ

The search for novel anticancer agents with improved efficacy and selectivity remains a critical endeavor in oncology research. Quinolinone derivatives have emerged as a promising class of compounds, with numerous studies highlighting their ability to induce apoptosis and inhibit cell proliferation across various cancer types.[1][3] Many of these compounds exert their effects through mechanisms such as the disruption of microtubule assembly, cell cycle arrest, and the activation of apoptotic signaling cascades.[3][4]

The specific compound, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (HMPQ), was selected for this comparative study based on its structural features, which are suggestive of potential bioactivity. The presence of the 4-hydroxy group and the N-methyl substituent on the quinolinone core, combined with the 3-phenyl ring, creates a unique chemical entity whose cytotoxic profile has not been extensively characterized.[5] This guide aims to provide a robust, reproducible methodology for such a characterization, comparing its potency against Doxorubicin, a widely used anthracycline antibiotic in chemotherapy.[6]

Experimental Design & Methodologies

A successful cytotoxicity study hinges on a well-designed experiment that includes appropriate controls and utilizes a reliable assay. Our approach is grounded in established, peer-validated protocols to ensure data integrity and reproducibility.

Selection of Cell Lines and Reagents

The choice of cell lines is critical for obtaining relevant data. We selected three well-characterized and commonly used human cancer cell lines representing different malignancies:

  • MCF-7: An adherent, estrogen receptor-positive breast adenocarcinoma cell line.

  • A549: An adherent lung carcinoma cell line.

  • Colo 205: A colon adenocarcinoma cell line, useful for comparison with studies on other quinolinones.[7]

Rationale: Using a panel of cell lines from different tissue origins provides initial insights into the potential spectrum of a compound's activity. Comparing HMPQ's effect on these lines against a standard drug like Doxorubicin allows for a benchmark of its potency.[8][9]

The MTT Cell Viability Assay: A Self-Validating Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[10] Its principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells, which produces a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7, A549, and Colo 205 cells to logarithmic growth phase.

    • Trypsinize the cells, perform a cell count using a hemocytometer, and calculate the cell suspension concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Causality: Optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of HMPQ and Doxorubicin in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various drug concentrations.

    • Controls (Self-Validation): Include "untreated" wells (medium only) as a negative control (100% viability) and "vehicle" wells (medium with the highest concentration of DMSO used) to ensure the solvent has no cytotoxic effect. A positive control with a known cytotoxic agent (Doxorubicin in this case) is essential.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Incubation and Solubilization:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for another 4 hours. During this time, only viable cells will reduce the MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 490 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (OD of Treated Sample / OD of Untreated Control) x 100 [13]

    • Plot the cell viability percentage against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.[14] The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.[13][14]

Comparative Cytotoxicity Results

The following table summarizes the hypothetical, yet plausible, IC50 values obtained for HMPQ compared to the standard chemotherapeutic drug, Doxorubicin, after a 48-hour treatment period.

CompoundCell LineIC50 (µM)
HMPQ MCF-7 (Breast)8.5
A549 (Lung)12.2
Colo 205 (Colon)6.8
Doxorubicin MCF-7 (Breast)1.2
A549 (Lung)1.5
Colo 205 (Colon)0.9

Interpretation of Results:

The data indicate that HMPQ exhibits dose-dependent cytotoxic activity against all three cancer cell lines tested. The IC50 values are in the low micromolar range, suggesting significant anticancer potential. The compound appears most potent against the Colo 205 colon cancer cell line.

When compared to Doxorubicin, HMPQ shows a lower potency (higher IC50 values). This is a common finding for novel compounds in early-stage screening. However, the key value of HMPQ may lie in a potentially different mechanism of action or an improved safety profile (i.e., less toxicity to non-cancerous cells), which warrants further investigation.[7][15]

Proposed Mechanism of Action: Induction of Apoptosis

Based on extensive literature on quinolinone derivatives, a probable mechanism of action for HMPQ is the induction of programmed cell death, or apoptosis.[16][17][18] Many similar compounds trigger the intrinsic (mitochondrial) apoptotic pathway.[18] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This compromises the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular proteins and the systematic dismantling of the cell.[16][17]

Visualizing the Experimental Workflow and Signaling Pathway

To clarify the experimental process and the proposed mechanism, the following diagrams were generated using Graphviz.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis culture Culture Cancer Cells (MCF-7, A549, Colo 205) seed Seed Cells into 96-Well Plates culture->seed treat_cells Treat Cells for 48h seed->treat_cells prepare_drugs Prepare Serial Dilutions (HMPQ & Doxorubicin) prepare_drugs->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Read Absorbance (490 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for determining the IC50 of HMPQ.

G HMPQ HMPQ (Cellular Stress) Mito Mitochondrion HMPQ->Mito Bax Bax / Bak Activation Mito->Bax triggers CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome facilitates Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to

Caption: Proposed intrinsic pathway of apoptosis induced by HMPQ.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the comparative cytotoxicity of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. The experimental data, while hypothetical, are presented within a realistic framework, suggesting that HMPQ possesses notable cytotoxic properties against breast, lung, and colon cancer cell lines.

While its potency is less than the clinical standard Doxorubicin, the findings establish HMPQ as a valid lead compound. Future research should focus on:

  • Broadening the Panel: Testing against a wider range of cancer cell lines, including drug-resistant variants.[7][15]

  • Assessing Selectivity: Evaluating the cytotoxicity of HMPQ on non-cancerous cell lines (e.g., normal human fibroblasts) to determine its therapeutic index.[7]

  • Mechanistic Validation: Confirming the induction of apoptosis through assays like Annexin V staining, caspase activation assays, and Western blotting for key apoptotic proteins.[16][17]

By following the robust protocols and logical framework presented here, researchers can effectively characterize novel chemical entities and contribute to the development of the next generation of anticancer therapeutics.

References

  • Szebényi, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Szebényi, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available at: [Link]

  • Llego, J., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed. Available at: [Link]

  • Wang, Z., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Klásek, A., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. Available at: [Link]

  • Szebényi, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Chen, Y-F., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - PubMed Central. Available at: [Link]

  • Wang, H., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Krajewska, U., et al. (2020). Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. PubMed. Available at: [Link]

  • Llego, J., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. Available at: [Link]

  • Vidal-Giménez, F., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Mathew, B., et al. (2021). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Moaz, M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Ghorbani, M., et al. (2021). Anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline derivative on MCF-7 human breast cancer cells. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wani, A., et al. (2021). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]

  • Llego, J., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. Available at: [Link]

  • Abdel-Aziz, A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling. American Chemical Society. Available at: [Link]

  • Csobonyei, K., et al. (2020). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Institutes of Health. Available at: [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • ChemSrc. (n.d.). 4-Hydroxy-1-Methyl-3-Phenyl-1,2-Dihydroquinolin-2-One (CAS No. 519-66-4) Suppliers. ChemSrc. Available at: [Link]

  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]

  • Martini, F., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide to Alternative Antimicrobial Compounds: Beyond 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, researchers are venturing beyond established scaffolds. While 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroqu...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, researchers are venturing beyond established scaffolds. While 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one and its analogs have demonstrated notable biological activities, the exploration of structurally diverse heterocyclic compounds is paramount for enriching the antimicrobial drug discovery pipeline. This guide provides a comprehensive comparison of promising alternative heterocyclic scaffolds—benzimidazoles, thiazoles, and triazoles—offering insights into their antimicrobial performance, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Introduction: The Rationale for Diversification

The quinolin-2-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial effects. The parent compound, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, serves as a foundational template for the synthesis of novel derivatives. However, the emergence of microbial resistance necessitates a broader exploration of chemical space. This guide focuses on three key heterocyclic systems that have shown significant promise as antimicrobial agents, providing a comparative analysis to inform future research and development.

Alternative Heterocyclic Scaffolds: A Comparative Analysis

Benzimidazole Derivatives

Benzimidazoles, bicyclic compounds composed of fused benzene and imidazole rings, are structurally similar to purines, a key component of nucleic acids. This structural mimicry is a cornerstone of their antimicrobial activity.

Mechanism of Action: The primary antibacterial mechanism of benzimidazole derivatives involves the inhibition of essential biochemical pathways. Due to their structural similarity to purine molecules, they can competitively inhibit nucleic acid synthesis, thereby halting DNA replication and leading to cell death.[1] Additionally, some benzimidazoles interfere with folate biosynthesis, another critical pathway for bacterial survival.[1] In fungi, certain benzimidazole compounds disrupt the cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2]

Antimicrobial Performance: A number of benzimidazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. For instance, certain 5-fluorouracil benzimidazoles have shown remarkable antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA).[3] Hybrid molecules incorporating both benzimidazole and quinoline moieties have also exhibited very low MICs, in the range of 1–8 µg/mL, against various bacterial strains.[4]

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
5-fluorouracil benzimidazolesMRSA2 ± 0.21[3]
5-fluorouracil benzimidazolesS. aureus4 ± 0.59[3]
5-fluorouracil benzimidazolesE. coli DH522 ± 0.21[3]
Benzimidazole-quinoline hybridsB. subtilis, S. aureus, E. coli1-8[4]
N-alkyl-2-substituted-1H-benzimidazolesE. coli (TolC mutant)4-8[1]
Benzimidazole-1,2,4-triazole hybridsFungal Strains0.78-3.12[5]
Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This scaffold is present in numerous clinically approved drugs and natural products, highlighting its therapeutic potential.

Mechanism of Action: The antimicrobial action of thiazole derivatives is often multifaceted. Some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[6] Others are believed to exert their effect by disrupting the bacterial cell membrane.[7] The amphiphilic nature of some thiazole derivatives facilitates their integration into the microbial cell membrane, leading to leakage of cellular contents and ultimately, cell death.[7] For antifungal activity, some thiazoles are proposed to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[8]

Antimicrobial Performance: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity. Certain 5-hetarylthiazole compounds have exhibited potent antibacterial activity with MIC values as low as 6.25 µg/mL, comparable to ciprofloxacin.[6] Some newly synthesized heteroaryl(aryl) thiazole derivatives have shown promising antifungal activity, with MICs ranging from 0.06 to 0.47 mg/mL.[8]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
5-hetarylthiazole derivativesVarious bacterial strains6.25[6]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileVarious bacterial strains46.9 - 93.7[6]
Heteroaryl(aryl) thiazole derivativesS. aureus, E. coli230 - 700[8]
Heteroaryl(aryl) thiazole derivativesFungal strains60 - 470[8]
Chalcone-based thiazole derivativesS. typhimurium, E. coli, M. flavus, B. cereusPotent activity reported[9]
Triazole Derivatives

Triazoles are five-membered heterocyclic compounds with three nitrogen atoms. They are particularly well-known for their potent antifungal activity.

Mechanism of Action: The primary mechanism of action for most antifungal triazole agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] By blocking this pathway, triazoles disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[5] The antibacterial mechanism of some triazole derivatives involves the inhibition of bacterial DNA gyrase.[10]

Antimicrobial Performance: Triazole derivatives are a cornerstone of antifungal therapy. Many exhibit potent activity against a wide range of fungal pathogens, with some novel derivatives showing MIC values lower than the standard drug fluconazole.[5] For instance, certain triazole-piperdine-oxadiazole hybrids have demonstrated high activity against Candida albicans, including fluconazole-resistant strains, with MICs as low as 0.016 µg/mL.[5] Clinafloxacin-triazole hybrids have shown high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL.[10]

Table 3: Antimicrobial Activity of Selected Triazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Clinafloxacin-triazole hybridsMRSA0.25[10]
Clinafloxacin-triazole hybridsGram-positive & Gram-negative bacteria0.25 - 32[10]
Benzimidazole-1,2,4-triazole hybridsFungal strains0.78 - 1.56[5]
Triazole-piperdine-oxadiazole hybridsCandida albicans (including fluconazole-resistant strains)0.016[5]
Benzimidazole-1,2,3-triazole hybridsS. aureus, E. coli3.125 - 12.5 (µmol/mL)[11]

Experimental Protocols for Antimicrobial Susceptibility Testing

The reliable evaluation of novel antimicrobial compounds hinges on standardized and well-executed experimental protocols. The following are detailed methodologies for two of the most common antimicrobial susceptibility tests.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in the broth medium directly in the 96-well plate.

  • Inoculation: Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to all wells except the negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial isolates

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of the test compound

  • Positive control antibiotic disks

  • Negative control (blank) disks

  • Forceps

  • Ruler or calipers

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Apply Disks: Using sterile forceps, place the disks impregnated with the test compound, positive control, and negative control onto the surface of the agar, ensuring they are firmly in contact with the medium.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms of action and experimental workflows.

antimicrobial_mechanisms cluster_benzimidazole Benzimidazole cluster_thiazole Thiazole cluster_triazole Triazole B_NA Nucleic Acid Synthesis B_Folate Folate Biosynthesis B_Ergosterol Ergosterol Biosynthesis (Fungi) B_Target Benzimidazole Derivative B_Target->B_NA Inhibition B_Target->B_Folate Inhibition B_Target->B_Ergosterol Inhibition T_Gyrase DNA Gyrase T_Membrane Cell Membrane Disruption T_Ergosterol Lanosterol 14α-demethylase (Fungi) T_Target Thiazole Derivative T_Target->T_Gyrase Inhibition T_Target->T_Membrane Disruption T_Target->T_Ergosterol Inhibition Tr_Ergosterol Lanosterol 14α-demethylase (Fungi) Tr_Gyrase DNA Gyrase (Bacteria) Tr_Target Triazole Derivative Tr_Target->Tr_Ergosterol Inhibition Tr_Target->Tr_Gyrase Inhibition

Caption: Mechanisms of action for alternative antimicrobial compounds.

mic_workflow start Start: Bacterial/Fungal Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Wells with Standardized Culture inoculum->inoculate dilutions Prepare Serial Dilutions of Compound in 96-well Plate dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read Read Results: Lowest Concentration with No Visible Growth incubate->read end End: Determine MIC Value read->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The exploration of diverse heterocyclic scaffolds is a critical strategy in the ongoing battle against antimicrobial resistance. Benzimidazoles, thiazoles, and triazoles represent promising alternatives to the quinolin-2-one core, each with distinct mechanisms of action and demonstrated antimicrobial efficacy. This guide provides a foundational comparison to aid researchers in the selection and evaluation of novel antimicrobial candidates. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these promising scaffolds, ultimately leading to the development of next-generation antimicrobial therapeutics.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). Molecules.
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (n.d.). RSC Medicinal Chemistry.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). Molecules.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). Molecules.
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). Current Topics in Medicinal Chemistry.
  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025).

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

This document provides essential procedural guidance for the safe handling, use, and disposal of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS No. 519-66-4).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling, use, and disposal of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS No. 519-66-4). As a quinolinone derivative, this compound warrants careful management in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.

Core Hazard Analysis and Immediate Risk Assessment

Understanding the specific toxicological profile of a compound is the foundation of safe laboratory practice. 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound with significant health hazards identified under the Globally Harmonized System (GHS). The primary risks involve acute toxicity through multiple exposure routes and severe irritation.

A structurally similar compound, 4-Hydroxy-1-phenyl-1,2-dihydroquinolin-2-one, is classified with multiple warnings that should be considered relevant.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Another related chemical's Safety Data Sheet (SDS) lists it as toxic if swallowed, in contact with skin, or if inhaled.[2]

Table 1: GHS Hazard Classification Summary

Hazard Class GHS Category Hazard Statement Implication for Researchers
Acute Toxicity, Oral Category 3 / 4 H301: Toxic if swallowed / H302: Harmful if swallowed Ingestion of even small amounts can be toxic or harmful. Eating, drinking, or smoking in the lab is strictly prohibited.[1][2][3]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin The compound can be absorbed through the skin, leading to systemic toxicity. Dermal protection is mandatory.[2]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled Inhaling dust or aerosols can be toxic. All work with the solid compound must be done in a controlled, ventilated environment.[2]
Skin Irritation Category 2 H315: Causes skin irritation Direct contact can cause inflammation, redness, and discomfort.[1][2][4]
Eye Irritation Category 2 / 2A H319: Causes serious eye irritation Accidental contact with eyes can lead to significant injury.[1][2][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[1][4] |

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are engineered solutions and established laboratory protocols.

  • Primary Engineering Control: Chemical Fume Hood: All weighing, transferring, and handling of solid 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of toxic exposure.[5]

  • Ventilation: The laboratory should be equipped with general ventilation that ensures a high rate of air exchange, further minimizing the background concentration of any fugitive emissions.

  • Administrative Controls: Access to areas where this compound is stored or used should be restricted to trained and authorized personnel. Clear signage indicating the specific hazards must be posted. Never work alone when handling highly toxic compounds.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The selection of specific PPE is based directly on the compound's hazard profile.

Table 2: Required PPE for Handling 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[6][7] The compound is toxic upon skin contact.[2] Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove still offers protection. The outer glove must be removed and replaced immediately upon any known or suspected contact.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[8] A full-face shield worn over the goggles is required when there is a risk of splashing or aerosolization.[8][9] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes, which is critical given the severe eye irritation hazard.[1][2][4]
Body Protection A long-sleeved, buttoned laboratory coat.[5] A disposable gown closing at the back is preferred for procedures involving larger quantities or higher risk of contamination.[6][7] This prevents incidental skin contact on the arms and body. Contaminated lab coats should not be worn outside the laboratory area.[3][10]

| Respiratory Protection | Generally not required if all work is performed within a certified chemical fume hood. | Engineering controls are the primary method of respiratory protection. If work outside a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator (such as an N95 for particulates) is required.[7] |

Standard Operating Procedure (SOP) for Handling

This SOP provides a systematic workflow to minimize risk at every stage of handling. Following these steps methodically creates a self-validating safety system.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood is operational and certified.

    • Don all required PPE as specified in Table 2.

    • Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, weighing boats, etc.) inside the fume hood.

  • Weighing and Transfer:

    • Retrieve the stock container of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a dedicated spatula to transfer the required amount of the solid to a tared weighing boat.

    • Close the stock container securely immediately after dispensing.

    • Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

    • Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container.

    • Dispose of the outer pair of gloves in the hazardous waste container.

    • With the inner gloves still on, exit the immediate work area. Remove the lab coat and inner gloves, disposing of the gloves properly.

    • Wash hands thoroughly with soap and water.[2][4][11]

Workflow Visualization

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Secure Stock Container handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure Workflow.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4]

  • Ingestion: Immediately call a poison center or doctor. Rinse the mouth with water. Do NOT induce vomiting.[2]

  • Minor Spill (inside fume hood): Decontaminate the area using an appropriate kit. Absorb the spill with non-reactive material and place it in a sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory immediately. Alert safety personnel and restrict access to the area.

Emergency Decision Flowchart

Caption: Emergency Response Decision Tree.

Decontamination and Waste Disposal Plan

Proper disposal is a critical part of the chemical lifecycle to prevent environmental contamination and ensure safety.

  • Waste Segregation: All materials contaminated with 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one must be treated as hazardous waste. This includes disposable gloves, bench paper, weighing boats, and contaminated solvents.

  • Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, and sealable hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure: All waste must be disposed of through your institution's approved hazardous waste disposal program.[4][12] Do not pour any amount of this chemical or its solutions down the drain.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications - The Journal of Organic Chemistry. [Link]

  • SAFETY DATA SHEET for 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Synerzine. [Link]

  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • 4-Hydroxy-1-Methyl-3-Phenyl-1,2-Dihydroquinolin-2-One (CAS No. 519-66-4) Suppliers. Chemical Sources. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • 4-Hydroxy-1-phenyl-1,2-dihydroquinolin-2-one. PubChem, National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one
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